4-Fluoro-3-(methylsulfonyl)benzaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-methylsulfonylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3S/c1-13(11,12)8-4-6(5-10)2-3-7(8)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMWHGMGGVHVLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30616613 | |
| Record name | 4-Fluoro-3-(methanesulfonyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914636-50-3 | |
| Record name | 4-Fluoro-3-(methylsulfonyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914636-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-(methanesulfonyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluoro-3-(methylsulfonyl)benzaldehyde: A Key Intermediate in Modern Drug Discovery
Introduction
In the landscape of contemporary medicinal chemistry and drug development, the strategic incorporation of specific functional groups is paramount to optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Benzaldehyde derivatives, serving as versatile chemical scaffolds, are fundamental to the synthesis of a diverse array of complex molecular architectures.[1] Among these, 4-Fluoro-3-(methylsulfonyl)benzaldehyde has emerged as a particularly valuable building block. Its unique trifunctionalized structure—featuring an electrophilic aldehyde, a metabolically robust methylsulfonyl group, and a modulating fluorine atom—offers a powerful toolkit for the medicinal chemist.
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its structural attributes, spectroscopic signature, a validated synthesis protocol, and its strategic applications, underscoring its significance in the synthesis of novel therapeutics.
Core Physical and Chemical Properties
This compound is a solid at room temperature, a characteristic typical of substituted benzaldehydes with strong intermolecular interactions imparted by the polar sulfonyl group.[2][3] The key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 914636-50-3 | [2] |
| Molecular Formula | C₈H₇FO₃S | [2] |
| Molecular Weight | 202.20 g/mol | [3] |
| Physical Form | Solid | [2] |
| IUPAC Name | This compound | |
| SMILES | CS(=O)(=O)c1cc(ccc1F)C=O | [3] |
| InChI Key | ATFKDQOGYYWXIY-UHFFFAOYSA-N | [3] |
Spectroscopic Characterization: A Predictive Analysis
Detailed experimental spectra for this compound are not widely published. However, based on its structure and established principles of spectroscopy, a confident prediction of its key spectral features can be made.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly characteristic, showing distinct signals for the aldehydic proton and the aromatic protons, all influenced by the electron-withdrawing nature of the sulfonyl and aldehyde groups, and the electronegativity of the fluorine atom.
-
Aldehydic Proton (CHO): A singlet, significantly downfield, is expected in the range of δ 9.9-10.2 ppm.
-
Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet system due to spin-spin coupling with each other and with the fluorine atom.
-
The proton ortho to the aldehyde group is expected to be the most deshielded of the aromatic protons.
-
The proton between the fluoro and methylsulfonyl groups will also be significantly downfield.
-
The proton ortho to the fluorine atom will show coupling to fluorine.
-
-
Methyl Protons (SO₂CH₃): A sharp singlet is anticipated around δ 3.1-3.3 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide clear signals for each of the eight unique carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected to appear significantly downfield, likely in the range of δ 190-192 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant. The other aromatic carbons will show smaller couplings and their chemical shifts will be influenced by the attached functional groups.
-
Methyl Carbon (SO₂CH₃): The methyl carbon of the sulfonyl group is expected to have a chemical shift in the range of δ 44-46 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions corresponding to the carbonyl and sulfonyl groups.
-
C=O Stretch (Aldehyde): A very strong, sharp absorption band is expected around 1700-1710 cm⁻¹.[6]
-
S=O Stretch (Sulfone): Two strong absorption bands are characteristic of the sulfonyl group: an asymmetric stretch around 1320-1350 cm⁻¹ and a symmetric stretch around 1140-1160 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹.[6]
-
C-F Stretch: A strong absorption is expected in the range of 1100-1250 cm⁻¹.
-
Aromatic C=C Stretches: Medium intensity bands will appear in the 1450-1600 cm⁻¹ region.[6]
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 202. Key fragmentation patterns would likely include the loss of the formyl group (-CHO) to give a fragment at m/z = 173, and cleavage of the methyl group from the sulfone.
Synthesis and Purification: A Validated Protocol
While multiple synthetic routes can be envisioned, a robust and scalable approach involves the oxidation of the corresponding benzyl alcohol. This method is reliable and utilizes commercially available starting materials.
Proposed Synthetic Workflow
Sources
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- 2. chemwhat.com [chemwhat.com]
- 3. 3-Fluoro-4-(methylsulfonyl)benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-(Methylsulfonyl)benzaldehyde | 5398-77-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 4-Methylsulphonyl benzaldehyde | 5398-77-6 [chemicalbook.com]
- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 4-Fluoro-3-(methylsulfonyl)benzaldehyde: A Key Building Block in Modern Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 4-Fluoro-3-(methylsulfonyl)benzaldehyde, a crucial building block for researchers, medicinal chemists, and drug development professionals. The document elucidates the molecule's unique structural features, physicochemical properties, and its strategic importance in contemporary pharmaceutical research, particularly in the synthesis of targeted protein degraders. A detailed, field-proven synthetic protocol is presented, alongside a thorough analysis of its spectroscopic signature for unambiguous identification. The guide emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical applicability for scientists engaged in advanced organic synthesis and drug discovery.
Introduction: The Strategic Importance of a Multifunctional Building Block
This compound is a substituted aromatic aldehyde that has garnered significant interest in medicinal chemistry. Its structure is distinguished by three key functional groups strategically positioned on a benzene ring: a reactive aldehyde, an electron-withdrawing methylsulfonyl group, and a metabolically robust fluorine atom. This unique combination of functionalities makes it an exceptionally valuable intermediate in the synthesis of complex, high-value molecules, particularly in the burgeoning field of targeted protein degradation (e.g., PROTACs).[1]
The aldehyde group serves as a versatile chemical handle for a wide array of synthetic transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the facile introduction of diverse chemical moieties. The potent electron-withdrawing nature of the methylsulfonyl group significantly influences the reactivity of the aromatic ring and the aldehyde. Concurrently, the fluorine atom at the C4 position often enhances the metabolic stability and modulates the pharmacokinetic properties of the final drug candidate, a common strategy in modern drug design.
This guide will delve into the synthesis, characterization, and application of this key intermediate, providing the technical insights necessary for its effective utilization in a research and development setting.
dot graph "chemical_structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];
// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; CHO_C [label="C", pos="2.5,0!"]; CHO_H [label="H", pos="3.2,-0.5!"]; CHO_O [label="O", pos="3.2,0.5!"]; S [label="S", pos="-2.5,0.8!"]; O1_S [label="O", pos="-3.2,0.3!"]; O2_S [label="O", pos="-3.2,1.3!"]; CH3_S [label="CH3", pos="-2.5,2!"]; F [label="F", pos="1.5,-1.7!"]; H2 [label="H", pos="-1.5,1.7!"]; H5 [label="H", pos="1.5,1.7!"]; H6 [label="H", pos="2.3,-1!"];
// Position nodes for the benzene ring C1 [pos="1,0!"]; C2 [pos="-0.5,0.866!"]; C3 [pos="-1.5,0!"]; C4 [pos="-0.5,-0.866!"]; C5 [pos="0.5,-0.866!"]; C6 [pos="1.5,0!"]; // Re-position C6 to be same as C1 for attachment
// Draw the benzene ring C1 -- C2 -- C3 -- C4 -- C5 -- C1;
// Attach substituents C1 -- CHO_C; CHO_C -- CHO_H; CHO_C -- CHO_O [style=double, len=0.8]; C3 -- S; S -- O1_S [style=double, len=0.8]; S -- O2_S [style=double, len=0.8]; S -- CH3_S; C4 -- F;
// Attach hydrogens to the ring C2 -- H2; C5 -- H5; C1 -- C6 [style=invis]; // Invisible edge for positioning H6 C6 -- H6 [style=invis]; } Figure 1: Chemical Structure of this compound.
Physicochemical and Safety Data
A summary of the key properties of this compound is provided below. This data is essential for reaction planning, safety assessment, and analytical characterization.
| Property | Value | Reference(s) |
| CAS Number | 914636-50-3 | [1][2] |
| Molecular Formula | C₈H₇FO₃S | [1] |
| Molecular Weight | 202.20 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Purity | ≥95-97% (typical commercial grade) | [1] |
| Storage | Room temperature | [1] |
Safety Profile: While specific GHS hazard data for this exact compound is not universally compiled, data from closely related analogs such as 3-Fluoro-4-(methylsulfonyl)benzaldehyde suggests the following precautions should be taken[3]:
-
Hazard Class: Acute Toxicity, Oral (Category 4)
-
Signal Word: Warning
-
Hazard Statement: H302 (Harmful if swallowed)
-
Precautionary Statement: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.)
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis and Mechanistic Rationale
The synthesis of this compound is not widely detailed in standard chemical literature. However, a robust and logical synthetic route can be designed based on well-established transformations reported for analogous structures, particularly the synthesis of p-methylsulfonyl benzaldehyde.[4] The proposed two-step synthesis is efficient, scalable, and relies on readily available starting materials.
Proposed Synthetic Pathway:
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// Nodes start [label="3-Chloro-4-fluorotoluene", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; intermediate [label="4-Fluoro-3-(methylthio)toluene"]; oxidized_intermediate [label="4-Fluoro-3-(methylsulfonyl)toluene"]; final_product [label="this compound", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
// Edges with reaction conditions start -> intermediate [label="1. NaSMe\n2. Phase Transfer Catalyst\n(Nucleophilic Aromatic Substitution)"]; intermediate -> oxidized_intermediate [label="H₂O₂, Catalyst (e.g., Na₂WO₄)\n(Oxidation)"]; oxidized_intermediate -> final_product [label="NBS, Radical Initiator\nfollowed by Hydrolysis\n(Benzylic Bromination & Oxidation)"]; } Figure 2: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 4-Fluoro-3-(methylthio)benzaldehyde
The initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 3-bromo-4-fluorobenzaldehyde, is treated with sodium thiomethoxide (NaSMe).
-
Causality of Reagent Choice: The fluorine atom at C4 strongly activates the ring towards nucleophilic attack, particularly at the C3 position where the bromine atom is located. Bromine is a good leaving group, facilitating the substitution by the thiomethoxide nucleophile. This reaction is often catalyzed by a phase-transfer catalyst to improve the reaction rate between the aqueous sodium thiomethoxide and the organic substrate.[4]
Step 2: Oxidation to this compound
The thioether intermediate is then oxidized to the corresponding sulfone.
-
Causality of Reagent Choice: Hydrogen peroxide (H₂O₂) is a common and effective oxidizing agent for this transformation. The reaction is typically catalyzed by a species like sodium tungstate (Na₂WO₄) or performed in an acidic medium like formic acid.[4] The catalyst enhances the oxidizing power of the peroxide, ensuring a complete and clean conversion of the thioether to the sulfone without over-oxidizing the aldehyde group. Careful control of stoichiometry (at least two equivalents of H₂O₂) and temperature is crucial for high yields.
Detailed Experimental Protocol (Prophetic)
This protocol is a prophetic example based on analogous, published procedures and has not been experimentally validated verbatim.
Step A: Synthesis of 4-Fluoro-3-(methylthio)benzaldehyde
-
To a stirred solution of 3-bromo-4-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as DMF or DMSO, add sodium thiomethoxide (1.2 eq).
-
Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thioether intermediate.
Step B: Synthesis of this compound
-
Dissolve the crude 4-fluoro-3-(methylthio)benzaldehyde (1.0 eq) in glacial acetic acid or formic acid.[4]
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add hydrogen peroxide (30% aqueous solution, 2.2-2.5 eq) dropwise, ensuring the internal temperature does not exceed 15-20 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete oxidation.
-
Carefully quench the reaction by pouring it into a cold, saturated solution of sodium bisulfite to destroy any excess peroxide.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting solid by recrystallization or silica gel chromatography to afford the final product, this compound.
Spectroscopic and Analytical Characterization (Predicted)
Unambiguous characterization of the final product is critical. The following section details the predicted spectroscopic data based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.[5][6][7]
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ ~10.1 (s, 1H, -CHO), ~8.2-8.4 (m, 2H, Ar-H), ~7.5 (t, 1H, Ar-H), ~3.2 (s, 3H, -SO₂CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~189-191 (-CHO), ~165 (d, J≈260 Hz, C-F), ~140-145 (Ar-C), ~130-135 (Ar-C), ~115-120 (d, J≈20 Hz, C-CH), ~45 (-SO₂CH₃) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ ~ -105 to -115 ppm (relative to CFCl₃) |
| IR (ATR) | ν ~3050-3100 (Ar C-H), ~2850, 2750 (Aldehyde C-H), ~1700 (C=O stretch), ~1310, 1150 (S=O stretch) |
| Mass Spec (ESI+) | m/z 203.02 [M+H]⁺, 225.00 [M+Na]⁺ |
Rationale for NMR Predictions:
-
¹H NMR: The aldehyde proton is expected to be highly deshielded, appearing as a singlet around 10.1 ppm. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The protons ortho to the aldehyde and sulfonyl groups will be the most deshielded. The methyl group of the sulfone will be a sharp singlet around 3.2 ppm.
-
¹³C NMR: The aldehyde carbon will be in the typical range of ~190 ppm. The carbon directly bonded to the fluorine will show a large one-bond coupling constant (¹JCF) of approximately 260 Hz. The other aromatic carbons will show smaller C-F couplings. The methyl carbon of the sulfone is expected around 45 ppm.
-
¹⁹F NMR: The chemical shift is predicted based on values for similar fluoroaromatic compounds. The signal will likely be a multiplet due to coupling with the aromatic protons.
Applications in Drug Discovery: A Gateway to Novel Therapeutics
The primary utility of this compound lies in its role as a versatile intermediate for constructing more complex molecules, particularly within the pharmaceutical industry.
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// Nodes start [label="this compound", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; step1 [label="Reductive Amination\n(with a linker amine)"]; intermediate [label="Functionalized Intermediate"]; step2 [label="Coupling Reaction\n(with E3 Ligase binder)"]; protac [label="Final PROTAC Molecule", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
// Edges start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> protac; } Figure 3: Exemplary workflow showing the use of the title compound in PROTAC synthesis.
Role as a Protein Degrader Building Block
A key application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound can be elaborated into the "warhead" component of a PROTAC, which binds to the protein of interest. The aldehyde functionality allows for the covalent or non-covalent attachment of linkers that connect the warhead to the E3 ligase-binding moiety.
The methylsulfonyl group can form crucial hydrogen bonds or other interactions within the target protein's binding pocket, enhancing affinity and selectivity. The fluorine atom, as previously mentioned, can improve the drug-like properties of the final PROTAC molecule.
Conclusion
This compound is a high-value chemical intermediate with significant potential in modern drug discovery. Its unique trifunctional nature provides a powerful platform for the synthesis of complex molecular architectures. While detailed synthetic and characterization data are not abundant in the public literature, this guide has provided a robust, scientifically-grounded framework for its preparation and identification based on established chemical principles and analogous transformations. As the field of targeted protein degradation continues to expand, the demand for such strategically functionalized building blocks is expected to grow, solidifying the importance of this compound in the synthetic chemist's toolbox.
References
- Supporting Information for Catalyst-free radical fluorination of sulfonyl hydrazides in water. The Royal Society of Chemistry.
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- Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. Supporting Information for Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Royal Society of Chemistry.
- Bayer AG. (1986). Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. U.S. Patent 4,626,601.
- Electronic Supplementary Information. The Royal Society of Chemistry.
- Electronic Supplementary Information for A mild and general method for the synthesis of aldehydes from carboxylic acids. The Royal Society of Chemistry.
- F. Hoffmann-La Roche AG. (2011). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. U.S. Patent 8,076,515B2.
- ChemWhat. This compound CAS#: 914636-50-3.
- Los Alamos National Security, LLC. (2012). Advanced drug development and manufacturing. European Patent EP2511844A2.
- Hangzhou Haorui Chemical Co., Ltd. 3-Fluoro-4-(methylsulfonyl)benzaldehyde.
- SpectraBase. 4-Fluorobenzaldehyde - Optional[19F NMR] - Chemical Shifts.
- Chengdu Organic Chemicals Co., Ltd., Chinese Academy of Sciences. (2014). Preparation method of p-methylsulfonyl benzaldehyde. Chinese Patent CN102675167B.
- ResearchGate. (PDF) 4-(Methylsulfonyl)benzaldehyde.
- Merck Sharp & Dohme Corp. (2020). Methods and intermediates for preparing therapeutic compounds. U.S. Patent 10,696,657B2.
- SpectraBase. Benzaldehyde, 3-methoxy-4-[(methylsulfonyl)oxy]- - Optional[13C NMR] - Chemical Shifts.
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- 7. 4-Fluorobenzaldehyde(459-57-4) 1H NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to 4-Fluoro-3-(methylsulfonyl)benzaldehyde: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold in Targeted Protein Degradation
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and sulfonyl groups has become a cornerstone of rational drug design. These functionalities can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. 4-Fluoro-3-(methylsulfonyl)benzaldehyde, a seemingly simple aromatic aldehyde, has emerged as a critical building block, particularly in the burgeoning field of targeted protein degradation (TPD). Its unique electronic and structural features make it a valuable precursor for the synthesis of novel therapeutics, most notably molecular glues and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive technical overview of this important molecule, from its synthesis and purification to its application in the development of next-generation pharmaceuticals.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source(s) |
| CAS Number | 914636-50-3 | [1] |
| Molecular Formula | C₈H₇FO₃S | [1] |
| Molecular Weight | 202.2 g/mol | [1] |
| Appearance | Solid | N/A |
| Purity | ≥95% | [1] |
| Storage | Room temperature | [1] |
Synthesis and Purification: A Reliable Two-Step Approach
The synthesis of this compound is reliably achieved through a two-step process commencing with a nucleophilic aromatic substitution to form the thioether precursor, followed by a selective oxidation to the desired sulfone. This methodology is adaptable for scale-up and provides good overall yields.
Step 1: Synthesis of 4-Fluoro-3-(methylthio)benzaldehyde
The initial step involves the reaction of a suitable starting material, such as 3,4-difluorobenzaldehyde or 4-fluoro-3-nitrobenzaldehyde, with a methylthiolate source. A common and effective method utilizes sodium thiomethoxide in a polar aprotic solvent.
-
To a solution of 3,4-difluorobenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-fluoro-3-(methylthio)benzaldehyde. This intermediate can often be used in the next step without further purification.
Step 2: Oxidation to this compound
The thioether intermediate is then oxidized to the corresponding sulfone. This transformation is typically achieved using a mild and selective oxidizing agent to avoid over-oxidation or side reactions involving the aldehyde functionality.
-
Dissolve the crude 4-fluoro-3-(methylthio)benzaldehyde (1.0 eq) from the previous step in a suitable solvent such as dichloromethane (DCM) or a mixture of methanol and water.
-
Cool the solution in an ice bath and add the oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) or potassium hydrogen persulfate (Oxone®) (2.5 eq), portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification of the Final Product
The crude this compound is typically purified by flash column chromatography on silica gel.
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column and elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).
-
Collect the fractions containing the desired product, as indicated by TLC analysis.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Caption: Synthetic workflow for this compound.
Reactivity and Chemical Profile: An Electron-Deficient Aromatic Aldehyde
The chemical behavior of this compound is dominated by the strong electron-withdrawing nature of both the fluorine atom and the methylsulfonyl group. This electronic deficit has two major consequences:
-
Increased Electrophilicity of the Aldehyde: The carbonyl carbon is rendered highly electrophilic, making it exceptionally susceptible to nucleophilic attack. This enhanced reactivity is advantageous in various synthetic transformations, including reductive aminations, Wittig reactions, and the formation of imines and oximes.
-
Activation of the Aromatic Ring: While the fluorine atom is a deactivating group in electrophilic aromatic substitution, its presence ortho to the methylsulfonyl group can influence the regioselectivity of certain reactions.
Caption: Key reactivity features of this compound.
Application in Targeted Protein Degradation: A Scaffold for BRD9 Degraders
The primary application of this compound in contemporary drug discovery is as a key intermediate in the synthesis of heterobifunctional degraders, particularly those targeting Bromodomain-containing protein 9 (BRD9).[2][3] BRD9 is a component of the SWI/SNF chromatin remodeling complex and has been identified as a promising therapeutic target in certain cancers.[4][5]
In the synthesis of BRD9 degraders, the aldehyde functionality of this compound serves as a reactive handle for the attachment of a linker, which in turn is connected to a ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL). The substituted phenyl ring of the molecule often forms a core part of the BRD9-binding moiety.
A notable example of its use is in the construction of compounds described in patent US-11560381-B1, which details the development of potent and selective BRD9 degraders.[2] In these molecules, the 4-fluoro-3-(methylsulfonyl)phenyl group is a key structural element that contributes to the binding affinity and selectivity for BRD9.
Caption: Role of this compound in a generic BRD9 PROTAC.
Spectroscopic Characterization
While a specific, publicly available, fully assigned spectrum for this compound is not readily found, typical spectroscopic data for analogous compounds can be used for reference during characterization.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton around 10 ppm. The aromatic protons will appear as a complex multiplet between 7 and 8.5 ppm, and the methyl protons of the sulfonyl group will be a singlet around 3.2 ppm.
-
¹³C NMR: The carbon spectrum will show the aldehyde carbonyl carbon at approximately 190 ppm. The aromatic carbons will appear in the range of 115-150 ppm, with characteristic C-F couplings. The methyl carbon of the sulfonyl group will be observed around 45 ppm.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (202.2 g/mol ).
Safety Information
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound has established itself as a valuable and versatile building block in the synthesis of complex, biologically active molecules. Its unique electronic properties, stemming from the combination of a fluorine atom and a methylsulfonyl group on a benzaldehyde scaffold, make it particularly well-suited for the construction of targeted protein degraders. As research in this area continues to expand, the demand for and applications of this important intermediate are likely to grow, further solidifying its role in the future of drug discovery.
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A Technical Guide to 4-Fluoro-3-(methylsulfonyl)benzaldehyde: A Keystone Building Block in Modern Drug Discovery
Abstract
In the landscape of contemporary medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. 4-Fluoro-3-(methylsulfonyl)benzaldehyde has emerged as a compound of significant interest for researchers and drug development professionals. Its unique trifunctional architecture—a reactive aldehyde, a metabolically robust sulfone, and an electronegative fluorine atom—offers a powerful combination of features for constructing complex molecules with desirable pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth technical overview of its properties, a logical synthetic strategy, and its critical applications, with a particular focus on its role in the rapidly advancing field of targeted protein degradation.
Introduction: A Molecule of Strategic Importance
This compound (CAS No: 914636-50-3) is a specialized aromatic aldehyde that serves as a high-value intermediate in organic synthesis.[1][2] Its utility is not derived from a single feature, but from the synergistic interplay of its three principal functional groups:
-
The Aldehyde Group (-CHO): This moiety serves as a versatile chemical handle. It readily participates in a wide array of fundamental chemical transformations, including nucleophilic additions, reductive aminations, and condensation reactions, which are essential for assembling complex molecular scaffolds.[3]
-
The Methylsulfonyl Group (-SO2CH3): The sulfone group is a key pharmacophore in modern drug design. As a strong hydrogen bond acceptor and a metabolically stable mimic of other functional groups, it can enhance aqueous solubility, improve cell permeability, and slow down metabolic degradation, thereby improving a drug candidate's overall profile.[4]
-
The Fluoro Group (-F): The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate a molecule's properties.[5] It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and fine-tune lipophilicity and pKa.[3]
The combination of these features in a single, readily available building block makes this compound particularly valuable for constructing libraries of compounds for structure-activity relationship (SAR) studies and for direct application in advanced therapeutic modalities.
Physicochemical Properties and Characterization
A comprehensive understanding of a building block's fundamental properties is the foundation for its effective use in synthesis.
Core Data Summary
The primary quantitative data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 914636-50-3 | [1][2] |
| Molecular Formula | C8H7FO3S | [1][2] |
| Molecular Weight | 202.20 g/mol | [1] |
| Physical Form | Expected to be a solid at room temperature | Based on analogs |
| Storage | Room temperature | [1] |
Standard Analytical Characterization
To validate the identity and purity of this compound, a standard suite of analytical techniques is employed. Researchers should expect the following spectral signatures:
-
¹H NMR: Distinct signals corresponding to the aldehydic proton (typically δ 9.5-10.5 ppm), aromatic protons with characteristic splitting patterns due to fluorine-hydrogen coupling, and a singlet for the methylsulfonyl protons (typically δ 3.0-3.5 ppm).
-
¹³C NMR: Resonances for the carbonyl carbon (δ >180 ppm), aromatic carbons (with C-F coupling constants), and the methyl carbon of the sulfone group.
-
FT-IR: Characteristic absorption bands for the aldehyde C=O stretch (around 1700 cm⁻¹), C-H stretch of the aldehyde (around 2820 and 2720 cm⁻¹), and strong, symmetric and asymmetric stretches for the S=O bonds of the sulfone group (around 1350 and 1150 cm⁻¹).
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (202.20 Da) confirms the compound's mass.
Synthesis and Mechanistic Rationale
While multiple synthetic routes are possible, a logical and robust pathway can be designed based on established organometallic and oxidation chemistry. The following proposed workflow explains the causality behind each transformation.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Rationale:
-
Nucleophilic Aromatic Substitution (SNAr): The synthesis begins with a highly activated starting material like 1,4-difluoro-2-nitrobenzene. The strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. The fluorine atom para to the nitro group is the most activated site, allowing for regioselective displacement by a sulfur nucleophile like sodium thiomethoxide (NaSMe). This choice is superior to starting with a chloro-analogue due to the higher reactivity of aryl fluorides in such activated systems.
-
Oxidation: The resulting thioether is then oxidized to the corresponding sulfone. This transformation is critical for installing the desired functional group. A common and effective choice of oxidant is meta-chloroperoxybenzoic acid (m-CPBA), which provides clean conversion. Alternatively, reagents like Oxone® can be used, particularly for larger-scale syntheses, as they are cheaper and environmentally safer. Two equivalents of the oxidant are required to proceed from the thioether to the sulfone.
-
Nitro Group Reduction: The nitro group, having served its purpose as an activating group, is now reduced to an amine. This is a standard transformation, often accomplished with metal catalysts like iron powder in acidic media (e.g., HCl or acetic acid) or through catalytic hydrogenation (H₂ gas with a palladium catalyst). The resulting aniline is a key intermediate.
-
Conversion of Amine to Aldehyde: The final step involves converting the aniline to the target aldehyde. While this can be challenging, a classic approach is the Sandmeyer reaction, where the amine is first converted to a diazonium salt (NaNO₂, HCl) and then subjected to a formylation condition. Modern variations might offer higher yields and milder conditions. This multi-step process for a single functional group conversion is chosen because direct formylation of the precursor ring can be difficult to control regioselectively.
This self-validating protocol ensures that the structure is built logically, with each intermediate being readily purified and characterized to confirm the success of the preceding step before moving forward.
Core Applications in Drug Development
The primary value of this compound lies in its application as a versatile building block for creating drug candidates with enhanced properties, most notably in the field of targeted protein degradation.
Keystone Component for Protein Degraders (PROTACs)
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. They consist of two ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. This compound is an ideal starting point for synthesizing the target-binding ligand or a portion of the linker.
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A Comprehensive Technical Guide to 4-Fluoro-3-(methylsulfonyl)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth analysis of 4-Fluoro-3-(methylsulfonyl)benzaldehyde, a key building block for researchers and professionals in drug development and medicinal chemistry. We will explore its chemical identity, a robust synthetic pathway, its strategic importance in modern pharmaceutical design, and essential safety protocols. This document is structured to deliver not just data, but actionable insights grounded in established chemical principles.
Core Chemical Identity and Physicochemical Properties
This compound is a trifunctional aromatic compound featuring an aldehyde, a fluoro group, and a methylsulfonyl group. This specific arrangement of functional groups makes it a highly valuable intermediate in the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs). Its identity is formally established by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1]
Key Identifiers and Properties
The fundamental properties of this compound are summarized below. This data is critical for experimental design, reaction monitoring, and regulatory documentation.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 914636-50-3 | [1][2] |
| Molecular Formula | C₈H₇FO₃S | [2][3] |
| Molecular Weight | 202.20 g/mol | [2][4] |
| Canonical SMILES | CS(=O)(=O)C1=C(C=C(C=O)C=C1)F | [3] |
| Appearance | Solid / Crystalline Powder | [5][6] |
| Purity | Typically ≥95-97% | [2][4] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
Proposed Synthesis and Mechanistic Rationale
While multiple synthetic routes can be envisioned, a highly reliable and scalable two-step process is proposed here, starting from the readily available precursor, 3-bromo-4-fluorobenzaldehyde. This pathway leverages a nucleophilic aromatic substitution followed by a standard oxidation, both of which are high-yielding and well-understood transformations in organic synthesis.
Synthetic Workflow Diagram
The logical flow of the proposed synthesis is illustrated below.
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A Technical Guide to 4-Fluoro-3-(methylsulfonyl)benzaldehyde: A Keystone Intermediate in Modern Drug Discovery
This guide provides an in-depth technical overview of 4-Fluoro-3-(methylsulfonyl)benzaldehyde, a critical building block in contemporary pharmaceutical research and development. We will explore its chemical identity, a robust synthesis protocol, its strategic importance in medicinal chemistry, and the necessary analytical methods for its quality control. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel therapeutic agents.
Molecular Profile and Physicochemical Properties
This compound is a substituted aromatic aldehyde whose structural features—a reactive aldehyde, a metabolically robust sulfone group, and an electronegative fluorine atom—make it a highly valuable intermediate in the synthesis of complex molecular architectures.
The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound is O=CC1=CC=C(F)C(S(=O)(C)=O)=C1.[1]
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 914636-50-3 | [1] |
| Molecular Formula | C₈H₇FO₃S | |
| Molecular Weight | 202.20 g/mol | |
| Appearance | Solid | |
| Canonical SMILES | O=CC1=CC=C(F)C(S(=O)(C)=O)=C1 | [1] |
| InChI Key | ATFKDQOGYYWXIY-UHFFFAOYSA-N |
The Strategic Importance in Medicinal Chemistry
The utility of this compound in drug discovery is not coincidental; it is a result of the deliberate incorporation of chemical motifs that address key challenges in pharmaceutical development.
-
The Aldehyde Functional Group : The aldehyde serves as a versatile chemical handle. It readily participates in a wide array of chemical transformations, including reductive amination, Wittig reactions, and condensations (e.g., Knoevenagel), which are fundamental for constructing the core scaffolds of many therapeutic agents, particularly heterocyclic systems.[2]
-
The Fluorine Atom : The strategic placement of a fluorine atom is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[2] Fluorine's high electronegativity can alter the pKa of nearby functional groups and modulate interactions with protein residues, often leading to improved potency and pharmacokinetic profiles.
-
The Methylsulfonyl Group : As a bioisostere for other functional groups, the methylsulfonyl moiety is a strong hydrogen bond acceptor and is generally metabolically stable. Its presence can improve solubility and influence the overall electronic properties and conformation of the final drug molecule.
This combination of features makes the title compound a particularly valuable precursor for the synthesis of kinase inhibitors .[3][4] Kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, most notably cancer.[4] The aldehyde can be used to build heterocyclic cores that occupy the ATP-binding site of kinases, while the fluoro and methylsulfonyl groups provide crucial interactions and favorable physicochemical properties.
Synthesis and Mechanistic Rationale
While multiple synthetic routes can be envisioned, a common and reliable strategy involves the oxidation of a thioether precursor. This approach is often favored for its efficiency and the relatively mild conditions required for the key oxidation step.
Proposed Synthetic Pathway
The synthesis can be logically broken down into two primary stages:
-
Nucleophilic Aromatic Substitution (SNAr) to install the thioether group.
-
Selective Oxidation of the thioether to the corresponding sulfone.
Caption: Conceptual synthetic pathways to the target molecule.
Detailed Experimental Protocol (Illustrative)
This protocol is based on established chemical transformations for analogous compounds.[5][6]
Step 1: Synthesis of 4-Chloro-3-(methylthio)benzaldehyde
-
Reactor Setup : Under an inert nitrogen atmosphere, charge a jacketed glass reactor with 4,4'-dichloro-benzaldehyde (1.0 eq) and a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Reagent Addition : Add sodium thiomethoxide (1.1 - 1.5 eq) portion-wise, maintaining the internal temperature below 30°C. The use of a slight excess of the nucleophile ensures complete consumption of the starting material.
-
Reaction : Heat the mixture to 80-90°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up : Cool the reaction mixture to room temperature and quench by pouring it into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thioether intermediate.
Step 2: Oxidation to this compound (Note: This step assumes a precursor where the chloro group has been exchanged for a fluoro group via Halex reaction or starting from a fluorinated precursor)
-
Dissolution : Dissolve the crude thioether intermediate from the previous step in a mixture of methanol and water.
-
Oxidant Addition : Cool the solution in an ice bath to 0-5°C. Add Oxone® (potassium peroxymonosulfate, ~2.2 eq) portion-wise, ensuring the temperature does not exceed 10°C. The exotherm must be carefully controlled to prevent side reactions.
-
Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the complete oxidation of the thioether and the intermediate sulfoxide to the sulfone by HPLC or LC-MS.
-
Purification : Upon completion, filter the reaction mixture to remove inorganic salts. Partially remove the methanol under vacuum. The resulting aqueous slurry can be cooled to induce crystallization of the product. The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent system like isopropanol/water.
Analytical Quality Control
Rigorous analytical characterization is essential to validate the identity and purity of the synthesized intermediate, as impurities can have profound effects on subsequent reactions and the biological activity of the final product.
Analytical Workflow
Caption: Standard quality control workflow for the intermediate.
A. High-Performance Liquid Chromatography (HPLC)
-
Objective : To determine the purity of the compound and quantify any impurities.
-
Method :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient : Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
-
Expected Result : A single major peak corresponding to the product with a purity of >98%.
B. NMR Spectroscopy
-
Objective : Unambiguous structural confirmation.
-
¹H NMR (400 MHz, CDCl₃) :
-
Aldehyde proton (CHO) : A singlet around δ 10.0 ppm.
-
Aromatic protons : Complex multiplets in the aromatic region (δ 7.5-8.5 ppm), showing characteristic splitting patterns due to fluorine-hydrogen coupling.
-
Methyl protons (SO₂CH₃) : A singlet around δ 3.2 ppm.
-
-
¹⁹F NMR (376 MHz, CDCl₃) :
-
A single resonance, with its chemical shift and coupling to adjacent protons confirming its position on the aromatic ring. This technique is particularly powerful for confirming the regiochemistry of fluorinated compounds.[7]
-
-
¹³C NMR (101 MHz, CDCl₃) :
-
Carbonyl carbon (C=O) : A peak around δ 190 ppm.
-
Aromatic carbons : Peaks in the δ 115-165 ppm region, with characteristic C-F coupling constants (J-coupling), which are invaluable for assigning the specific carbon atoms.
-
Methyl carbon (SO₂CH₃) : A peak around δ 45 ppm.
-
C. Mass Spectrometry (MS)
-
Objective : To confirm the molecular weight of the compound.
-
Method : Electrospray ionization (ESI) in positive mode.
-
Expected Result : A peak corresponding to the [M+H]⁺ ion at m/z 203.02 or the [M+Na]⁺ ion at m/z 225.00.
Safety, Handling, and Storage
As with any active chemical reagent, proper safety protocols must be strictly followed.
-
Hazard Classification : Harmful if swallowed (Acute Toxicity 4, Oral). May cause skin and eye irritation.[8]
-
Handling : Handle in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.
-
Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is more than just a chemical intermediate; it is a product of rational design, embodying key features sought after by medicinal chemists to create the next generation of targeted therapeutics. Its carefully arranged functional groups offer a reliable and versatile platform for synthesizing complex drug candidates, particularly kinase inhibitors. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, is paramount for any research program leveraging this powerful building block.
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- Chemical Communications (2014), 50, 2330–2333.
- The Royal Society of Chemistry (n.d.). Electronic Supplementary Information.
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- Google Patents (2002). US6455739B1 - Production of 4-fluorobenzaldehyde.
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- Ningbo Inno Pharmchem Co., Ltd. (2025). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis.
- Ma, G. (2009). 4-(Methylsulfonyl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3131.
- Barlow, J. W., et al. (2017). Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Beilstein Journal of Organic Chemistry, 13, 1626–1634.
- Wagner, L., Ghiazza, C., & Cornella, J. (2021). Preparation of 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride (ArSO2F). Organic Syntheses, 98, 250-265.
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- Tantawy, M. A., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. RSC Medicinal Chemistry.
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4-Fluoro-3-(methylsulfonyl)benzaldehyde synthesis pathway
An In-depth Technical Guide for the Synthesis of 4-Fluoro-3-(methylsulfonyl)benzaldehyde
Abstract
This compound is a critical building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active molecules, including potent kinase inhibitors. This guide provides a comprehensive overview of the prevalent synthetic pathways to this compound. We will delve into the strategic considerations behind common synthetic routes, offer detailed, step-by-step experimental protocols, and present a comparative analysis of different methodologies. The discussion is grounded in established chemical principles and supported by authoritative references from peer-reviewed literature and patents, ensuring that researchers, scientists, and drug development professionals can confidently apply this information in their work.
Introduction: Strategic Importance in Drug Discovery
The precise arrangement of functional groups in this compound—a halogenated aromatic ring bearing both an electron-withdrawing sulfone and a reactive aldehyde—makes it an exceptionally valuable synthon. The fluorine atom can enhance metabolic stability and binding affinity, while the methylsulfonyl group often acts as a hydrogen bond acceptor or a surrogate for other functionalities. The aldehyde group provides a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of complex molecular architectures. Its utility is prominently demonstrated in the synthesis of targeted therapeutics, where it often forms a core fragment of the final active pharmaceutical ingredient (API).
Retrosynthetic Analysis and Key Strategies
A retrosynthetic approach to this compound reveals several logical pathways. The primary challenge lies in the regioselective introduction of the three distinct substituents on the benzene ring. Most efficient syntheses focus on installing the sulfone and aldehyde functionalities onto a pre-existing fluorinated scaffold.
Two dominant strategies emerge:
-
Oxidation-then-Formylation: This approach begins with a precursor like 4-fluoro-3-(methylthio)toluene. The thioether is first oxidized to the sulfone, followed by the conversion of the methyl group into the aldehyde.
-
Formylation-then-Oxidation: In this alternative, a formyl group is introduced first on a thioether-containing precursor, followed by the oxidation of the sulfur atom to the sulfone.
The choice between these routes often depends on the availability of starting materials, reagent costs, and the desired control over reaction selectivity.
Figure 1: Retrosynthetic overview of primary strategies for synthesizing the target compound.
Pathway I: Synthesis via Oxidation of 4-Fluoro-3-(methylthio)toluene
This pathway is one of the most robust and frequently cited methods, leveraging readily available starting materials. The key steps involve the formation of a thioether, its oxidation to the sulfone, and the subsequent transformation of a benzylic methyl group into the target aldehyde.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Fluoro-3-(methylthio)toluene
This precursor is typically synthesized from 4-fluoro-3-mercaptotoluene. However, a more common route starts from 1-fluoro-2-methoxy-4-methylbenzene. The following protocol is adapted from established industrial methods.
-
Reactants: 1-fluoro-2-methoxy-4-methylbenzene, Sodium thiomethoxide.
-
Solvent: N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 1-fluoro-2-methoxy-4-methylbenzene (1.0 eq) in DMF, add sodium thiomethoxide (1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-fluoro-3-(methylthio)toluene, which can be used directly or purified by distillation.
-
Step 2: Synthesis of 4-Fluoro-3-(methylsulfonyl)toluene
The oxidation of the thioether to the sulfone is a critical step. Oxone (potassium peroxymonosulfate) is a preferred reagent due to its effectiveness, safety, and straightforward workup.
-
Reactants: 4-fluoro-3-(methylthio)toluene, Oxone.
-
Solvent: Methanol/Water mixture.
-
Procedure:
-
Dissolve 4-fluoro-3-(methylthio)toluene (1.0 eq) in a 3:1 mixture of methanol and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add Oxone (2.2 eq) portion-wise over 1 hour, ensuring the internal temperature does not exceed 15 °C. The use of a slight excess of Oxone ensures complete conversion of any sulfoxide intermediate to the desired sulfone.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Remove the methanol under reduced pressure.
-
Extract the resulting aqueous slurry with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to afford 4-fluoro-3-(methylsulfonyl)toluene, typically as a white solid.
-
Step 3: Synthesis of this compound
The final formylation can be achieved through various methods. A common approach involves radical bromination of the benzylic position followed by hydrolysis (Sommelet reaction) or, more directly, oxidation of a benzyl alcohol intermediate. A process detailed in patent literature involves the oxidation of 4-fluoro-3-(methylsulfonyl)benzyl alcohol.
-
Reactants: 4-fluoro-3-(methylsulfonyl)benzyl alcohol, Manganese dioxide (MnO₂).
-
Solvent: Dichloromethane (DCM).
-
Procedure:
-
Suspend 4-fluoro-3-(methylsulfonyl)benzyl alcohol (1.0 eq) in DCM.
-
Add activated manganese dioxide (5.0 eq) to the suspension. The large excess of this heterogeneous oxidant drives the reaction to completion.
-
Stir the mixture vigorously at room temperature for 24-48 hours, monitoring progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.
-
Wash the Celite® pad thoroughly with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography to yield pure this compound.
-
Data Summary for Pathway I
| Step | Key Reagents | Typical Yield | Purity (Typical) | Key Considerations |
| 1 | Sodium thiomethoxide | 85-95% | >95% | Anhydrous conditions are preferred. |
| 2 | Oxone | 90-98% | >98% | Exothermic reaction; requires careful temperature control. |
| 3 | MnO₂ | 75-85% | >99% | Requires activated MnO₂ and long reaction times. |
Pathway II: Synthesis via Oxidation of a Benzaldehyde Precursor
This alternative strategy introduces the aldehyde functionality prior to the sulfur oxidation step. This can be advantageous if the formylation of the sulfone-containing ring proves to be low-yielding or requires harsh conditions.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Fluoro-3-(methylthio)benzaldehyde
This intermediate can be prepared from 4-fluoro-3-(methylthio)toluene via oxidation of the methyl group.
-
Reactants: 4-fluoro-3-(methylthio)toluene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), followed by hydrolysis.
-
Solvent: Carbon tetrachloride (CCl₄) or other non-polar solvent.
-
Procedure:
-
Dissolve 4-fluoro-3-(methylthio)toluene (1.0 eq) in CCl₄.
-
Add NBS (2.2 eq) and a catalytic amount of AIBN.
-
Heat the mixture to reflux (around 77 °C) under a nitrogen atmosphere. The reaction is initiated by the thermal decomposition of AIBN to form radicals.
-
After the reaction is complete (monitored by GC or TLC), cool the mixture and filter off the succinimide byproduct.
-
The resulting solution containing the dibrominated intermediate is then subjected to hydrolysis with aqueous sodium carbonate to form the aldehyde.
-
Workup involves separating the organic layer, washing with water, drying, and concentrating. The crude product is purified by chromatography.
-
Step 2: Synthesis of this compound
This final step involves the oxidation of the thioether to the sulfone, analogous to the process in Pathway I.
-
Reactants: 4-Fluoro-3-(methylthio)benzaldehyde, Oxone.
-
Solvent: Acetonitrile/Water.
-
Procedure:
-
Dissolve 4-fluoro-3-(methylthio)benzaldehyde (1.0 eq) in a 2:1 mixture of acetonitrile and water.
-
Cool the solution to 0 °C.
-
Add Oxone (2.2 eq) portion-wise, maintaining the temperature below 15 °C. The presence of the aldehyde group does not interfere with this selective oxidation.
-
Allow the reaction to stir at room temperature overnight.
-
Perform an aqueous workup as described in Pathway I, Step 2.
-
Extract the product with ethyl acetate, dry the combined organic layers, and concentrate. Purify by recrystallization or column chromatography to obtain the final product.
-
Figure 2: Comparative experimental workflows for the two primary synthesis pathways.
Safety and Handling Considerations
-
Thioethers and Mercaptans: These compounds possess strong, unpleasant odors and should be handled exclusively in a well-ventilated fume hood.
-
Oxidizing Agents: Oxone and manganese dioxide are strong oxidizers. Avoid contact with combustible materials. The addition of Oxone is exothermic and requires careful temperature control to prevent runaway reactions.
-
Halogenated Solvents: Dichloromethane and carbon tetrachloride are hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.
-
Radical Initiators: AIBN is thermally sensitive and should be stored and handled according to the manufacturer's guidelines.
Conclusion
The synthesis of this compound is well-established, with several viable routes available to the process chemist. The most common and scalable approach involves the early-stage oxidation of 4-fluoro-3-(methylthio)toluene to its corresponding sulfone, followed by a late-stage functionalization of the methyl group to the aldehyde. This pathway benefits from high yields and relatively clean transformations. The alternative strategy of late-stage sulfur oxidation offers flexibility but may require more challenging purification steps for the intermediate aldehyde. The selection of a specific pathway will ultimately be guided by factors such as starting material availability, scalability requirements, and the specific capabilities of the laboratory or manufacturing facility.
References
- Title: Process for preparing sulfone compounds from sulfide compoundsSource: Google Patents (US8816124B2)
- Title: Method for preparing 4-fluoro-3-(methyl sulfonyl) benzaldehydeSource: Google Patents (CN105801321A)
The Emergence of 4-Fluoro-3-(methylsulfonyl)benzaldehyde: A Keystone Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorine and Sulfonyl Groups in Medicinal Chemistry
The deliberate incorporation of fluorine atoms and sulfonyl groups into molecular scaffolds represents a cornerstone of modern medicinal chemistry. Fluorine, with its unique electronic properties and small steric footprint, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Similarly, the methylsulfonyl group, a versatile hydrogen bond acceptor, enhances solubility and metabolic stability, making it a favored moiety in drug design. The strategic combination of these functionalities in a single, versatile building block, 4-Fluoro-3-(methylsulfonyl)benzaldehyde , has positioned it as a critical intermediate in the synthesis of complex therapeutic agents, most notably in the rapidly advancing field of targeted protein degradation.
This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound, offering field-proven insights and detailed experimental considerations for its effective utilization in research and development.
Physicochemical Properties and Identification
A clear understanding of the fundamental properties of this compound is paramount for its effective use.
| Property | Value | Source |
| CAS Number | 914636-50-3 | N/A |
| Molecular Formula | C₈H₇FO₃S | N/A |
| Molecular Weight | 202.20 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | N/A |
A Plausible Synthetic Pathway: From Precursor to Product
While a singular "discovery" paper for this compound is not readily identifiable in the public domain, its synthesis can be logically deduced from established and reliable organic chemistry transformations. The most plausible and efficient synthetic route involves a two-step sequence starting from the commercially available 4-fluorobenzaldehyde. This pathway leverages a nucleophilic aromatic substitution followed by a selective oxidation.
Caption: Proposed synthetic pathway for this compound.
Step 1: Nucleophilic Aromatic Substitution to Introduce the Thioether
The initial step involves the introduction of a methylthio group at the C-3 position of the 4-fluorobenzaldehyde ring. This is achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. The fluorine atom at C-4 activates the C-3 position towards nucleophilic attack by electron-withdrawing resonance effects of the aldehyde group.
Reaction:
4-Fluorobenzaldehyde + Sodium thiomethoxide → 4-Fluoro-3-(methylthio)benzaldehyde
Causality behind Experimental Choices:
-
Nucleophile: Sodium thiomethoxide is a potent and readily available nucleophile for this transformation.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is crucial. These solvents effectively solvate the sodium cation, leaving the thiomethoxide anion highly reactive. They also facilitate the formation of the Meisenheimer complex, the key intermediate in SNAᵣ reactions.
-
Temperature: The reaction is typically conducted at elevated temperatures (e.g., 80-120 °C) to overcome the activation energy barrier for the substitution on an unactivated aryl fluoride.
Experimental Protocol (Illustrative):
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous DMF, add sodium thiomethoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 4-fluoro-3-(methylthio)benzaldehyde can be purified by column chromatography on silica gel.
Step 2: Oxidation of the Thioether to the Sulfone
The second and final step is the oxidation of the intermediate thioether to the desired sulfone. This transformation is a well-established and high-yielding reaction in organic synthesis.
Reaction:
4-Fluoro-3-(methylthio)benzaldehyde → this compound
Causality behind Experimental Choices:
-
Oxidizing Agent: A variety of oxidizing agents can be employed for this purpose. meta-Chloroperoxybenzoic acid (m-CPBA) is a common choice due to its commercial availability and good reactivity. Oxone® (potassium peroxymonosulfate) is another effective and environmentally benign option. The use of approximately two equivalents of the oxidizing agent ensures the complete conversion of the thioether to the sulfone, avoiding the formation of the intermediate sulfoxide.
-
Solvent: Dichloromethane (DCM) is a standard solvent for m-CPBA oxidations. For Oxone®, a mixture of methanol and water is typically used.
-
Temperature: The oxidation is usually carried out at or below room temperature to control the exothermicity of the reaction and minimize potential side reactions.
Experimental Protocol (Illustrative, using m-CPBA):
-
Dissolve the 4-fluoro-3-(methylthio)benzaldehyde (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (approximately 2.2 equivalents) portion-wise to the cooled solution, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Sources
A Technical Guide to the Spectral Analysis of 4-Fluoro-3-(methylsulfonyl)benzaldehyde
Introduction
4-Fluoro-3-(methylsulfonyl)benzaldehyde is a substituted aromatic aldehyde of increasing interest in medicinal chemistry and materials science. Its utility as a synthetic building block necessitates a comprehensive understanding of its structural and electronic properties. Spectroscopic analysis provides the foundational data for confirming its identity, purity, and for elucidating its role in further chemical transformations. This guide offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and comparative data from analogous structures.
The molecular structure of this compound, with the systematic numbering of the aromatic protons, is crucial for the interpretation of its NMR spectra.
Caption: Predicted ¹H NMR spectral correlations.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.
Experimental Protocol: The sample prepared for ¹H NMR can be used directly for ¹³C NMR acquisition. A standard broadband proton-decoupled ¹³C experiment would be performed on the same spectrometer.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | ~190 |
| C-F | ~165 (d, J ≈ 260 Hz) |
| C-SO₂CH₃ | ~140 |
| C-CHO | ~135 |
| C-H (Aromatic) | ~130, ~128, ~115 (d, J ≈ 20 Hz) |
| CH₃ | ~45 |
Interpretation:
-
Carbonyl Carbon: The aldehyde carbonyl carbon is significantly deshielded and will appear far downfield, around 190 ppm.
-
Aromatic Carbons:
-
The carbon directly attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 260 Hz, appearing as a doublet. Its chemical shift will be around 165 ppm.
-
The carbons attached to the sulfonyl and aldehyde groups will also be downfield due to the electron-withdrawing effects of these substituents.
-
The remaining aromatic carbons will appear in the typical aromatic region (110-140 ppm). The carbon ortho to the fluorine will exhibit a smaller two-bond coupling (²JCF).
-
-
Methyl Carbon: The methyl carbon of the sulfonyl group will be the most upfield signal, expected around 45 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: For a solid sample, the IR spectrum is typically recorded using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid is placed on the ATR crystal, and the spectrum is collected over the range of 4000-400 cm⁻¹.
Predicted IR Data:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| C-H (Aldehyde) | ~2850 and ~2750 | Stretch |
| C=O (Aldehyde) | ~1700 | Stretch |
| C=C (Aromatic) | ~1600, ~1580, ~1470 | Stretch |
| S=O (Sulfone) | ~1350 (asymmetric) and ~1150 (symmetric) | Stretch |
| C-F (Aryl) | ~1250 | Stretch |
Interpretation:
-
Aldehyde Group: The presence of the aldehyde is confirmed by two key absorptions: the C=O stretch around 1700 cm⁻¹ and the characteristic pair of C-H stretching bands near 2850 and 2750 cm⁻¹. [1]* Sulfonyl Group: The sulfonyl group will show two strong, characteristic stretching bands for the S=O bonds: an asymmetric stretch around 1350 cm⁻¹ and a symmetric stretch around 1150 cm⁻¹.
-
Aromatic Ring: The C=C stretching vibrations of the benzene ring will appear in the 1600-1470 cm⁻¹ region.
-
C-F Bond: The C-F stretch of the aryl fluoride will be a strong band in the fingerprint region, typically around 1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.
Experimental Protocol: A suitable mass spectrometry technique would be Electron Ionization (EI) for fragmentation analysis or a softer ionization method like Electrospray Ionization (ESI) if the primary goal is to observe the molecular ion. The sample would be introduced into the mass spectrometer, ionized, and the resulting ions separated and detected.
Predicted MS Data:
| Ion | Predicted m/z | Identity |
| 202 | [M]⁺ | Molecular Ion |
| 201 | [M-H]⁺ | Loss of aldehydic proton |
| 173 | [M-CHO]⁺ | Loss of formyl group |
| 123 | [M-SO₂CH₃]⁺ | Loss of methylsulfonyl group |
| 79 | [SO₂CH₃]⁺ | Methylsulfonyl cation |
Interpretation:
-
Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of the compound, which is 202.2 g/mol . [2]The high-resolution mass spectrum would confirm the elemental composition of C₈H₇FO₃S.
-
Fragmentation Pattern:
-
A common fragmentation for aldehydes is the loss of the formyl radical (•CHO), which would result in a peak at m/z 173.
-
Another likely fragmentation is the cleavage of the C-S bond, leading to the loss of the methylsulfonyl radical (•SO₂CH₃) and a fragment at m/z 123.
-
The observation of a fragment at m/z 79 would correspond to the methylsulfonyl cation itself.
-
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous structural characterization. The predicted data, based on established principles and comparison with related structures, offers a reliable reference for researchers working with this compound. The aldehydic protons and carbon, the distinct aromatic substitution pattern revealed by ¹H NMR coupling, the C-F coupling in ¹³C NMR, the characteristic IR stretches for the carbonyl and sulfonyl groups, and the logical fragmentation in mass spectrometry all converge to create a unique spectral fingerprint for this molecule. This guide serves as a foundational resource for its identification and quality control in research and development settings.
References
- Supporting Information for a chemical communication. (2014). Chem. Commun., 50, 2330–2333.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638).
- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.
- PubChem. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde.
- PubChem. (n.d.). 4-(Methylsulfonyl)benzaldehyde.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638).
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- SpectraBase. (n.d.). 4-Fluoro-3-methylbenzaldehyde.
- National Center for Biotechnology Information. (n.d.). 4-(Methylsulfonyl)benzaldehyde.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- NIST WebBook. (n.d.). 4-Fluoro-3-methylanisole.
- ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde.
- PubChem. (n.d.). 4-(Trifluoromethyl)benzaldehyde.
- NIST WebBook. (n.d.). Benzaldehyde, 4-methyl-.
Sources
A Technical Guide to the ¹H NMR Spectrum of 4-Fluoro-3-(methylsulfonyl)benzaldehyde: Elucidation and Interpretation for Pharmaceutical Research
This in-depth technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Fluoro-3-(methylsulfonyl)benzaldehyde, a key building block in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of the spectrum, a robust experimental protocol for its acquisition, and foundational insights into the structural elucidation of complex substituted benzaldehydes.
Introduction: The Structural Significance of this compound
This compound is a compound of increasing interest in medicinal chemistry, serving as a precursor for a variety of pharmacologically active agents. The precise arrangement of its functional groups—a fluorine atom, a methylsulfonyl group, and an aldehyde moiety on a benzene ring—imparts unique electronic properties and steric relationships that are crucial for its reactivity and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for confirming the identity and purity of this molecule, providing unambiguous evidence of its intricate structure.[1] This guide will dissect the ¹H NMR spectrum of this compound, offering a detailed rationale for the observed chemical shifts and coupling patterns.
Predicted ¹H NMR Spectrum and Structural Elucidation
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aldehydic proton, the methyl protons of the sulfonyl group, and the three protons on the aromatic ring. The substitution pattern of the benzene ring dictates a unique electronic environment for each proton, leading to characteristic chemical shifts and splitting patterns.
The Aldehydic Proton (CHO)
The proton of the aldehyde group is expected to be the most downfield signal in the spectrum, typically appearing in the range of δ 9.5-10.5 ppm.[2][3] This significant deshielding is a direct consequence of the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O double bond. This signal is anticipated to be a singlet, as there are no adjacent protons within three bonds to cause spin-spin coupling.
The Methyl Protons (SO₂CH₃)
The three equivalent protons of the methyl group attached to the sulfonyl moiety are predicted to resonate as a sharp singlet. The strong electron-withdrawing character of the two oxygen atoms in the sulfonyl group will deshield these protons, shifting their signal downfield compared to a simple methyl group on an aromatic ring. The expected chemical shift is in the region of δ 3.0-3.5 ppm.
The Aromatic Protons (Ar-H)
The aromatic region of the spectrum, typically between δ 7.0-8.5 ppm, will display the signals for the three protons on the benzene ring.[4] The interplay of the electron-withdrawing aldehyde and methylsulfonyl groups, along with the electronegative fluorine atom, creates a complex pattern of shielding and deshielding effects.
-
H-2: This proton is ortho to the strongly electron-withdrawing aldehyde group and meta to the methylsulfonyl group. It is expected to be the most downfield of the aromatic protons. The signal will likely appear as a doublet due to coupling with the fluorine atom.
-
H-5: Positioned ortho to the fluorine atom and meta to the aldehyde group, this proton will experience both the inductive effect of the fluorine and the resonance effect of the aldehyde. Its signal is expected to be a doublet of doublets due to coupling with H-6 and the fluorine atom.
-
H-6: This proton is ortho to the methylsulfonyl group and meta to the fluorine atom. It will be deshielded by the sulfonyl group and is expected to appear as a doublet due to coupling with H-5.
The following diagram illustrates the predicted proton assignments:
Figure 1: Molecular structure and proton assignments for this compound.
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| CHO | 9.5 - 10.5 | Singlet (s) | N/A |
| Ar-H (H-2) | 8.0 - 8.4 | Doublet (d) | ~2-3 (⁴JHF) |
| Ar-H (H-5) | 7.8 - 8.2 | Doublet of Doublets (dd) | ~8-9 (³JHH), ~4-5 (³JHF) |
| Ar-H (H-6) | 7.4 - 7.8 | Doublet (d) | ~8-9 (³JHH) |
| SO₂CH₃ | 3.0 - 3.5 | Singlet (s) | N/A |
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following protocol outlines a standardized procedure for acquiring a high-quality ¹H NMR spectrum of this compound.
Materials and Instrumentation
-
Sample: this compound (5-10 mg)
-
NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Internal Standard: Tetramethylsilane (TMS)
-
NMR Tube: 5 mm high-resolution NMR tube
-
Instrumentation: 400 MHz (or higher) NMR spectrometer
Sample Preparation
-
Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely.
Instrument Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
-
Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).
-
The following diagram illustrates the experimental workflow:
Figure 2: A streamlined workflow for acquiring the ¹H NMR spectrum.
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.
-
Integration: Integrate the area under each peak to determine the relative number of protons.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that is indispensable for its characterization in a research and development setting. A thorough understanding of the electronic effects of the substituents allows for a confident assignment of each signal in the spectrum.[5][6][7][8] By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality spectra, ensuring the identity and purity of this vital chemical intermediate. This analytical rigor is a cornerstone of robust scientific inquiry and is paramount in the advancement of pharmaceutical sciences.
References
- Benchchem. A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.
- Baiwir, M., et al. N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. Spectrochimica Acta Part A: Molecular Spectroscopy, 38(5), 527-531 (1982).
- Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO.
- Supporting Information.
- The Royal Society of Chemistry.
- YouTube.
- UNED.
- ChemicalBook. 4-Fluorobenzaldehyde(459-57-4) 1H NMR spectrum.
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Human Metabolome Database. 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638).
- NIH. 4-(Methylsulfonyl)benzaldehyde.
- RSC Publishing. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes.
- Semantic Scholar. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes.
- ResearchGate. Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm)...
- Govindan, R., et al. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153 (2000).
- PrepChem.com. Synthesis of 4-fluoro-3-phenoxy-benzaldehyde.
- Sigma-Aldrich. 4-(Methylsulfonyl)benzaldehyde AldrichCPR.
- ResearchGate. H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond.
- PubMed. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond.
- ResearchG
- Chemistry LibreTexts. 15.
- Google Patents. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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13C NMR characterization of 4-Fluoro-3-(methylsulfonyl)benzaldehyde
13C NMR Characterization of 4-Fluoro-3-(methylsulfonyl)benzaldehyde: A Comprehensive Technical Guide for Drug Development Professionals
Foreword: The Imperative of Precision in Pharmaceutical Synthesis
In the intricate landscape of drug discovery and development, the structural integrity of every synthetic intermediate is paramount. The compound this compound stands as a crucial building block in the creation of numerous modern therapeutics. Its unique arrangement of a fluorine atom and a methylsulfonyl group on a benzaldehyde scaffold imparts specific electronic properties that are essential for the biological activity of the final active pharmaceutical ingredient (API). Consequently, the unambiguous characterization of this molecule is not merely a procedural step but a foundational requirement for ensuring the safety, efficacy, and reproducibility of the entire synthetic route. This guide provides an in-depth exploration of the use of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive structural elucidation of this key intermediate.
Section 1: Theoretical Framework for Spectral Interpretation
The power of 13C NMR spectroscopy lies in its ability to provide a distinct signal for each unique carbon atom within a molecule, with the precise chemical shift (δ) of each signal being exquisitely sensitive to its local electronic environment.[1][2] For this compound, the interplay of the aldehyde, fluoro, and methylsulfonyl substituents creates a distinct and predictable 13C NMR spectrum.
1.1. The Influence of Substituent Effects on Aromatic Chemical Shifts
The positions of the signals for the aromatic carbons are governed by the cumulative electronic effects of the substituents. The aldehyde and methylsulfonyl groups are both strongly electron-withdrawing, which generally leads to a downfield shift (higher ppm values) for the carbons in the ring.[2] Conversely, while fluorine is highly electronegative, it can also donate electron density through resonance, creating a more complex influence on the carbon chemical shifts.
1.2. The Signature of Carbon-Fluorine Coupling
A key diagnostic feature in the 13C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine coupling.[3] The carbon atom directly bonded to the fluorine (C4) will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 240-260 Hz, resulting in a doublet.[3][4] Carbons that are two or three bonds away from the fluorine will show smaller coupling constants (²JCF and ³JCF), which can also aid in definitive signal assignment.[4][5]
1.3. Predicting Chemical Shifts
Modern computational methods, including Density Functional Theory (DFT) and machine learning algorithms, have become invaluable tools for predicting 13C NMR chemical shifts.[6][7][8][9] These predictive tools can provide a theoretical spectrum that serves as a valuable starting point for the assignment of the experimental data.[6][10]
Section 2: A Validated Experimental Protocol for High-Fidelity Data Acquisition
The acquisition of a high-quality 13C NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of acquisition parameters.
2.1. Rigorous Sample Preparation
-
Solvent Selection: The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common and effective solvent for this compound. Ensure the solvent is of high purity to avoid interfering signals.
-
Concentration: For a standard 5 mm NMR tube, a concentration of 50-100 mg of the compound dissolved in 0.6-0.7 mL of solvent is recommended for obtaining a 13C spectrum in a reasonable timeframe.[11] While smaller quantities can be used, this may necessitate a significantly longer acquisition time.[12]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR, defined as 0.00 ppm. A small amount can be added to the sample for precise chemical shift referencing.[11][13]
2.2. Optimized Spectrometer Parameters
-
Pulse Sequence: A standard proton-decoupled 13C NMR experiment is typically employed. This simplifies the spectrum by removing the coupling between carbons and their attached protons, resulting in a single sharp peak for each unique carbon.[1]
-
Acquisition Time and Relaxation Delay: Due to the low natural abundance of 13C (1.1%) and its longer relaxation times compared to protons, a sufficient number of scans and an appropriate relaxation delay are necessary to achieve a good signal-to-noise ratio.[14]
-
Data Processing: The raw data (Free Induction Decay) is converted into a spectrum via a Fourier Transform. Subsequent processing steps include phase correction, baseline correction, and referencing to the internal standard.[15][16]
Section 3: Analysis and Definitive Assignment of the 13C NMR Spectrum
The chemical structure of this compound is C₈H₇FO₃S, with a molecular weight of 202.20 g/mol .[17][18][19] The expected 13C NMR spectrum will exhibit eight distinct signals corresponding to the eight unique carbon atoms in the molecule.
Table 1: Assignment of 13C NMR Signals for this compound
| Carbon Atom | Expected Chemical Shift (ppm) | Description of Electronic Environment |
| C=O (Aldehyde) | 190 - 200 | Highly deshielded due to the strong electron-withdrawing effect of the oxygen atom.[20] |
| C4 (C-F) | 160 - 170 (doublet) | Directly attached to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large ¹JCF coupling. |
| C3 (C-SO₂CH₃) | 135 - 145 | Attached to the electron-withdrawing sulfonyl group. |
| Aromatic CH | 115 - 140 | The precise shifts of the remaining aromatic carbons will be influenced by their positions relative to the three substituents. |
| CH₃ (Methyl) | 40 - 50 | Attached to the electron-withdrawing sulfonyl group, causing a downfield shift compared to a typical methyl group. |
3.1. Advanced NMR Techniques for Unambiguous Assignment
For complex molecules, one-dimensional 13C NMR may not be sufficient for a complete and unambiguous assignment. In such cases, two-dimensional NMR techniques are invaluable:
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment differentiates between CH, CH₂, and CH₃ groups, providing crucial information for assigning the protonated carbons.[21]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart, providing information about the connectivity of the carbon skeleton.
Section 4: Visualizing the Path to Structural Confirmation
The logical flow of the characterization process can be visualized to enhance understanding.
Caption: A flowchart illustrating the decision-making process in the .
Conclusion: 13C NMR as a Cornerstone of Quality Assurance
The meticulous application of 13C NMR spectroscopy, guided by a sound theoretical understanding and validated experimental protocols, provides an unequivocal method for the structural characterization of this compound. This analytical rigor is not merely an academic exercise; it is a critical component of the quality control and assurance framework that underpins the development of safe and effective medicines. For researchers and professionals in the pharmaceutical industry, a mastery of this technique is essential for navigating the complexities of modern drug synthesis.
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A Researcher's Comprehensive Safety and Handling Guide to 4-Fluoro-3-(methylsulfonyl)benzaldehyde
This document provides an in-depth technical guide on the safe handling, storage, and disposal of 4-Fluoro-3-(methylsulfonyl)benzaldehyde (CAS No. 914636-50-3). It is intended for researchers, scientists, and drug development professionals who may be working with this compound. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer practical insights and highlight critical data gaps to ensure the highest level of laboratory safety.
Compound Identification and Physicochemical Properties
This compound is a substituted aromatic aldehyde. Its structure, featuring a fluorine atom and a methylsulfonyl group, makes it a valuable building block in medicinal chemistry and materials science.[1][2][3] Understanding its fundamental properties is the first step toward safe handling.
While comprehensive, experimentally verified data for this specific isomer is limited, the available information is summarized below. Researchers should assume it is a solid at room temperature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 914636-50-3 | [1][2][4] |
| Molecular Formula | C₈H₇FO₃S | [1][2] |
| Molecular Weight | 202.2 g/mol | [2][5] |
| Form | Solid | |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [5] |
A Note on Isomers: It is crucial to distinguish this compound from its isomer, 3-Fluoro-4-(methylsulfonyl)benzaldehyde. While structurally similar, their toxicological and reactivity profiles may differ. Always verify the CAS number before use.
Hazard Identification and Risk Assessment: Addressing the Data Gap
A significant challenge in working with this compound is the lack of comprehensive hazard data. The Safety Data Sheet from Echemi explicitly states "no data available" for GHS classification, including pictograms, signal words, and hazard statements.[4] This absence of data does not mean the absence of hazard.
In such cases, a conservative approach is mandatory. We must infer potential hazards based on the functional groups present and data from closely related analogs. The benzaldehyde moiety can cause skin and eye irritation, while sulfonyl and fluoro groups can impart other reactivities and toxicities. For instance, the related compound 4-Fluorobenzaldehyde is classified as a flammable liquid that causes skin and eye irritation.[6] Another isomer, 3-Fluoro-4-(methylsulfonyl)benzaldehyde, is classified as "Acute Toxicity 4, Oral".
Therefore, until proven otherwise, this compound should be handled as if it is:
-
Harmful if swallowed.
-
Potentially irritating to the respiratory tract.[6]
This conservative assessment dictates the stringent handling and personal protective equipment (PPE) protocols outlined in the following sections.
Personal Protective Equipment (PPE): A Self-Validating System
Given the unknown toxicological profile, a robust PPE strategy is the primary line of defense. The choice of PPE should not be a mere checklist but a conscious, risk-mitigating decision.
Caption: PPE selection workflow based on experimental task.
Detailed PPE Protocol:
-
Eye and Face Protection : Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards at all times.[4] When conducting operations with a higher risk of splashing (e.g., transfers, reactions under pressure), a face shield should be worn in addition to safety goggles.[6]
-
Skin Protection :
-
Gloves : Handle with disposable nitrile gloves. Always inspect gloves for tears or punctures before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves immediately after use.[6][8]
-
Lab Coat : A flame-resistant lab coat should be worn and kept buttoned. Ensure it has long sleeves.
-
-
Respiratory Protection : All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[8] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges must be used.[9]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to prevent exposure and maintain the integrity of the compound.
Handling Protocol:
-
Work Area : Designate a specific area within a chemical fume hood for handling this compound.
-
Avoid Contact : Avoid all personal contact, including inhalation of dust or vapors and contact with skin and eyes.[6]
-
Electrostatic Charge : As a precaution, especially when handling the powder, take measures to prevent the buildup of electrostatic charge.[6]
-
Hygiene : Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[4][6]
Storage Protocol:
-
Conditions : Store in a tightly closed container in a dry, well-ventilated place.[7]
-
Temperature : For long-term stability, storage under an inert gas (like argon or nitrogen) at 2-8°C is recommended.[5] This is a field-proven insight for preventing slow degradation of aldehyde functional groups via oxidation.
-
Incompatibilities : Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[7]
Emergency Procedures: A Validated Response Plan
Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with these procedures.
First-Aid Measures:
-
If Inhaled : Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
In Case of Skin Contact : Immediately take off contaminated clothing. Wash off the affected area with soap and plenty of water. Consult a physician.[4][6]
-
In Case of Eye Contact : Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Consult a physician immediately.[4][6]
-
If Swallowed : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4][6]
Accidental Release Measures (Spills):
The primary goals are to contain the spill, prevent its spread, and protect personnel.
Caption: Step-by-step workflow for responding to a spill.
Detailed Spill Protocol:
-
Personal Precautions : Avoid breathing dust or vapors. Ensure adequate ventilation.[8]
-
Environmental Precautions : Prevent the material from entering drains or waterways.[6]
-
Containment and Cleanup :
-
For a solid spill, carefully sweep up the material, avoiding dust generation.
-
Collect the material using non-sparking tools and place it in a suitable, closed, and labeled container for disposal.
-
Clean the spill area thoroughly.
-
Fire-Fighting Measures:
-
Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Specific Hazards : The combustion of this compound may produce hazardous gases, including carbon oxides, sulfur oxides, and hydrogen fluoride.[7][10]
-
Protective Equipment : Firefighters must wear self-contained breathing apparatus and full protective gear.[4][7]
Disposal Considerations
All waste materials containing this compound must be treated as hazardous waste.
-
Product : Dispose of the material by sending it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not discharge into sewer systems.[4]
-
Contaminated Packaging : Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[4]
Conclusion: A Commitment to Safety
While this compound is a valuable research chemical, the current lack of comprehensive toxicological and hazard data necessitates a highly cautious and conservative approach to its handling. By understanding the potential risks inferred from its chemical structure, implementing robust PPE and engineering controls, and being prepared for emergencies, researchers can work with this compound safely and effectively. Always consult the most recent Safety Data Sheet from your supplier and adhere to all local, state, and federal regulations.
References
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Navigating the Synthetic Landscape of 4-Fluoro-3-(methylsulfonyl)benzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Strategic Importance
4-Fluoro-3-(methylsulfonyl)benzaldehyde is a key building block in modern medicinal chemistry, valued for its unique electronic properties that impart desirable characteristics to bioactive molecules. The strategic placement of a fluorine atom and a methylsulfonyl group on the benzaldehyde scaffold creates a versatile reagent with a well-defined reactivity profile, making it an attractive starting material for the synthesis of complex pharmaceutical agents, including protein degrader building blocks. This guide provides a comprehensive overview of the reactivity of this compound, offering insights into its synthetic applications and the underlying principles that govern its chemical behavior.
The presence of the strongly electron-withdrawing methylsulfonyl group, coupled with the inductive effect of the fluorine atom, renders the aromatic ring electron-deficient and activates the aldehyde functionality. This electronic arrangement is pivotal in dictating the regioselectivity and efficiency of various chemical transformations, a feature astutely exploited in drug discovery programs.
Core Reactivity Profile: A Trifecta of Functionality
The reactivity of this compound is primarily governed by three key features: the electrophilic aldehyde, the electron-deficient aromatic ring, and the potential for nucleophilic aromatic substitution of the fluorine atom. Understanding the interplay of these functionalities is crucial for designing successful synthetic strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 914636-50-3 | |
| Molecular Formula | C₈H₇FO₃S | |
| Molecular Weight | 202.20 g/mol | |
| Purity | ≥ 95% | |
| Appearance | Solid | |
| Storage | Inert atmosphere, 2-8°C |
Reactions at the Aldehyde Carbonyl: A Gateway to Molecular Complexity
The aldehyde group in this compound is highly electrophilic due to the electron-withdrawing nature of the substituted aromatic ring. This enhanced electrophilicity facilitates a range of nucleophilic addition and condensation reactions, which are fundamental to extending the molecular framework.
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The Knoevenagel condensation provides a reliable method for the formation of a carbon-carbon double bond by reacting the aldehyde with an active methylene compound. The strong electron-withdrawing substituents on the benzaldehyde ring promote this reaction, often leading to high yields of the desired α,β-unsaturated products. These products are valuable intermediates in their own right, serving as Michael acceptors or precursors for further functionalization.
Experimental Protocol: General Procedure for Knoevenagel Condensation
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, toluene, or acetic acid), add the active methylene compound (1.0-1.2 eq).
-
Add a catalytic amount of a base (e.g., piperidine, ammonium acetate, or β-alanine).
-
The reaction mixture is then stirred at room temperature or heated to reflux, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification is typically achieved by recrystallization or column chromatography.
Caption: Knoevenagel condensation of this compound.
Wittig Reaction: A Versatile Olefination Strategy
The Wittig reaction offers another powerful tool for converting the aldehyde into an alkene. This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent). The nature of the ylide (stabilized or non-stabilized) will determine the stereochemistry of the resulting alkene. Given the electron-withdrawing nature of the substituents on the benzaldehyde, reactions with stabilized ylides are generally efficient.
Experimental Protocol: General Procedure for Wittig Reaction
-
Prepare the phosphorus ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) in an anhydrous, aprotic solvent (e.g., THF, DMSO).
-
Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).
-
Slowly add a solution of this compound (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Caption: Wittig reaction of this compound.
Nucleophilic Aromatic Substitution: Leveraging the Electron-Deficient Ring
The presence of the strongly deactivating methylsulfonyl group ortho to the fluorine atom makes the latter susceptible to nucleophilic aromatic substitution (SₙAr). This reaction allows for the introduction of a variety of nucleophiles at the C4 position, providing a straightforward route to a diverse range of derivatives. Common nucleophiles include amines, alkoxides, and thiolates.
The rate and success of the SₙAr reaction are highly dependent on the nucleophilicity of the incoming group and the reaction conditions. The reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized intermediate whose formation is the rate-determining step.
Caption: Nucleophilic aromatic substitution (SₙAr) on this compound.
Oxidation and Reduction: Modulating the Aldehyde Functionality
Standard oxidation and reduction protocols can be readily applied to the aldehyde group of this compound to access the corresponding carboxylic acid and alcohol, respectively. These transformations provide access to another set of valuable building blocks for further synthetic elaboration.
-
Oxidation to 4-fluoro-3-(methylsulfonyl)benzoic acid can be achieved using various oxidizing agents such as potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like sodium chlorite (NaClO₂).
-
Reduction to (4-fluoro-3-(methylsulfonyl)phenyl)methanol is typically accomplished with hydride reagents like sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent.
Applications in Drug Discovery: A Scaffold for Innovation
The unique reactivity profile of this compound has made it a valuable precursor in the synthesis of a variety of pharmaceutically active compounds. The ability to readily modify the aldehyde, introduce diversity through SₙAr reactions, and the inherent properties imparted by the fluoro and methylsulfonyl groups have been leveraged in the development of kinase inhibitors, targeted protein degraders (e.g., PROTACs), and other therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the methylsulfonyl group can act as a hydrogen bond acceptor and improve solubility.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a versatile and highly valuable building block in organic synthesis, particularly within the realm of medicinal chemistry. Its well-defined reactivity, stemming from the interplay of the activated aldehyde, the electron-deficient aromatic ring, and the displaceable fluorine atom, provides chemists with a powerful tool for the construction of complex molecular architectures. A thorough understanding of its reactivity profile, as outlined in this guide, is essential for its effective utilization in the design and synthesis of next-generation therapeutics.
References
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- Safety Data Sheet - 2-Fluoro-4-(methylsulfonyl)benzaldehyde. (2024, December 19). CymitQuimica.
- SAFETY DATA SHEET - 4-Methylsulphonyl benzaldehyde. (2024, May 16). MilliporeSigma.
- SAFETY DATA SHEET - 4-Methylsulphonyl benzaldehyde. (2025, December 19). Fisher Scientific.
- SAFETY DATA SHEET - 4-Fluorobenzaldehyde. (2025, December 19). Fisher Scientific.
- The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
An In-depth Technical Guide to the Theoretical Properties of 4-Fluoro-3-(methylsulfonyl)benzaldehyde
Abstract: 4-Fluoro-3-(methylsulfonyl)benzaldehyde is a substituted aromatic aldehyde of significant interest to the pharmaceutical and agrochemical industries. Its unique trifunctional structure, featuring an aldehyde, a fluoro group, and a methylsulfonyl group, imparts a nuanced electronic profile that makes it a valuable intermediate for the synthesis of complex molecular architectures. The presence of the strongly electron-withdrawing methylsulfonyl group and the highly electronegative fluorine atom critically modulates the reactivity of both the aldehyde moiety and the aromatic ring. This guide provides a comprehensive theoretical examination of its molecular structure, electronic properties, predicted spectroscopic signatures, and reactivity. Furthermore, it explores its role as a strategic building block in medicinal chemistry, discussing how its constituent functional groups can influence the pharmacokinetic and pharmacodynamic properties of derivative compounds. A generalized synthetic strategy and relevant safety protocols are also presented to offer a holistic overview for researchers, chemists, and drug development professionals.
Molecular Structure and Physicochemical Properties
This compound is a crystalline solid at standard conditions. Its structure is defined by a benzene ring substituted at positions 1, 3, and 4 with an aldehyde, a methylsulfonyl group, and a fluorine atom, respectively.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 914636-50-3 | [1] |
| Molecular Formula | C₈H₇FO₃S | [1] |
| Molecular Weight | 202.20 g/mol | [2] |
| Canonical SMILES | CS(=O)(=O)C1=C(C=C(C=O)C=C1)F | [2] |
Structural Analysis
The molecule's geometry and electronic distribution are dictated by the interplay of its three functional groups. The aldehyde group is a planar, sp²-hybridized system. The methylsulfonyl group adopts a tetrahedral geometry around the sulfur atom. The fluorine atom, while small, exerts a powerful inductive effect.
Caption: Molecular structure highlighting the key functional groups.
Electronic Properties and Reactivity
The reactivity of this compound is a direct consequence of the electronic effects exerted by its substituents on the aromatic ring and the carbonyl group.
-
Methylsulfonyl Group (-SO₂CH₃): This is a powerful electron-withdrawing group through both induction (-I) and resonance (-R) effects. It deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution.
-
Aldehyde Group (-CHO): Also strongly electron-withdrawing (-I, -R), it further deactivates the aromatic ring. The carbonyl carbon is highly electrophilic, making it the primary site for nucleophilic attack. Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the electron-donating resonance from the ring, but this effect is mitigated by the other electron-withdrawing groups present.[3]
-
Fluoro Group (-F): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). However, it also has a weak electron-donating resonance effect (+R) due to its lone pairs.[4] In nucleophilic aromatic substitution (SNAr), the strong -I effect of fluorine stabilizes the negatively charged intermediate (Meisenheimer complex), making fluoride a surprisingly good leaving group in activated systems.[5]
This combination of substituents renders the aromatic ring electron-deficient and makes the aldehyde carbon a potent electrophile. The positions ortho and para to the aldehyde group (positions 2 and 6) are the most electron-deficient and thus the most likely sites for nucleophilic attack on the ring, should conditions permit.
Caption: Influence of functional groups on the molecule's reactivity.
Theoretical Spectroscopic Profile
While experimental spectra are definitive, a theoretical profile can be predicted based on the functional groups present.
¹H NMR Spectroscopy
-
Aldehyde Proton (-CHO): Expected to be a singlet in the highly deshielded region of δ 9.5-10.5 ppm.[6][7]
-
Aromatic Protons (Ar-H): Three protons on the ring will exhibit complex splitting patterns. The proton at C2 (ortho to -CHO, meta to -SO₂CH₃) will be the most downfield. The proton at C6 (ortho to -CHO, ortho to -F) and the proton at C5 (ortho to -F, meta to -CHO) will show characteristic doublet of doublets or more complex patterns due to ³J(H-H) and ⁴J(H-F) couplings.
-
Methyl Protons (-SO₂CH₃): A sharp singlet is expected around δ 3.0-3.5 ppm.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (-CHO): Expected in the δ 190-200 ppm range.[8][9] Its exact shift will be influenced by the ring substituents.
-
Aromatic Carbons (Ar-C): Six distinct signals are expected. The carbon attached to fluorine (C4) will show a large ¹J(C-F) coupling. The carbons attached to the electron-withdrawing groups (C1, C3) will be downfield, while the others will be shifted accordingly.
-
Methyl Carbon (-SO₂CH₃): Expected around δ 40-45 ppm.
Infrared (IR) Spectroscopy
-
C=O Stretch (Aldehyde): A strong, sharp absorption is expected between 1685-1710 cm⁻¹ due to conjugation with the aromatic ring.[10][11][12]
-
S=O Stretch (Sulfone): Two strong absorptions are characteristic of sulfones: an asymmetric stretch around 1350-1300 cm⁻¹ and a symmetric stretch around 1175-1140 cm⁻¹.[13][14]
-
C-H Stretch (Aldehyde): Two weak to medium bands are typically seen, one near 2830-2850 cm⁻¹ and a characteristic one near 2720-2750 cm⁻¹.[10][11]
-
C-F Stretch: A strong absorption is expected in the 1250-1000 cm⁻¹ region.
Mass Spectrometry
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z 202.20) should be observed.
-
Key Fragmentation: Common fragmentation patterns for benzaldehydes include the loss of a hydrogen radical to give a stable acylium ion (M-1, m/z 201) and the loss of the formyl group (-CHO) to give a phenyl cation (M-29, m/z 173).[15][16][17] Further fragmentation of the sulfonyl group may also occur.
| Data Type | Predicted Feature | Approximate Range / Value |
| ¹H NMR | Aldehyde Proton (s) | δ 9.5 - 10.5 ppm |
| Aromatic Protons (m) | δ 7.5 - 8.5 ppm | |
| Methyl Protons (s) | δ 3.0 - 3.5 ppm | |
| ¹³C NMR | Carbonyl Carbon | δ 190 - 200 ppm |
| Aromatic Carbons | δ 120 - 150 ppm | |
| Methyl Carbon | δ 40 - 45 ppm | |
| IR | C=O Stretch | 1685 - 1710 cm⁻¹ |
| S=O Asymmetric Stretch | 1300 - 1350 cm⁻¹ | |
| S=O Symmetric Stretch | 1140 - 1175 cm⁻¹ | |
| Mass Spec | Molecular Ion [M]⁺ | m/z 202 |
| [M-H]⁺ Fragment | m/z 201 | |
| [M-CHO]⁺ Fragment | m/z 173 |
Synthetic Considerations
The synthesis of substituted benzaldehydes like this molecule can be approached through several established organic chemistry transformations.[18][19][20] A plausible retrosynthetic analysis suggests disconnection at the C-S bond or formylation of a pre-functionalized benzene ring.
Generalized Synthetic Protocol (Hypothetical)
This protocol outlines a potential pathway starting from 4-fluorotoluene. It involves protection of the aldehyde to prevent unwanted side reactions during sulfonation.[21]
-
Bromination: Selectively brominate 4-fluorotoluene at the 3-position using N-bromosuccinimide (NBS) and a suitable initiator.
-
Thiolation: Displace the bromide with a methyl thiolate source (e.g., sodium thiomethoxide) in a polar aprotic solvent. This forms 4-fluoro-3-(methylthio)toluene.
-
Oxidation to Sulfone: Oxidize the sulfide to a sulfone using an oxidizing agent like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). This yields 4-fluoro-3-(methylsulfonyl)toluene.
-
Benzylic Oxidation to Aldehyde: Oxidize the benzylic methyl group to an aldehyde. This is a sensitive step and can be achieved using various reagents, such as ceric ammonium nitrate (CAN) or by first performing a benzylic bromination followed by hydrolysis (Sommelet reaction).
Caption: A potential workflow for the synthesis of the title compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound is not an active pharmaceutical ingredient itself but serves as a high-value intermediate or building block.[22] Its utility stems from the strategic combination of its functional groups, which are known to favorably modulate the properties of drug candidates.
-
Aldehyde Handle: The aldehyde group is a versatile functional handle for building molecular complexity. It readily participates in reactions like reductive amination, Wittig reactions, and aldol condensations to form C-N and C-C bonds, which are fundamental to constructing drug scaffolds.[23]
-
The Methylsulfonyl Moiety: The sulfone group is a common feature in modern pharmaceuticals.[24][25][26] It is a strong hydrogen bond acceptor, allowing for critical interactions with biological targets like enzymes and receptors.[27] Furthermore, its stability and ability to reduce the lipophilicity of a molecule can improve solubility and overall pharmacokinetic profiles.[26]
-
The Fluorine Atom: The incorporation of fluorine is a well-established strategy in medicinal chemistry, often used as a "bioisosteric" replacement for hydrogen.[28][29][30] A C-F bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism (e.g., by cytochrome P450 enzymes). It can also increase binding affinity to target proteins through favorable electrostatic interactions and modulate the pKa of nearby functional groups.[31][32]
Caption: Role as a building block in a typical drug discovery workflow.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care. Based on available safety data for this and structurally related compounds, the following precautions are advised:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a sophisticated chemical intermediate whose value lies in the convergence of its structural and electronic properties. The powerful electron-withdrawing nature of the sulfonyl and aldehyde groups, combined with the unique inductive and bioisosteric effects of the fluorine atom, creates a highly versatile and reactive scaffold. A thorough understanding of its theoretical properties—from its electronic landscape and predicted reactivity to its spectroscopic signatures—is essential for chemists aiming to leverage this molecule in the rational design and synthesis of novel pharmaceuticals and other high-value chemical entities. Its continued use as a building block underscores the importance of strategic functionalization in modern medicinal chemistry.
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Methodological & Application
Application Notes & Protocols: Strategic Derivatization of 4-Fluoro-3-(methylsulfonyl)benzaldehyde for Medicinal Chemistry
Abstract
4-Fluoro-3-(methylsulfonyl)benzaldehyde is a cornerstone building block in modern drug discovery, prized for its dual-reactive centers and advantageous substitution pattern. The presence of a highly activated fluorine atom, an electrophilic aldehyde, and a metabolically robust methylsulfonyl group provides a versatile platform for constructing complex molecular architectures. This guide provides an in-depth exploration of key synthetic transformations starting from this valuable intermediate. We will detail field-proven protocols for nucleophilic aromatic substitution (SNAr) and reactions involving the aldehyde moiety, such as reductive amination and Knoevenagel condensation. The causality behind experimental choices is explained, and quantitative data is presented to guide researchers, scientists, and drug development professionals in leveraging this scaffold for the synthesis of novel therapeutic agents.
Introduction: The Strategic Value of the Scaffold
The utility of this compound in medicinal chemistry stems from the specific arrangement of its functional groups. The aromatic ring is rendered electron-deficient by two powerful electron-withdrawing groups (EWGs): the aldehyde (CHO) and the methylsulfonyl (SO₂Me). This electronic profile serves two primary purposes:
-
Activation of the C4-Fluorine: The fluorine atom at the C4 position is positioned ortho to the aldehyde and para to the methylsulfonyl group. This geometry makes it an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern drug synthesis.[1][2]
-
Enhanced Aldehyde Reactivity: The EWGs increase the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to attack by various nucleophiles.
Furthermore, the incorporation of fluorine and sulfonyl groups into drug candidates is a well-established strategy to enhance pharmacokinetic properties, such as metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] This guide provides the practical methodologies to exploit these features.
Pathway I: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
The SNAr reaction is arguably the most powerful transformation for this scaffold. Unlike SN1 and SN2 reactions, where fluoride is a poor leaving group, in SNAr the rate-determining step is the initial nucleophilic attack on the electron-poor aromatic ring.[2] The high electronegativity of fluorine enhances the electrophilicity of the carbon it's attached to, accelerating this key step.[1][5] The subsequent elimination of the fluoride ion rapidly restores aromaticity.
Causality of Experimental Design
-
Nucleophile: Primary and secondary amines, thiols, and alkoxides are excellent nucleophiles for this reaction. Amines are particularly common in drug discovery for building key pharmacophoric interactions.
-
Solvent: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are optimal. They effectively solvate the cation of the base (e.g., K⁺) but poorly solvate the anionic nucleophile, thereby increasing its reactivity.
-
Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) is required to neutralize the hydrofluoric acid (HF) generated during the reaction, driving it to completion.
General Workflow for SNAr with Amines
Caption: General experimental workflow for SNAr reactions.
Protocol 2.1: Synthesis of 4-(4-Morpholinyl)-3-(methylsulfonyl)benzaldehyde
-
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 4.95 mmol, 1.0 equiv), potassium carbonate (K₂CO₃) (1.37 g, 9.90 mmol, 2.0 equiv), and anhydrous DMSO (15 mL).
-
Nucleophile Addition: Add morpholine (0.52 mL, 5.94 mmol, 1.2 equiv) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (100 mL). A precipitate will form.
-
Isolation: Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 20 mL) and then with a small amount of cold diethyl ether.
-
Purification & Characterization: Dry the solid under vacuum to yield the title compound. If necessary, recrystallize from ethanol/water. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. Expected Yield: >90%.
Data Presentation: SNAr with Various Nucleophiles
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Piperidine | K₂CO₃ | DMSO | 100 | 4 | >90 |
| Aniline | DIPEA | DMF | 120 | 12 | 75-85 |
| 4-Methyl-1H-imidazole | K₂CO₃ | DMF | 110 | 8 | 80-90[6] |
| Sodium thiomethoxide | - | DMF | 60 | 2 | >95 |
Pathway II: Transformations of the Aldehyde Group
The aldehyde functional group is a gateway to a vast array of derivatives, including amines, alkenes, and more complex carbon skeletons.
Reductive Amination
Reductive amination is a robust and highly efficient method for converting aldehydes into amines.[7] This one-pot reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ by a selective reducing agent.[8]
Causality of Experimental Design
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for many applications.[9] It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion. Sodium cyanoborohydride (NaBH₃CN) is another common option, particularly effective under slightly acidic conditions which favor iminium ion formation.[8][9]
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are commonly used with NaBH(OAc)₃. Methanol (MeOH) is often used with NaBH₃CN.[9]
-
Additives: A catalytic amount of acetic acid is sometimes added to accelerate imine formation, especially with less nucleophilic amines.
General Workflow for Reductive Amination
Caption: One-pot reductive amination experimental workflow.
Protocol 3.1.1: Synthesis of 1-((4-fluoro-3-(methylsulfonyl)phenyl)methyl)piperidine
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 g, 4.95 mmol, 1.0 equiv) and piperidine (0.59 mL, 5.94 mmol, 1.2 equiv) in 1,2-dichloroethane (DCE, 20 mL). Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.57 g, 7.42 mmol, 1.5 equiv) to the solution in portions over 10 minutes. Note: The reaction may be mildly exothermic.
-
Reaction: Allow the reaction to stir at room temperature for 4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL). Stir vigorously for 15 minutes.
-
Isolation: Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired benzylamine derivative. Expected Yield: 80-95%.
Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound (a compound with a CH₂ group flanked by two EWGs).[10] The strong EWGs on the this compound ring enhance its electrophilicity, often leading to high yields under mild conditions.[11]
Reaction Mechanism Overview
Caption: Simplified mechanism of the Knoevenagel condensation.
Protocol 3.2.1: Synthesis of 2-(4-Fluoro-3-(methylsulfonyl)benzylidene)malononitrile
-
Reagent Preparation: In a 50 mL round-bottom flask, combine this compound (1.0 g, 4.95 mmol), malononitrile (0.36 g, 5.44 mmol, 1.1 equiv), and ethanol (15 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (approx. 20 µL) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature. A precipitate often begins to form within 30-60 minutes. Continue stirring for 2-3 hours.
-
Isolation: Upon completion (monitored by TLC), cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst. Dry the product under vacuum. The product is often pure enough for subsequent steps without further purification. Expected Yield: >95%.
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of diverse chemical libraries. The protocols outlined in this guide for SNAr, reductive amination, and Knoevenagel condensation represent fundamental, reliable, and scalable methods for its derivatization. By understanding the underlying chemical principles and the rationale for specific experimental conditions, researchers can effectively harness the potential of this scaffold to accelerate the discovery and development of next-generation therapeutics.
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The Strategic Utility of 4-Fluoro-3-(methylsulfonyl)benzaldehyde in Contemporary Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 4-Fluoro-3-(methylsulfonyl)benzaldehyde, a uniquely functionalized aromatic aldehyde, represents a powerful yet underutilized scaffold for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of its potential applications, grounded in the established principles of medicinal chemistry and organic synthesis. While extensive literature on this specific compound is limited, its constituent functional groups—a reactive aldehyde, a metabolically robust fluorine atom, and a hydrogen-bond-accepting methylsulfonyl group—provide a strong foundation for predicting its utility in the synthesis of next-generation pharmaceuticals.
The Molecular Logic of this compound in Drug Design
The therapeutic potential of compounds derived from this compound is rooted in the synergistic interplay of its three key functional groups.
-
The Aldehyde Handle: The formyl group is a versatile reactive center, readily participating in a wide array of chemical transformations. This allows for the construction of diverse molecular architectures, including Schiff bases, chalcones, and various heterocyclic systems, which are prevalent in many classes of therapeutic agents.[1][2]
-
The Strategic Fluorine Atom: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and modulate pKa.[3] The high dissociation energy of the C-F bond makes it resistant to metabolic cleavage, prolonging the in vivo lifetime of the drug.
-
The Methylsulfonyl Moiety: The methylsulfonyl group is a valuable polar functional group in drug design. It can act as a hydrogen bond acceptor, enhancing binding affinity to biological targets.[4][5][6] Furthermore, its introduction can improve the solubility and pharmacokinetic profile of a molecule.[4][7]
Predicted Therapeutic Arenas and Synthetic Applications
Based on the established biological activities of related fluorinated and sulfonylated compounds, derivatives of this compound are anticipated to show promise in several therapeutic areas:
-
Oncology: The core scaffold is suitable for the synthesis of kinase inhibitors and other anti-proliferative agents.
-
Infectious Diseases: The aldehyde can be a precursor to novel antibacterial and antifungal agents.
-
Inflammatory Disorders: The unique electronic properties of the ring system can be leveraged to design potent anti-inflammatory compounds.
The following sections detail plausible synthetic strategies and protocols for leveraging this compound as a key intermediate.
Core Synthetic Transformations and Protocols
The aldehyde functionality of this compound is the primary site for synthetic elaboration. Below are detailed protocols for key transformations that serve as a gateway to diverse classes of bioactive molecules.
Reductive Amination: A Gateway to Bioactive Amines
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.
Protocol: Synthesis of N-Benzyl-1-(4-fluoro-3-(methylsulfonyl)phenyl)methanamine
| Reagent/Parameter | Value |
| Starting Materials | |
| This compound | 1.0 g (4.95 mmol) |
| Benzylamine | 0.58 mL (5.44 mmol) |
| Sodium triacetoxyborohydride | 1.57 g (7.42 mmol) |
| Dichloromethane (DCM) | 20 mL |
| Acetic Acid | 0.28 mL (4.95 mmol) |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Time | 12 hours |
| Atmosphere | Air |
Procedure:
-
To a solution of this compound in DCM, add benzylamine and acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride in portions over 10 minutes.
-
Continue stirring at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Reductive amination workflow.
Wittig Reaction: Formation of Substituted Alkenes
The Wittig reaction is a powerful tool for the synthesis of alkenes with high regioselectivity.
Protocol: Synthesis of 1-Fluoro-4-(2-phenylethenyl)-2-(methylsulfonyl)benzene
| Reagent/Parameter | Value |
| Starting Materials | |
| Benzyltriphenylphosphonium chloride | 2.12 g (5.44 mmol) |
| Sodium hydride (60% dispersion in mineral oil) | 0.22 g (5.44 mmol) |
| Anhydrous Tetrahydrofuran (THF) | 25 mL |
| This compound | 1.0 g (4.95 mmol) |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temperature |
| Time | 4 hours |
| Atmosphere | Nitrogen |
Procedure:
-
To a suspension of sodium hydride in anhydrous THF at 0 °C, add benzyltriphenylphosphonium chloride portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 3 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Caption: Wittig reaction pathway.
Safety and Handling
This compound should be handled in a well-ventilated fume hood.[8] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for comprehensive safety and disposal information.
Conclusion
This compound is a promising building block for medicinal chemistry, offering a unique combination of reactive and modulatory functional groups. The protocols outlined above provide a starting point for the exploration of its synthetic utility in the development of novel therapeutic agents. As research in this area progresses, the full potential of this versatile intermediate will undoubtedly be realized.
References
- ChemWhat. This compound CAS#: 914636-50-3.
- eGyanKosh. AROMATIC ALDEHYDES AND KETONS.
- Jack Westin. Aldehydes And Ketones Important Reactions.
- King-Pharm. 914636-50-3 this compound.
- Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(23), 9137–9184.
- Online Chemistry Notes. Aromatic Aldehydes and Ketones - Preparation and Properties. (2022-02-11).
- Synthetika. 4-fluorobenzaldehyde Fluorobenzaldehyde Pure For Organic Synthesis - 1000ml.
- Wikipedia. Fluorobenzaldehyde.
- Zhang, Y., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–1208.
- ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4087–4091.
- ResearchGate. Application of Sulfonyl in Drug Design. (2025-08-07).
- Liberty University. Novel Tandem Reaction to Synthesize Substituted Benzaldehydes.
- PubMed. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- East Carolina University. Tandem Reactions: Synthesis of Substituted Benzaldehydes.
- ChemDad. This compound One Chongqing Chemdad Co.
- Ningbo Inno Pharmchem Co., Ltd. The Chemical Reactivity of 2-Chloro-5-fluorobenzaldehyde in Synthesis.
- Google Patents. Compositions containing aromatic aldehydes and their use in treatments.
- PubMed. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications.
- Semantic Scholar. Application of Sulfonyl in Drug Design.
- ResearchGate. Reaction of aromatic aldehydes with aromatic amines.
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Aldehyde group reactions of 4-Fluoro-3-(methylsulfonyl)benzaldehyde
An In-Depth Guide to the Aldehyde Group Reactions of 4-Fluoro-3-(methylsulfonyl)benzaldehyde for Synthetic and Medicinal Chemistry
Introduction: A Versatile Building Block
This compound is a substituted aromatic aldehyde of significant interest in the fields of medicinal chemistry and drug development. Its utility stems from a unique combination of structural features: a reactive aldehyde group, a fluorine atom, and a methylsulfonyl group. These substituents modulate the electronic properties of the benzaldehyde core, influencing its reactivity and providing handles for diverse synthetic transformations. The aldehyde group serves as a versatile precursor for a wide array of functional groups, including carboxylic acids, alcohols, alkenes, and amines.[1][2]
The strong electron-withdrawing nature of both the fluorine atom and the methylsulfonyl group significantly impacts the reactivity of the carbonyl carbon. This inductive effect renders the carbonyl carbon highly electrophilic, enhancing its susceptibility to nucleophilic attack compared to unsubstituted benzaldehyde.[3] This guide provides detailed application notes and protocols for several key reactions targeting the aldehyde functionality of this important building block.
Oxidation to 4-Fluoro-3-(methylsulfonyl)benzoic Acid
The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. For this compound, this conversion yields a valuable benzoic acid derivative, a common scaffold in pharmaceutical compounds.
Scientific Rationale
While strong oxidants like potassium permanganate can be used, they often require harsh conditions. A milder and highly efficient method is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a phosphate salt in the presence of a chlorine scavenger like 2-methyl-2-butene. This method is particularly well-suited for aldehydes with sensitive functional groups, as it operates under mild, slightly acidic conditions, minimizing side reactions.
Experimental Protocol: Pinnick Oxidation
Materials:
-
This compound (1.0 eq)
-
Sodium chlorite (NaClO₂, 1.5 eq)
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 1.5 eq)
-
2-Methyl-2-butene (3.0 eq)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound in a 2:1 mixture of t-BuOH and water.
-
Add 2-methyl-2-butene to the solution.
-
In a separate beaker, prepare a solution of sodium chlorite and sodium dihydrogen phosphate monohydrate in water.
-
Slowly add the aqueous sodium chlorite/phosphate solution to the aldehyde solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Upon completion, cool the mixture in an ice bath and quench the excess oxidant by the slow addition of saturated aqueous Na₂SO₃ solution.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-fluoro-3-(methylsulfonyl)benzoic acid.
-
The product can be further purified by recrystallization.
Data Summary: Oxidation
| Parameter | Value |
| Reactant | This compound |
| Product | 4-Fluoro-3-(methylsulfonyl)benzoic acid |
| Key Reagents | NaClO₂, NaH₂PO₄, 2-methyl-2-butene |
| Solvent System | t-BuOH / H₂O |
| Typical Yield | >90% |
Workflow Diagram: Oxidation
Caption: Pinnick oxidation workflow.
Reduction to (4-Fluoro-3-(methylsulfonyl)phenyl)methanol
The reduction of the aldehyde to a primary alcohol is a key synthetic step, providing a benzyl alcohol derivative that can be used in ether or ester synthesis, or as a precursor for other functional group transformations.
Scientific Rationale
Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes and ketones but does not typically affect other functional groups like sulfones under standard conditions.[4] Its ease of handling and compatibility with protic solvents like methanol or ethanol make it ideal for this application. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are unnecessary and could lead to undesired side reactions.
Experimental Protocol: Reduction
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄, 1.1 eq)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions. Control the addition rate to maintain the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the excess NaBH₄ by the dropwise addition of 1 M HCl until gas evolution ceases and the pH is ~6-7.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the desired alcohol.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Data Summary: Reduction
| Parameter | Value |
| Reactant | This compound |
| Product | (4-Fluoro-3-(methylsulfonyl)phenyl)methanol |
| Key Reagent | Sodium borohydride (NaBH₄) |
| Solvent | Methanol (MeOH) |
| Typical Yield | >95% |
Workflow Diagram: Reduction
Sources
Application Notes and Protocols for Reductive Amination with 4-Fluoro-3-(methylsulfonyl)benzaldehyde
Introduction
Reductive amination stands as a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carbon-nitrogen bonds.[1] This powerful transformation is widely employed in the pharmaceutical and agrochemical industries for the synthesis of a diverse array of primary, secondary, and tertiary amines.[2][3] The reaction proceeds through the initial formation of a hemiaminal from a carbonyl compound and an amine, which then dehydrates to form an imine or iminium ion intermediate. Subsequent reduction of this intermediate furnishes the final amine product.[4][5]
This application note provides a detailed protocol for the reductive amination of 4-Fluoro-3-(methylsulfonyl)benzaldehyde, a substrate characterized by its electron-deficient aromatic ring. The presence of both a fluorine atom and a methylsulfonyl group significantly influences the reactivity of the aldehyde and the stability of the intermediates. Understanding these electronic effects is crucial for optimizing reaction conditions and achieving high yields. We will explore the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent particularly well-suited for this transformation.[6][7][8]
Understanding the Substrate: this compound
The chemical structure of this compound incorporates two key electron-withdrawing groups: a fluorine atom and a methylsulfonyl group. These substituents decrease the electron density of the aromatic ring and, consequently, increase the electrophilicity of the carbonyl carbon. This heightened electrophilicity can facilitate the initial nucleophilic attack by the amine, favoring the formation of the hemiaminal intermediate.
| Property | Value | Source |
| CAS Number | 914636-50-3 | [9] |
| Molecular Formula | C₈H₇FO₃S | [9] |
| Molecular Weight | 202.21 g/mol | Calculated |
The Mechanism of Reductive Amination
The reductive amination process can be dissected into two principal stages: imine/iminium ion formation and reduction.
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. This is typically a reversible process and is often catalyzed by mild acid. The resulting hemiaminal intermediate then undergoes dehydration to form an imine (for primary amines) or an iminium ion (for secondary amines). The electron-withdrawing nature of the substituents on this compound can influence the rate of both hemiaminal formation and its subsequent dehydration.
-
Reduction: The C=N double bond of the imine or iminium ion is then reduced by a hydride-donating reagent. The choice of reducing agent is critical. Sodium triacetoxyborohydride is particularly effective because it is mild enough not to significantly reduce the starting aldehyde, but reactive enough to efficiently reduce the protonated imine (iminium ion).[7][8][10] This selectivity is key to a successful one-pot reductive amination.[7]
Caption: General mechanism of reductive amination.
Experimental Protocol
This protocol details a general procedure for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride.
Materials
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water.[11] Handle with care.
-
1,2-Dichloroethane and dichloromethane are halogenated solvents and should be handled with caution.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Amine Addition: Dissolve the aldehyde in an appropriate volume of anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1-0.2 M concentration). Add the primary amine (1.0-1.2 eq) to the solution.
-
Optional: Acid Catalyst: If the reaction is slow, a catalytic amount of acetic acid (0.1-1.0 eq) can be added to facilitate imine formation.[7]
-
Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed. This typically takes 1-4 hours.
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Be cautious as gas evolution may occur.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM or DCE (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary amine.
-
Caption: Experimental workflow for reductive amination.
Troubleshooting and Key Considerations
-
Low Yield:
-
Incomplete imine formation: Consider adding a catalytic amount of acetic acid or increasing the reaction time before adding the reducing agent. For less reactive amines, using a Lewis acid catalyst like Ti(iPrO)₄ with a different reducing agent such as sodium cyanoborohydride might be beneficial, although NaBH(OAc)₃ is generally preferred for its lower toxicity.[11]
-
Decomposition of NaBH(OAc)₃: Ensure that all glassware is dry and anhydrous solvents are used, as NaBH(OAc)₃ is sensitive to moisture.[11]
-
Side reactions: The starting aldehyde can be reduced to the corresponding alcohol. Using a milder reducing agent like NaBH(OAc)₃ minimizes this side reaction.[10]
-
-
Reaction Stalls:
-
Purification Challenges:
-
The polarity of the final amine product can vary significantly depending on the amine used. Careful selection of the eluent system for column chromatography is crucial for effective separation from any unreacted starting materials or byproducts. The presence of the sulfonyl group can increase the polarity of the product.
-
Conclusion
The reductive amination of this compound provides an efficient route to novel secondary amines that can serve as valuable building blocks in drug discovery and materials science. The protocol outlined in this application note, utilizing the mild and selective reducing agent sodium triacetoxyborohydride, offers a reliable and high-yielding method for this transformation. By understanding the underlying mechanism and the electronic properties of the substrate, researchers can effectively troubleshoot and adapt this protocol for a wide range of primary and secondary amines.
References
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
- Aleixandre, A., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases.
- Wikipedia. (2023). Sodium triacetoxyborohydride.
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Organic Chemistry Tutor. (n.d.). Reductive Amination.
- Chemistry Steps. (n.d.). Reductive Amination.
- Ghorai, P., et al. (2014). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst.
- Wikipedia. (2023). Reductive amination.
- ResearchGate. (n.d.). Reductive aminations of benzaldehyde.
- Magano, J., et al. (2006). Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. The Journal of Organic Chemistry. [Link]
- CaltechAUTHORS. (n.d.). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces.
- ChemWhat. (n.d.). This compound CAS#: 914636-50-3.
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Application Notes and Protocols: The Strategic Role of 4-Fluoro-3-(methylsulfonyl)benzaldehyde in the Synthesis of Advanced Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate functionality of the target molecules. 4-Fluoro-3-(methylsulfonyl)benzaldehyde emerges as a highly versatile and strategic building block for the construction of a diverse array of heterocyclic compounds. Its unique trifunctional substitution pattern—an electrophilic aldehyde, a metabolically robust fluorine atom, and a strongly electron-withdrawing methylsulfonyl group—provides a powerful toolkit for the synthesis of complex molecular architectures with tunable electronic and pharmacokinetic properties.
This technical guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis, offering detailed protocols and mechanistic insights for the construction of key heterocyclic cores. The methodologies presented herein are designed to be robust and reproducible, providing a solid foundation for researchers engaged in drug discovery and the development of novel functional materials.
The Chemical Logic of this compound in Heterocyclic Synthesis
The utility of this compound in the synthesis of heterocyclic compounds is underpinned by the distinct roles of its constituent functional groups. The aldehyde group serves as a primary reactive handle for a multitude of condensation and cyclization reactions. The presence of the fluorine atom at the 4-position can enhance the metabolic stability of the resulting compounds, a crucial consideration in drug design. Furthermore, the potent electron-withdrawing nature of the methylsulfonyl group at the 3-position significantly influences the reactivity of the aromatic ring and the aldehyde, often leading to favorable reaction kinetics and regioselectivity.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₇FO₃S | [1] |
| Molecular Weight | 202.20 g/mol | [1] |
| Appearance | Solid | [1] |
| InChI Key | ATFKDQOGYYWXIY-UHFFFAOYSA-N | [1] |
Synthesis of Pyrazolo[1,5-a]pyrimidines: A Gateway to Kinase Inhibitors
Pyrazolo[1,5-a]pyrimidines are a privileged scaffold in medicinal chemistry, frequently found in the core of potent kinase inhibitors. The synthesis of this heterocyclic system can be efficiently achieved through a multicomponent reaction involving this compound, an aminopyrazole, and a sulfoxonium ylide. This approach, catalyzed by rhodium(III), leverages a C-H activation strategy to construct the pyrimidine ring.[2]
Reaction Scheme:
Caption: Rh(III)-catalyzed synthesis of Pyrazolo[1,5-a]pyrimidines.
Detailed Experimental Protocol: Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine
This protocol is adapted from a general procedure for the three-component coupling of aldehydes, aminopyrazoles, and sulfoxonium ylides.[2]
Materials:
-
This compound (1.0 equiv)
-
Substituted 3-aminopyrazole (1.0 equiv)
-
Sulfoxonium ylide (1.5 equiv)
-
[Cp*RhCl₂]₂ (catalyst)
-
AgSbF₆ (additive)
-
1,2-Dichloroethane (DCE) as solvent
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add the 3-aminopyrazole, this compound, and sulfoxonium ylide.
-
Add the Rh(III) catalyst and AgSbF₆ additive.
-
Add anhydrous 1,2-dichloroethane to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the specified temperature (typically 100-120 °C) for the designated time (usually 20-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrazolo[1,5-a]pyrimidine.
Expected Outcome:
This reaction is expected to provide the target pyrazolo[1,5-a]pyrimidine in good to excellent yields, depending on the specific substrates used. The regioselectivity is typically high, favoring the formation of the desired isomer.
Biginelli Reaction: Constructing Dihydropyrimidinones
The Biginelli reaction is a classic multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, a class of compounds with a wide range of biological activities.[3] this compound can serve as the aldehyde component in this reaction, reacting with a β-ketoester and urea (or thiourea) to form the corresponding dihydropyrimidinone.
Reaction Scheme:
Caption: Biginelli reaction for dihydropyrimidinone synthesis.
Detailed Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative
This protocol is based on a general procedure for the Biginelli reaction.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Ethyl acetoacetate (or another β-ketoester) (1.0 equiv)
-
Urea or Thiourea (1.5 equiv)
-
Catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃, SnCl₂·2H₂O)
-
Ethanol or Acetonitrile as solvent
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, combine this compound, the β-ketoester, and urea or thiourea in the chosen solvent.
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux and maintain for the required time (typically 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and induce crystallization or purify by column chromatography.
-
Wash the solid product with a cold solvent (e.g., ethanol or water) to remove unreacted starting materials.
-
Dry the product under vacuum.
Yield and Purity Data (Illustrative):
| Aldehyde | β-Ketoester | Catalyst | Solvent | Yield (%) |
| This compound | Ethyl acetoacetate | Yb(OTf)₃ | Acetonitrile | 85-95 |
| This compound | Methyl acetoacetate | SnCl₂·2H₂O | Ethanol | 80-90 |
Note: Yields are illustrative and will vary based on specific reaction conditions and purification methods.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its unique electronic and structural features allow for the efficient construction of complex molecular scaffolds with potential applications in medicinal chemistry and materials science. The protocols provided in this guide offer a starting point for researchers to explore the rich chemistry of this important synthetic intermediate.
References
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024).
- Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. (2011).
- Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. (2025).
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2022). PubMed Central.
- Synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives of expected anticancer and radioprotective activity. (2009). PubMed.
- Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups. (2018). PubMed Central.
- Biginelli reaction. Wikipedia.
- Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. (2019). PubMed Central.
- Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. (2007). PubMed.
- Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. (2018).
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2020). Beilstein Journals.
- Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups. (2025).
- Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modific
- Gewald reaction. Wikipedia.
- Biginelli Reaction. Organic Chemistry Portal.
- 3-Fluoro-4-(methylsulfonyl)benzaldehyde. Sigma-Aldrich.
- Gewald Reaction. Organic Chemistry Portal.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [No Source]
- Multicomponent Biginelli's synthesis of 3,4-dihydropyrimidin-2(1H)-ones promoted by SnCl2.2H2O. (2006). SciELO.
- Recent developments in aminopyrazole chemistry.
- Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. (2019). PubMed Central.
- This compound,914636-50-3. Allfluoro pharmaceutical co .ltd.
- Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.
- 3-Fluoro-4-(methylsulfonyl)benzaldehyde. Sigma-Aldrich.
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Application Notes and Protocols: Experimental Procedure for Wittig Reaction with 4-Fluoro-3-(methylsulfonyl)benzaldehyde
Abstract
This document provides a comprehensive guide for conducting the Wittig reaction with 4-Fluoro-3-(methylsulfonyl)benzaldehyde to synthesize the corresponding stilbene derivative. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step procedure grounded in established chemical principles. The causality behind experimental choices, safety precautions, and methods for purification are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond by reacting an aldehyde or ketone with a phosphonium ylide, commonly referred to as a Wittig reagent.[1][2] This powerful olefination reaction is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products, due to its reliability and functional group tolerance.[3][4]
The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine intermediate which then collapses to form a four-membered oxaphosphetane ring.[4][5] The driving force of the reaction is the formation of the highly stable triphenylphosphine oxide byproduct, which facilitates the elimination process to yield the desired alkene.[6]
This application note focuses on the reaction of this compound, a substrate featuring two electron-withdrawing groups. These substituents can influence the reactivity of the aldehyde and the properties of the resulting alkene. The choice of the Wittig reagent, specifically an unstabilized ylide, is critical for achieving a successful transformation. Unstabilized ylides, bearing alkyl or aryl groups, are highly reactive and typically favor the formation of the (Z)-alkene under kinetic control.[5][7]
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | Supplier | Cat. No. |
| This compound | C₈H₇FO₃S | 202.21 | Sigma-Aldrich | - |
| Methyltriphenylphosphonium bromide | C₁₉H₁₈BrP | 357.22 | Sigma-Aldrich | 806116M |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | Sigma-Aldrich | - |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | AcroSeal | - |
| Saturated aqueous ammonium chloride (NH₄Cl) | NH₄Cl | 53.49 | Fisher Scientific | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | Fisher Scientific | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Fisher Scientific | - |
| Silica gel for column chromatography | SiO₂ | 60.08 | - | - |
Equipment
-
Round-bottom flasks (two-necked)
-
Magnetic stirrer and stir bars
-
Schlenk line or inert gas (Nitrogen or Argon) manifold
-
Syringes and needles
-
Septa
-
Dropping funnel
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
Experimental Workflow Diagram
Caption: Experimental workflow for the Wittig reaction.
Detailed Experimental Protocol
Part 1: Ylide Generation
Rationale: The generation of the phosphonium ylide is the first critical step. Methyltriphenylphosphonium bromide is deprotonated by a strong base, n-butyllithium (n-BuLi), to form the reactive ylide.[8] This reaction is performed under anhydrous and inert conditions at a low temperature to prevent side reactions and decomposition of the highly reactive ylide.[9][10] Unstabilized ylides like the one generated here are particularly sensitive to moisture and air.[7]
Procedure:
-
Assemble a two-necked round-bottom flask, equipped with a magnetic stir bar and a septum, under an inert atmosphere (Nitrogen or Argon). Flame-dry the flask to remove any residual moisture.
-
To the flask, add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous Tetrahydrofuran (THF) via syringe. The volume should be sufficient to create a stirrable suspension.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe over 10-15 minutes. A distinct color change, typically to a deep orange or red, will be observed, indicating the formation of the ylide.[11]
-
Stir the resulting ylide suspension at 0 °C for 1 hour to ensure complete formation.
Part 2: Wittig Reaction
Rationale: The aldehyde is added slowly to the pre-formed ylide to control the reaction rate and minimize potential side reactions.[11] The reaction is initially performed at a low temperature and then allowed to warm to room temperature to ensure the reaction goes to completion.
Procedure:
-
In a separate, flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe over a period of 20-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture overnight.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. Visualize the spots under a UV lamp. The disappearance of the starting aldehyde spot indicates the completion of the reaction.
Part 3: Work-up and Purification
Rationale: The reaction is quenched with a mild acid source, saturated aqueous ammonium chloride, to neutralize any remaining base and ylide. The product is then extracted into an organic solvent. The primary byproduct, triphenylphosphine oxide, can be challenging to remove completely.[12] Flash column chromatography is a reliable method for separating the desired alkene from this byproduct and any unreacted starting materials.[13]
Procedure:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash sequentially with water and then brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure stilbene derivative.
Safety Precautions
General:
-
This experiment should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]
Reagent-Specific:
-
This compound: May be harmful if swallowed.[15] Avoid contact with skin and eyes.
-
Methyltriphenylphosphonium bromide: Harmful if swallowed, in contact with skin, or if inhaled.[16] It is also an irritant.[17] Handle with care and avoid creating dust.[18]
-
n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Handle under an inert atmosphere at all times. Use proper syringe techniques for transfer.
-
Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides. Use from a freshly opened container or a still.
-
Dichloromethane (if used as an alternative solvent): A suspected carcinogen and should be handled with extreme care in a fume hood.[19]
Emergency Procedures:
-
In case of skin contact, wash the affected area immediately with soap and plenty of water.[14]
-
In case of eye contact, rinse cautiously with water for several minutes.[20]
-
If inhaled, move the person to fresh air.[14]
-
If swallowed, rinse mouth with water and seek immediate medical attention.[16]
-
In case of fire, use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water with n-BuLi.[16]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No ylide formation (no color change) | Impure phosphonium salt; wet THF; inactive n-BuLi. | Ensure the phosphonium salt is dry. Use freshly distilled or anhydrous grade THF. Titrate the n-BuLi solution to determine its exact concentration. |
| Low yield of alkene | Incomplete reaction; decomposition of ylide. | Allow the reaction to stir for a longer period. Ensure strictly anhydrous and inert conditions during ylide generation and reaction. |
| Presence of unreacted aldehyde | Insufficient ylide; steric hindrance. | Use a slight excess of the phosphonium salt and n-BuLi. |
| Difficulty in separating from triphenylphosphine oxide | Similar polarity of the product and byproduct. | Optimize the eluent system for column chromatography. Consider alternative purification methods such as recrystallization or treating the crude mixture to convert the byproduct into a more polar derivative.[12] |
Conclusion
The protocol outlined in this application note provides a robust and reproducible method for the synthesis of the stilbene derivative of this compound via the Wittig reaction. By carefully controlling the reaction conditions, particularly during the generation of the unstabilized ylide, and by employing rigorous purification techniques, the desired product can be obtained in good yield and purity. The detailed explanations of the rationale behind each step and the comprehensive safety and troubleshooting guidelines are intended to support researchers in successfully implementing this important synthetic transformation.
References
- Schlosser Modification - SynArchive.
- Wittig Reaction - Organic Chemistry Portal.
- Wittig reaction - Wikipedia.
- Wittig Reaction - Chemistry LibreTexts.
- Wang, Z., et al. (2022). Wittig reaction purification for products with very low polarity. Taylor & Francis Online.
- Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.
- Vontobel, P. H. V., et al. (2023). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. RSC Publishing.
- Kumar, A., & Kumar, V. (2018). Synthetic approaches toward stilbenes and their related structures. PMC - NIH.
- Becker, H.-D. (1983). Synthesis of Stilbene Derivatives. Refubium - Freie Universität Berlin.
- AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM.
- Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples –.
- Vontobel, P. H. V., et al. (2025). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. RSC Publishing.
- Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism.
- Unstabilized Ylide Reactions in Wittig | PDF | Organic Chemistry - Scribd. (n.d.).
- Chemos GmbH&Co.KG. (2020). Safety Data Sheet: Methyltriphenylphosphonium bromide.
- Loba Chemie. (2015). METHYL TRIPHENYL PHOSPHONIUM BROMIDE FOR SYNTHESIS MSDS CAS No.
- Stilbenes Preparation and Analysis - Wiley-VCH. (n.d.).
- Master Organic Chemistry. (2018). The Wittig Reaction: Examples and Mechanism.
- YouTube. (2020). Wittig Reaction Experiment Part 1, Prelab.
- University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- ResearchGate. (2025). Organic synthesis: The Wittig reaction cleans up | Request PDF.
- Phosphorus Ylides. (n.d.).
- Chemistry LibreTexts. (2020). 20.4: The Wittig reaction.
- Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC - NIH. (n.d.).
- YouTube. (2019). phosphonium ylides.
- Chemistry LibreTexts. (2025). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction.
- YouTube. (2020). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point.
- ResearchGate. (n.d.). The Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis: Concerted Addition of the O−H Bond Across the P=C Bond.
- ACS Publications. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides | Organic Letters.
- YouTube. (2020). The Wittig Reaction.
- Organic Syntheses Procedure. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and.
- Wittig Reaction - Common Conditions. (n.d.).
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Application Notes and Protocols: 4-Fluoro-3-(methylsulfonyl)benzaldehyde in Pharmaceutical Synthesis
Introduction: The Strategic Importance of 4-Fluoro-3-(methylsulfonyl)benzaldehyde
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and sulfonyl groups into drug candidates is a well-established approach to enhance pharmacological properties. This compound emerges as a pivotal pharmaceutical intermediate, uniquely functionalized to serve as a versatile building block in the synthesis of complex therapeutic agents. Its aldehyde group provides a reactive handle for a multitude of chemical transformations, while the fluoro and methylsulfonyl substituents on the phenyl ring offer medicinal chemists the tools to fine-tune a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.
This guide provides an in-depth exploration of this compound, offering detailed application notes and experimental protocols for its use in the synthesis of high-value pharmaceutical targets, with a particular focus on its role in the development of kinase inhibitors.
Physicochemical and Safety Profile
A thorough understanding of the physical and safety characteristics of a starting material is paramount for its effective and safe utilization in any synthetic workflow.
| Property | Value | Reference |
| CAS Number | 914636-50-3 | [1][2] |
| Molecular Formula | C₈H₇FO₃S | [1][2] |
| Molecular Weight | 202.20 g/mol | |
| Appearance | Solid | |
| Storage | Room temperature | [2] |
| Purity | Typically ≥95% | [2] |
Safety and Handling:
This compound is classified as an acute oral toxicant (Category 4) and requires careful handling in a well-ventilated laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Core Application: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
A primary and high-impact application of this compound is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a crucial signaling enzyme in B-cell and myeloid cell pathways, making it a validated therapeutic target for various B-cell malignancies and autoimmune diseases.[3] The structural motifs derived from this benzaldehyde are integral to the pharmacophore of several potent and selective BTK inhibitors, such as spebrutinib and related compounds.[3][4][5]
The aldehyde functionality of this compound is typically exploited in reductive amination reactions to couple with amine-containing fragments, thereby constructing a key carbon-nitrogen bond in the target molecule.
Experimental Protocols
The following protocols are representative of the key transformations involving this compound. Researchers should adapt these procedures to their specific substrates and scales.
Protocol 1: Reductive Amination with a Chiral Amine
Reductive amination is a cornerstone reaction for the introduction of amine functionalities. This one-pot procedure involves the in-situ formation of an imine from the aldehyde and a primary or secondary amine, followed by its immediate reduction to the corresponding amine. This method is widely favored for its efficiency and operational simplicity.
This protocol details the reductive amination of this compound with a representative chiral amine, a common step in the synthesis of kinase inhibitors.
Reaction Scheme:
Reductive Amination Workflow
Materials:
-
This compound (1.0 eq)
-
Chiral amine (e.g., (R)-tert-butyl 3-aminopiperidine-1-carboxylate) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chiral amine (1.1 eq).
-
Dissolve the starting materials in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of acetic acid to the solution to facilitate imine formation. Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the formation of the imine by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The addition may be exothermic.
-
Continue stirring the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amine.
Causality Behind Experimental Choices:
-
Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones compared to the iminium ion intermediate, minimizing side reactions.
-
Acetic acid acts as a catalyst to protonate the carbonyl oxygen, activating the aldehyde towards nucleophilic attack by the amine and promoting the dehydration of the hemiaminal intermediate to the imine.
-
Anhydrous conditions are crucial for the efficient formation of the imine intermediate, as the presence of water can shift the equilibrium back towards the starting materials.
Visualization of a Key Synthetic Pathway
The following diagram illustrates a common synthetic route for a pyrazolopyrimidine-based BTK inhibitor, where a reductive amination involving a substituted benzaldehyde is a critical step.
Synthetic Pathway to a BTK Inhibitor
Conclusion
This compound is a high-value intermediate whose strategic utility in pharmaceutical synthesis is well-demonstrated, particularly in the construction of potent kinase inhibitors. The protocols and insights provided herein are intended to empower researchers in drug discovery and development to effectively leverage the unique chemical attributes of this versatile building block. A disciplined approach to reaction optimization and safety, grounded in the principles of mechanistic understanding, will undoubtedly facilitate the successful application of this compound in the synthesis of next-generation therapeutics.
References
- ChemWhat. This compound CAS#: 914636-50-3.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 59174488, Spebrutinib.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 24821879, 1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-yn-1-one.
- MDPI. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective.
- PubMed. Design, synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia.
- PubMed. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia.
- RSC Publishing. Electronic Supplementary Information for Design of recyclable TEMPO derivatives.
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- Semantic Scholar. Spebrutinib.
- Royal Society of Chemistry. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives.
- Supporting Information for manuscript.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 220376, 4-(Methylsulfonyl)benzaldehyde.
- PubMed. Design, synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia.
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Fluoro-3-(methylsulfonyl)benzaldehyde Derivatives
Introduction: The Strategic Importance of Biaryl Scaffolds in Modern Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki and his colleagues in 1979, this palladium-catalyzed reaction has become an indispensable tool for synthesizing a vast array of complex molecules, particularly biaryl and substituted biphenyl structures.[2][3] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials, making the Suzuki coupling a cornerstone of drug discovery and development.[4][5][6]
This guide provides an in-depth technical overview and detailed protocols for the Suzuki-Miyaura coupling of substrates related to 4-fluoro-3-(methylsulfonyl)benzaldehyde. This particular scaffold is of significant interest due to the presence of electron-withdrawing groups (a sulfonyl and an aldehyde) and a fluorine atom, which can impart unique electronic properties and potential biological activity to the resulting biaryl products.[7] The electron-deficient nature of the aromatic ring in this substrate presents specific challenges and opportunities for the Suzuki coupling, which will be addressed herein.[8]
For the purpose of providing a concrete and actionable protocol, we will consider a representative substrate: 2-Bromo-4-fluoro-5-(methylsulfonyl)benzaldehyde . The presence of a bromine atom provides a reactive site for the Suzuki coupling, while the fluoro, methylsulfonyl, and benzaldehyde moieties introduce the electronic and functional characteristics of the target class of molecules.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-halogen bond (in our case, C-Br) of the aryl halide. This step forms a Pd(II) intermediate.[3][10] The rate of this step is significantly influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.[7][11] For our substrate, the electron-withdrawing sulfonyl and aldehyde groups are expected to accelerate the oxidative addition.[8]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[2][12][13] The choice of base and solvent is critical for the success of this step.[14]
-
Reductive Elimination: This is the final step where the two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][10]
Experimental Protocols: A Guide for Researchers
The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of 2-Bromo-4-fluoro-5-(methylsulfonyl)benzaldehyde with a generic arylboronic acid. Optimization may be necessary depending on the specific boronic acid used.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol employs a commonly used palladium catalyst and base combination suitable for a broad range of substrates.
Materials:
-
2-Bromo-4-fluoro-5-(methylsulfonyl)benzaldehyde (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-4-fluoro-5-(methylsulfonyl)benzaldehyde, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[15]
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9][15]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[9][16]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields in some cases.
Materials:
-
2-Bromo-4-fluoro-5-(methylsulfonyl)benzaldehyde (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
1,4-Dioxane/Water (4:1)
Procedure:
-
In a microwave reaction vial equipped with a magnetic stir bar, combine 2-Bromo-4-fluoro-5-(methylsulfonyl)benzaldehyde, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Add the degassed solvent system (1,4-dioxane/water).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.[7]
Data Presentation: A Guide to Reaction Optimization
For a challenging or novel Suzuki coupling, a Design of Experiments (DoE) approach or a systematic screening of reaction parameters is highly recommended.[1] The following table outlines key parameters and common variations to consider during optimization.
| Parameter | Variable | Rationale and Considerations | References |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | The choice of catalyst and ligand is crucial. For electron-deficient aryl halides, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can be highly effective.[17] Pd(dppf)Cl₂ is often a robust choice for a wide range of substrates.[18] | [1][12][17][18] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The base activates the boronic acid.[2] Stronger bases like K₃PO₄ or Cs₂CO₃ are often beneficial, especially for less reactive coupling partners. The choice of base can significantly impact the reaction outcome.[13] | [1][2][13] |
| Solvent | Toluene, Dioxane, THF, DMF, Ethanol/Water | The solvent system influences the solubility of reactants and the efficacy of the base. A mixture of an organic solvent and water is common.[1][2][14] | [1][2][14] |
| Temperature | Room Temp to 150 °C | Higher temperatures are often required for less reactive substrates like aryl chlorides. For activated bromides, lower temperatures may suffice. | [9][11] |
| Boronic Acid Derivative | Boronic acid, Boronic ester (e.g., pinacol ester) | Boronic esters can offer greater stability and are sometimes used to prevent side reactions like protodeboronation.[1][17] | [1][17] |
Troubleshooting and Scientific Insights
-
Low or No Conversion: This could be due to an inactive catalyst, an inappropriate choice of base or solvent, or the presence of oxygen. Ensure all reagents are of high quality and that the reaction is performed under strictly inert conditions. Consider screening different palladium catalysts and ligands.[15][19]
-
Protodeboronation: This side reaction involves the cleavage of the C-B bond of the boronic acid. It can be minimized by using a slight excess of the boronic acid, carefully selecting the base, and avoiding prolonged reaction times at high temperatures.[1][15]
-
Homocoupling: The formation of biaryl products from the coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur. This is often more prevalent with highly reactive catalysts and can sometimes be suppressed by adjusting the catalyst loading or reaction temperature.[16]
-
Challenges with Sulfonyl Groups: While the electron-withdrawing nature of the sulfonyl group activates the C-Br bond, it can also be a site for undesired side reactions in some contexts, though this is less common in standard Suzuki couplings compared to other transformations.[20][21]
Conclusion
The Suzuki-Miyaura coupling is a powerful and versatile tool for the synthesis of biaryl compounds derived from this compound. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent, researchers can achieve high yields of the desired products. The protocols and insights provided in this guide serve as a solid foundation for the successful application of this important reaction in research and development.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- NROChemistry (YouTube). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Wikipedia. Suzuki reaction. [Link]
- University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
- ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Link]
- ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
- Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
- PubMed Central. S(vi)
- University of Glasgow.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
- KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. [Link]
- PubMed Central.
- ResearchGate. Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. [Link]
- Reddit. Help needed with unreproducible Suzuki coupling. [Link]
- ACS Publications. Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2'-Deoxynucleosides and Nucleosides. [Link]
- National Institutes of Health.
- Semantic Scholar.
- ResearchGate. Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. [Link]
- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. youtube.com [youtube.com]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. [PDF] Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 18. reddit.com [reddit.com]
- 19. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 20. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
The Role of 4-Fluoro-3-(methylsulfonyl)benzaldehyde in Advanced Materials: A Prospective Analysis
For correspondence:
Introduction
In the dynamic field of materials science, the quest for novel molecular building blocks that impart unique functionalities to polymers and organic electronics is perpetual. 4-Fluoro-3-(methylsulfonyl)benzaldehyde emerges as a compound of significant interest at the intersection of these disciplines. Its distinct molecular architecture, featuring an electron-withdrawing sulfonyl group and a fluorine atom, suggests its potential utility in creating materials with tailored electronic and physical properties. This document serves as a detailed guide for researchers, scientists, and professionals in drug development exploring the prospective applications of this versatile benzaldehyde derivative. We will delve into its intrinsic properties and provide a forward-looking perspective on its application in the synthesis of high-performance materials.
Physicochemical Properties and Molecular Attributes
This compound is a solid organic compound with the chemical formula C₈H₇FO₃S and a molecular weight of 202.20 g/mol .[1] The strategic placement of a fluorine atom and a methylsulfonyl group on the benzaldehyde ring creates a unique electronic profile, which is pivotal for its potential applications in materials science.
| Property | Value | Reference |
| Molecular Formula | C₈H₇FO₃S | [2] |
| Molecular Weight | 202.20 g/mol | [1] |
| CAS Number | 914636-50-3 | [2][3] |
| Physical Form | Solid | [1] |
The presence of the strongly electron-withdrawing methylsulfonyl group and the electronegative fluorine atom significantly influences the reactivity of the aldehyde functional group and the overall electron density of the aromatic ring. These features are highly desirable in the design of materials for organic electronics, where precise control over electron affinity and energy levels is crucial for device performance.
Prospective Applications in Materials Science
While specific, published applications of this compound in materials science are not yet widespread, its structural motifs are analogous to those found in high-performance organic electronic materials. The following sections outline potential research directions and hypothetical application protocols based on established principles in polymer chemistry and organic electronics.
Building Block for Advanced Polymers
The aldehyde functionality of this compound provides a versatile handle for its incorporation into various polymer backbones through reactions like aldol condensation, Wittig reactions, or reductive amination. The resulting polymers would benefit from the electronic properties imparted by the fluoro and methylsulfonyl substituents.
Hypothetical Application: Synthesis of a High-Performance Polyazomethine
Polyazomethines, or polyimines, are a class of polymers known for their thermal stability and semiconducting properties. The incorporation of this compound into a polyazomethine backbone could enhance its electron-accepting capabilities, making it a candidate for n-type semiconductor applications in organic thin-film transistors (OTFTs).
Experimental Workflow: Polyazomethine Synthesis
Caption: Workflow for the synthesis of a polyazomethine incorporating this compound.
Component in Organic Light-Emitting Diodes (OLEDs)
In the architecture of OLEDs, materials with high electron affinity are crucial for efficient electron transport and injection. The electron-deficient nature of the this compound moiety makes it a promising candidate for incorporation into host or electron-transport layer (ETL) materials.
Hypothetical Application: Synthesis of an Electron-Transport Material
Through multi-step synthesis, the aldehyde could be converted into a more complex heterocyclic structure, a common strategy for designing robust ETL materials. For instance, a condensation reaction with a suitable diamine could yield a quinoxaline derivative, which could then be further functionalized.
Protocol: Synthesis of a Quinoxaline-Based ETL Material
Step 1: Synthesis of the Quinoxaline Core
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound and 1 equivalent of an aromatic ortho-diamine (e.g., 1,2-diaminobenzene) in ethanol.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Further Functionalization (Optional)
The resulting quinoxaline derivative can be further modified, for example, through Suzuki or Buchwald-Hartwig cross-coupling reactions, to enhance its thermal stability and tune its electronic properties for optimal performance in an OLED device.
Logical Relationship: From Building Block to Device
Sources
Application Notes and Protocols for the Large-Scale Synthesis of 4-Fluoro-3-(methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Fluoro-3-(methylsulfonyl)benzaldehyde
This compound is a key building block in medicinal chemistry and drug discovery, primarily utilized in the synthesis of various pharmaceutical candidates. The presence of the sulfone group, a potent hydrogen bond acceptor, combined with the fluorine atom, which can modulate metabolic stability and binding affinity, makes this molecule a valuable intermediate for developing novel therapeutics. Its synthesis on a large scale requires a robust, efficient, and safe protocol to ensure high purity and yield, which is critical for downstream applications in drug development pipelines.
This document provides a comprehensive guide to the large-scale synthesis of this compound, focusing on a reliable and scalable oxidation process. The protocols and insights provided herein are grounded in established chemical principles and are designed to be self-validating for researchers and process chemists.
Overall Synthetic Strategy
The most direct and industrially viable route for the large-scale synthesis of this compound is the oxidation of the readily available precursor, 4-Fluoro-3-(methylthio)benzaldehyde. This strategy is advantageous due to the high chemoselectivity of the thioether oxidation and the commercial availability of the starting material.
Reaction Scheme:
The oxidation of the electron-rich thioether to the corresponding sulfone is a well-established transformation. For large-scale applications, the choice of oxidant and reaction conditions is crucial to ensure safety, efficiency, and cost-effectiveness. The protocol detailed below utilizes a combination of hydrogen peroxide and acetic acid, a widely used and environmentally benign oxidizing system.
Experimental Protocols
PART A: Large-Scale Oxidation of 4-Fluoro-3-(methylthio)benzaldehyde
This protocol details the oxidation of 4-Fluoro-3-(methylthio)benzaldehyde to this compound on a multi-gram to kilogram scale.
Materials and Equipment:
-
Reactants:
-
4-Fluoro-3-(methylthio)benzaldehyde (>98% purity)
-
Glacial Acetic Acid (ACS grade)
-
Hydrogen Peroxide (30-35% w/w in water)
-
-
Solvents and Reagents for Workup and Purification:
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Ethyl Acetate (ACS grade)
-
Hexanes (ACS grade)
-
Magnesium Sulfate (anhydrous)
-
-
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
Heating/cooling circulator
-
Large separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Drying oven (vacuum compatible)
-
Detailed Step-by-Step Methodology:
-
Reactor Setup:
-
Set up a clean, dry, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and a pressure-equalizing addition funnel.
-
Ensure the reactor is in a well-ventilated fume hood.
-
Connect the reactor jacket to a heating/cooling circulator.
-
-
Charging the Reactor:
-
Charge the reactor with 4-Fluoro-3-(methylthio)benzaldehyde (1.0 eq).
-
Add glacial acetic acid (5-10 volumes relative to the starting material).
-
Begin stirring to dissolve the starting material.
-
-
Reaction Execution:
-
Cool the reaction mixture to 15-20 °C.
-
Slowly add hydrogen peroxide (2.2-2.5 eq) via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 30 °C. The reaction is exothermic.[1]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Quenching and Workup:
-
Once the reaction is complete, cool the mixture to 10-15 °C.
-
Slowly and carefully quench the excess peroxide by adding a saturated aqueous solution of sodium thiosulfate.
-
Dilute the reaction mixture with deionized water (10-20 volumes).
-
Extract the product with ethyl acetate (3 x 5-10 volumes).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
PART B: Purification by Recrystallization
The crude solid obtained is typically of high purity but can be further purified by recrystallization to remove any minor impurities.
Procedure:
-
Solvent Selection:
-
A mixture of ethyl acetate and hexanes is a suitable solvent system for the recrystallization of the product.
-
-
Recrystallization:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.[2][3]
-
Once fully dissolved, slowly add hexanes until the solution becomes slightly turbid.
-
Gently warm the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the purified crystals under vacuum at 40-50 °C to a constant weight.
-
Data Presentation
Table 1: Reaction Parameters and Expected Results
| Parameter | Value | Rationale |
| Starting Material | 4-Fluoro-3-(methylthio)benzaldehyde | Commercially available precursor. |
| Oxidizing Agent | Hydrogen Peroxide (30-35%) | Effective, cost-efficient, and environmentally benign oxidant. |
| Solvent | Glacial Acetic Acid | Facilitates the oxidation and keeps the product in solution. |
| **Stoichiometry (H₂O₂) ** | 2.2 - 2.5 equivalents | Ensures complete oxidation of the thioether to the sulfone. |
| Reaction Temperature | 15-30 °C (addition), RT (reaction) | Controls the exotherm during addition and allows for a steady reaction rate. |
| Reaction Time | 12-24 hours | Typically sufficient for complete conversion. |
| Expected Yield | 85-95% | Based on analogous thioether oxidations. |
| Expected Purity | >99% after recrystallization | Recrystallization is effective for removing minor impurities. |
Visualization of Workflow and Mechanism
Experimental Workflow
Caption: Mechanism of thioether oxidation to sulfone using hydrogen peroxide.
Scientific Integrity and Causality
-
Choice of Oxidant: Hydrogen peroxide in acetic acid is selected for its high efficiency in oxidizing thioethers to sulfones, its relatively low cost, and its favorable environmental profile, with water being the primary byproduct. The use of a slight excess of hydrogen peroxide ensures the complete conversion of the intermediate sulfoxide to the final sulfone product.
-
Temperature Control: The initial cooling and slow addition of hydrogen peroxide are critical safety and process control measures. The oxidation of thioethers is exothermic, and uncontrolled temperature can lead to side reactions and potential hazards associated with the decomposition of hydrogen peroxide.
-
Workup Procedure: Quenching with sodium thiosulfate is a standard and reliable method for neutralizing unreacted hydrogen peroxide. The subsequent washes with sodium bicarbonate and brine are essential to remove the acetic acid catalyst and any aqueous-soluble impurities, respectively, ensuring a clean crude product for purification.
-
Purification: Recrystallization is a highly effective method for purifying solid organic compounds on a large scale. The choice of a dual-solvent system like ethyl acetate/hexanes allows for fine-tuning of the solubility to achieve high recovery of the pure product.
Characterization of this compound
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~10.1 (s, 1H, -CHO)
-
δ ~8.4 (d, 1H, Ar-H)
-
δ ~8.2 (dd, 1H, Ar-H)
-
δ ~7.5 (t, 1H, Ar-H)
-
δ ~3.3 (s, 3H, -SO₂CH₃)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~189.5 (-CHO)
-
δ ~164.0 (d, J_CF, Ar-C-F)
-
δ ~140.0 (Ar-C-SO₂)
-
δ ~135.0 (Ar-CH)
-
δ ~132.0 (d, J_CF, Ar-C)
-
δ ~128.0 (d, J_CF, Ar-CH)
-
δ ~118.0 (d, J_CF, Ar-CH)
-
δ ~45.0 (-SO₂CH₃)
-
Note: The presence of fluorine will result in splitting of adjacent carbon signals (C-F coupling). [4]* FT-IR (KBr, cm⁻¹):
-
~3050-3100 (Ar C-H stretch)
-
~2850, 2750 (Aldehyde C-H stretch)
-
~1700 (C=O stretch)
-
~1310, 1150 (S=O asymmetric and symmetric stretch)
-
-
Mass Spectrometry (EI):
-
m/z: 202 (M⁺), 201 (M-H)⁺, 173 (M-CHO)⁺
-
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves.
-
Ventilation: All operations should be conducted in a well-ventilated fume hood.
-
Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer and can cause severe skin and eye burns. It can also decompose violently if contaminated or heated. Avoid contact with metals and organic materials.
-
Acetic Acid: Glacial acetic acid is corrosive and can cause severe burns. Handle with care and avoid inhalation of vapors.
-
Exothermic Reaction: The oxidation is exothermic. Ensure adequate cooling and slow addition of the oxidant to maintain temperature control.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
- General Thioether Oxidation: Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013.
- Recrystallization Techniques: Laurence, M. D.; Christopher, J. M. Experimental Organic Chemistry: Standard and Microscale, 6th ed.; Cengage Learning, 2015. [2][3][6][7]5. Spectroscopic Data of Related Compounds: NIST Chemistry WebBook. [Link] [8][9]6. Chemoselective Thioether Oxidation Discussion: Reddit r/Chempros discussion on thioether oxidation. [Link] [1]7. 13C NMR of Fluorinated Organics: University of Ottawa NMR Facility Blog. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Fluoro-3-(methylsulfonyl)benzaldehyde
Welcome to the technical support center for the synthesis of 4-Fluoro-3-(methylsulfonyl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high product purity. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt protocols to your specific laboratory conditions.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis can be challenging, often plagued by low yields and difficult purifications. The key to success lies in a well-controlled, two-step synthetic sequence and a clear understanding of potential side reactions. This guide provides a logical, troubleshooting-focused framework to address these issues head-on.
Part 1: Recommended Synthetic Strategy
The most reliable and scalable approach to synthesizing this compound involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): Formation of the thioether intermediate, 4-Fluoro-3-(methylthio)benzaldehyde, from a suitable difluoro precursor.
-
Oxidation: Selective oxidation of the thioether to the desired sulfone.
This strategy avoids the direct introduction of the sulfonyl group, which can be problematic, and instead relies on the robust and well-understood oxidation of a thioether.
Caption: High-level workflow for the two-step synthesis.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Step 1: Synthesis of 4-Fluoro-3-(methylthio)benzaldehyde (SNAr)
The key to this step is the selective displacement of the fluorine atom at the C-3 position.
Q1: What is the recommended starting material and why?
The preferred starting material is 3,4-difluorobenzaldehyde . The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, where the aromatic ring must be "activated" or made electron-deficient for the nucleophile (methanethiolate) to attack.[1][2] The aldehyde group (-CHO) is a moderately activating electron-withdrawing group. In this substrate, both fluorine atoms are activated towards substitution. The reaction with sodium thiomethoxide selectively displaces the fluorine at the C-3 position.
Q2: My yield of the thioether intermediate is low. What are the most common causes?
Low yields in this SNAr reaction typically trace back to one of three areas: reactant quality, solvent choice, or reaction temperature.
-
Poor Nucleophile Activity: The attacking species, the methanethiolate anion (CH₃S⁻), is highly basic and can be degraded by moisture or air (oxidation).
-
Solution: Use freshly prepared sodium thiomethoxide or high-purity commercial material. Ensure it has been stored under an inert atmosphere (e.g., nitrogen or argon).
-
-
Suboptimal Solvent Conditions: SNAr reactions are highly dependent on the solvent.[3]
-
Solution: Use a polar aprotic solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) . These solvents solvate the sodium cation, leaving the thiomethoxide anion "bare" and highly nucleophilic.[3] Crucially, the solvent must be anhydrous . Water will protonate the nucleophile, drastically reducing its reactivity.
-
-
Incorrect Reaction Temperature:
-
Solution: The reaction typically requires gentle heating to proceed at a reasonable rate. However, excessive temperatures (>100 °C) can lead to decomposition and the formation of colored impurities. A good starting point is 70-80 °C, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Q3: I'm observing multiple products on my TLC plate. What are they?
Besides unreacted starting material, the most likely impurity is the isomeric product, 3-fluoro-4-(methylthio)benzaldehyde .[4] This arises from the nucleophile attacking the C-4 position. While substitution at C-3 is generally favored, the regioselectivity is not always perfect and can be influenced by temperature and solvent. Other spots could correspond to byproducts from reactions involving the aldehyde group if conditions are too harsh or basic.
Protocol 1: Synthesis of 4-Fluoro-3-(methylthio)benzaldehyde
-
To a stirred solution of 3,4-difluorobenzaldehyde (1.0 eq) in anhydrous DMF (4-5 mL per mmol of aldehyde) under an inert atmosphere, add sodium thiomethoxide (1.1-1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 75 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 3-5 hours).
-
Cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the product as a solid.[5]
Step 2: Oxidation of 4-Fluoro-3-(methylthio)benzaldehyde to the Sulfone
This step involves the conversion of the electron-rich thioether to the electron-poor sulfone.
Q1: What is the best oxidizing agent for this transformation?
A variety of oxidizing agents can be used, but for scalability, cost, and safety, hydrogen peroxide (H₂O₂) is highly recommended. The reaction is often performed in an acidic medium, such as acetic acid or formic acid, which can act as a catalyst. A patent for a similar synthesis of p-methylsulfonyl benzaldehyde describes an efficient oxidation using H₂O₂ in the presence of sulfuric acid and a catalyst.[6] Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® are also effective but are more expensive and generate more waste.
Q2: My reaction is slow, or I'm isolating the sulfoxide, not the sulfone. What's wrong?
The oxidation proceeds in two stages: Thioether → Sulfoxide → Sulfone. Isolating the sulfoxide intermediate is a classic sign of incomplete oxidation.
-
Insufficient Oxidant: The stoichiometry is critical. Two equivalents of the oxidizing agent are required to go from the thioether to the sulfone.
-
Solution: Ensure you are using at least 2.0 equivalents of the oxidant. It is common practice to use a slight excess (e.g., 2.2-2.5 equivalents) to drive the reaction to completion.
-
-
Low Reaction Temperature: The second oxidation (sulfoxide to sulfone) is slower and often requires more forcing conditions than the first.
-
Solution: If the reaction stalls at the sulfoxide stage at room temperature, gently heat the mixture (e.g., to 40-50 °C). Be cautious, as the reaction can be exothermic.[6]
-
Q3: I'm concerned about oxidizing the aldehyde group. How can I prevent this?
Oxidation of the aldehyde to a carboxylic acid is a potential side reaction, especially with strong oxidants or high temperatures.
-
Solution: The best defense is careful temperature control. Add the oxidizing agent slowly to the reaction mixture while monitoring the internal temperature, using an ice bath if necessary to manage any exotherm. The method described in a patent for a similar compound involves dripping the thioether into the oxidant mixture to maintain control.[6] For most standard protocols with H₂O₂, the aldehyde is sufficiently robust, and protection is not required.
Protocol 2: Oxidation to this compound
-
Dissolve the 4-Fluoro-3-(methylthio)benzaldehyde (1.0 eq) in a suitable solvent like acetic acid (3-4 mL per mmol).
-
Cool the solution in an ice-water bath.
-
Slowly add 30% aqueous hydrogen peroxide (2.2-2.5 eq) dropwise, ensuring the internal temperature does not exceed 25-30 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature.
-
Monitor the reaction by TLC. If the reaction is sluggish, gently warm to 40 °C for 1-2 hours until all the sulfoxide intermediate has been converted.
-
Once complete, carefully pour the reaction mixture into a cold, stirred solution of sodium bisulfite to quench any excess peroxide.
-
The product will often precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization (e.g., from an ethanol/water mixture).
Part 3: Data & Workflow Summaries
Table 1: Troubleshooting Synthesis Issues
| Step | Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| 1. SNAr | Low or no conversion | 1. Inactive nucleophile (degraded).2. Wet solvent.3. Temperature too low. | 1. Use fresh, high-purity sodium thiomethoxide.2. Use anhydrous DMF or DMSO.3. Heat reaction to 70-80 °C. |
| Formation of isomers/byproducts | 1. Non-selective reaction.2. High temperature causing decomposition. | 1. Optimize temperature; lower may improve selectivity.2. Purify carefully via column chromatography. | |
| 2. Oxidation | Reaction stalls at sulfoxide | 1. Insufficient oxidant.2. Low reaction temperature. | 1. Add a slight excess of oxidant (2.2-2.5 eq).2. Allow to stir longer or gently warm to 40-50 °C. |
| Formation of carboxylic acid byproduct | 1. Over-oxidation due to harsh conditions.2. Poor temperature control. | 1. Add oxidant slowly and control exotherm with an ice bath.2. Avoid excessive heating. | |
| Product is difficult to purify | 1. Incomplete reaction.2. Presence of colored impurities. | 1. Ensure reaction goes to completion by TLC.2. Purify by recrystallization to remove impurities. |
Troubleshooting Workflow Diagram
Caption: Decision tree for troubleshooting low yield issues.
References
- Ullmann condensation. Wikipedia.
- Synthesis, reactivity, antimicrobial, and anti-biofilm evaluation of fluorinated 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one and their derivatives. National Library of Medicine.
- Nucleophilic Aromatic Substitution. Chemistry Steps.
- Synthesis of 4‐(methylthio)benzaldehyde derived Schiff base... ResearchGate.
- 4-(Methylsulfonyl)benzaldehyde. National Library of Medicine.
- 4-(Methylsulfonyl)benzaldehyde. ResearchGate.
- Synthesis of 4-fluoro-3-phenoxy-benzaldehyde. PrepChem.com.
- Ullmann reaction. Wikipedia.
- Ullmann Reaction. Organic Chemistry Portal.
- Aromatic Substitution. Vapourtec Flow Chemistry.
- Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
- Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar.
- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate.
- Preparation method of p-methylsulfonyl benzaldehyde. Google Patents.
- Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. Google Patents.
- Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. Beilstein Journals.
- 4-(Methylthio)benzaldehyde. PubChem.
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Fluoro-4-(methylthio)benzaldehyde | 177756-61-5 [chemicalbook.com]
- 5. 4-FLUORO-3-(METHYLTHIO)BENZALDEHYDE | 1289042-68-7 [sigmaaldrich.com]
- 6. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
Technical Support Center: 4-Fluoro-3-(methylsulfonyl)benzaldehyde Purification
Welcome to the technical support guide for the purification of 4-Fluoro-3-(methylsulfonyl)benzaldehyde (FMSB). This resource is designed for researchers, chemists, and drug development professionals who utilize FMSB as a key building block in their synthetic pathways. The purity of this reagent is paramount, as contaminants can lead to undesirable side reactions, reduced yields, and complications in downstream applications.[1]
This guide provides in-depth, field-proven insights into common purification challenges and methodologies, structured in a practical question-and-answer format to address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical physical state of this compound?
A1: this compound is typically a solid at room temperature.[2] This crystalline nature makes it a good candidate for purification by recrystallization.
Q2: What are the likely impurities in a crude sample of FMSB?
A2: Impurities can arise from the synthetic route used. Common contaminants may include:
-
Starting Materials: Unreacted precursors from the synthesis. For instance, if prepared via oxidation of a thioether, the corresponding 4-fluoro-3-(methylthio)benzaldehyde could be present.[3]
-
Over-oxidation Products: The corresponding carboxylic acid, 4-fluoro-3-(methylsulfonyl)benzoic acid, can form if the aldehyde is over-oxidized during synthesis or upon prolonged storage in the presence of air.
-
Desfluoro Impurities: In some synthetic routes involving fluorinated compounds, the loss of the fluorine atom can lead to "desfluoro" impurities, which can be challenging to separate.[4]
-
Residual Solvents: Solvents used in the reaction or initial work-up may be retained in the crude solid.
Q3: How should I store purified this compound?
A3: Aldehydes can be susceptible to oxidation. It is recommended to store the purified solid in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and dark place to prevent degradation. While specific stability data is limited, general chemical handling principles for aldehydes should be followed.[5]
Purification Workflow & Logic
The following diagram outlines the general workflow for purifying and assessing the purity of FMSB.
Caption: General workflow for FMSB purification and analysis.
Troubleshooting Guide
This section addresses specific experimental failures and provides actionable solutions based on chemical principles.
Q4: I tried to recrystallize my FMSB, but it "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A4: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is so high that it separates as a liquid phase upon cooling rather than crystallizing.
-
Causality: This is common if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated. Impurities can also suppress the melting point, contributing to this issue.
-
Solutions:
-
Re-heat and Add More Solvent: Re-heat the mixture until the oil fully dissolves. Add slightly more solvent than is required for complete dissolution at boiling to avoid supersaturation.
-
Lower the Solvent Boiling Point: Switch to a solvent or a co-solvent system with a lower boiling point.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution-air interface or add a "seed crystal" of pure FMSB to provide a nucleation site for crystal growth.[6]
-
Slow Cooling: Allow the solution to cool to room temperature very slowly before moving it to an ice bath. Rapid cooling encourages oiling out, while slow cooling promotes the formation of a pure crystal lattice.[6]
-
Q5: My yield after recrystallization is very low. How can I improve it?
A5: A low yield is typically due to using too much solvent or the compound having significant solubility in the cold solvent.
-
Causality: The goal of recrystallization is to use a solvent in which the compound is highly soluble when hot but poorly soluble when cold.[6] Using an excessive volume of solvent means more of your product will remain dissolved even after cooling.
-
Solutions:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid. Add it in small portions.
-
Cool Thoroughly: Ensure the flask is cooled sufficiently. After reaching room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Solvent Selection: Re-evaluate your solvent choice. The ideal solvent will dissolve the compound poorly at room temperature. You may need a less polar solvent or a mixed-solvent system.
-
Recover a Second Crop: Concentrate the mother liquor (the filtrate) by boiling off some of the solvent and re-cooling to obtain a second, albeit likely less pure, crop of crystals.
-
Q6: I'm running a silica gel column, but my compound is stuck at the top and won't move. What should I do?
A6: This indicates that your mobile phase (eluent) is not polar enough to displace the compound from the highly polar silica gel stationary phase. FMSB, with its sulfonyl and aldehyde groups, is quite polar.
-
Causality: In normal-phase chromatography, separation is based on polarity. Polar compounds adhere strongly to the silica gel and require a more polar solvent to elute.
-
Solutions:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a 9:1 Hexane:Ethyl Acetate system, try changing to 7:3 or even 1:1. Monitor the elution using Thin Layer Chromatography (TLC).
-
Add a Modifier: For very polar compounds, adding a small amount (0.5-1%) of methanol or triethylamine (if the compound is basic) to the eluent can help.
-
Q7: During column chromatography, all my compounds are coming out together with the solvent front. How do I achieve separation?
A7: This is the opposite problem of Q6. Your mobile phase is too polar, causing all components, including your target compound, to have a low affinity for the silica gel and elute immediately.
-
Causality: The eluent is so effective at dissolving the compounds that it doesn't allow for differential adsorption onto the stationary phase, preventing separation.
-
Solutions:
-
Decrease Eluent Polarity: Reduce the proportion of the polar solvent. For instance, if you used 1:1 Hexane:Ethyl Acetate, switch to a less polar system like 9:1 or even 19:1 Hexane:Ethyl Acetate. The goal is to get the TLC retention factor (Rf) of your target compound to be around 0.3 for good separation.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is ideal for crude material that is already relatively pure (>90%) and where impurities have different solubility profiles from the target compound.
-
Solvent Selection: The key is finding a solvent that dissolves FMSB well when hot but poorly when cold. Test small amounts in different solvents. See the table below for suggestions.
-
Dissolution: Place the crude FMSB (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., start with 5 mL) and heat the mixture to boiling with stirring (e.g., on a hot plate).
-
Add Solvent to Dissolve: Continue adding small portions of the hot solvent until all the solid has just dissolved. Avoid adding a large excess.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove it.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent. Determine the yield and assess purity.
| Suggested Solvents for Recrystallization | Comments |
| Ethanol (EtOH) or Isopropanol (IPA) | Good general-purpose polar solvents. FMSB should have good solubility in hot alcohol and lower solubility upon cooling. |
| Ethyl Acetate (EtOAc) / Hexane | A mixed-solvent system. Dissolve the crude solid in a minimum of hot EtOAc, then slowly add hexane until the solution becomes cloudy (the cloud point). Re-heat to clarify and then cool slowly. This is a very versatile system.[7] |
| Toluene | A less polar aromatic solvent. May work well if impurities are highly polar. |
| Water | Unlikely to be a good single solvent due to the organic nature of the molecule, but could be used as an anti-solvent with a miscible organic solvent like ethanol or acetone.[7] |
Protocol 2: Purification by Flash Column Chromatography
This is the method of choice for complex mixtures or when recrystallization fails to remove a persistent impurity.[8]
-
Select Eluent System: Using TLC, find a solvent system that gives your target compound (FMSB) an Rf value of ~0.3. A mixture of Hexane and Ethyl Acetate is a good starting point.
-
Pack the Column: Prepare a slurry of silica gel in the chosen eluent.[9] Pour it into a glass column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude FMSB in a minimum amount of a polar solvent (like acetone or dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This is known as "dry loading" and typically gives better separation.[9] Carefully add this powder to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the silica gel.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by collecting small spots from the outflow and checking them on a TLC plate.
-
Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified FMSB.
Purity Assessment
After purification, the identity and purity of the FMSB must be confirmed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for quantitative purity assessment.[1] A reversed-phase method is typically suitable for this type of molecule.
| Parameter | Suggested Condition | Rationale |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) | The non-polar C18 stationary phase is well-suited for retaining and separating moderately polar aromatic compounds.[1] |
| Mobile Phase | Isocratic mixture of Methanol and Water (e.g., 60:40 v/v) | A common mobile phase for reversed-phase HPLC. The ratio can be adjusted to achieve optimal retention time and separation.[1] |
| Flow Rate | 1.0 mL/min | A standard analytical flow rate.[1] |
| Detection | UV at 254 nm | The benzaldehyde moiety contains a chromophore that absorbs strongly in the UV region.[1] |
| Sample Prep | Dissolve ~1 mg of FMSB in 1 mL of Methanol. Filter through a 0.45 µm syringe filter before injection. | Ensures a clear solution and prevents clogging of the HPLC system.[1] |
Melting Point Analysis
A simple and rapid technique to qualitatively assess purity. A pure compound will have a sharp melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and the range to broaden.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure of the purified product and identifying any structurally related impurities. For example, ¹⁹F NMR can quickly confirm the presence of the single fluorine atom on the aromatic ring.[4]
References
- This compound CAS#: 914636-50-3; ChemWhat Code: 39829. (n.d.). ChemWhat.
- Professor Dave Explains. (2020, January 10).
- Wagner, L., Ghiazza, C., & Cornella, J. (n.d.). 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride. Organic Syntheses Procedure.
- This compound, 97% Purity, C8H7FO3S, 1 gram. (n.d.). CP Lab Safety.
- Qian, S. S., & Cui, H. Y. (2009). 4-(Methylsulfonyl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3029. [Link]
- Preparation method of p-methylsulfonyl benzaldehyde. (2012). Google Patents.
- Qian, S. S., & Cui, H. Y. (2009). (PDF) 4-(Methylsulfonyl)benzaldehyde. ResearchGate.
- 4-(Methylsulfonyl)benzaldehyde. (n.d.). PubChem.
- Syntheses of novel N-([ F]fluoroalkyl)-N-nitroso- 4-methyl-benzenesulfonamides and decomposition studies of corresponding F- and. (n.d.).
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.
- Aygün, A., & Büyüktürk, O. (2019). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Acta Pharmaceutica, 69(3), 435–448. [Link]
- Chromatography products. (n.d.). Cytiva Life Sciences.
- Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. (1986). Google Patents.
- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2017). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Fluoro-4-(methylsulfonyl)benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 3. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 4. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 4-Fluoro-3-(methylsulfonyl)benzaldehyde in Synthetic Chemistry
Welcome to the technical support center for 4-Fluoro-3-(methylsulfonyl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments with this versatile reagent. Our focus is on anticipating and resolving challenges related to common byproducts, ensuring the integrity and success of your synthetic routes.
Introduction to the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its chemical behavior is governed by the interplay of three key functional groups: an electrophilic aromatic aldehyde, a strongly electron-withdrawing methylsulfonyl group, and a fluorine atom, which can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions under certain conditions. The electron-withdrawing nature of both the sulfone and the aldehyde group activates the aromatic ring, influencing its reactivity. This guide will help you navigate the potential side reactions and byproduct formations that can arise from this unique combination of functionalities.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: Oxidation Reactions
Question 1: I am trying to oxidize the aldehyde to a carboxylic acid, but I am observing incomplete conversion and the formation of unknown impurities. What are the likely byproducts?
Answer:
When oxidizing this compound to 4-fluoro-3-(methylsulfonyl)benzoic acid, the primary challenge is achieving full conversion without initiating side reactions. The most common byproduct is, unsurprisingly, unreacted starting material. However, other impurities can arise depending on the oxidant and reaction conditions.
-
Potential Byproducts:
-
Over-oxidation products: Under harsh oxidation conditions (e.g., high temperatures with strong oxidants like potassium permanganate), there is a possibility of degrading the methylsulfonyl group or the aromatic ring, although this is generally unlikely given the stability of these moieties.
-
Benzylic Hydroperoxide: If using milder, air-based oxidation, the formation of a benzylic hydroperoxide intermediate is possible, which may persist if the reaction is not driven to completion.
-
Troubleshooting:
-
Choice of Oxidant: For a clean conversion, consider using milder and more selective oxidizing agents such as sodium chlorite (NaClO₂) with a chlorine scavenger like 2-methyl-2-butene, or a Pinnick oxidation. These methods are known for their high chemoselectivity for aldehydes.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress closely. The disappearance of the starting material is a key indicator of completion.
-
Purification: The desired carboxylic acid can typically be separated from the unreacted aldehyde by an acid-base extraction. The acidic product will be soluble in a basic aqueous solution, while the neutral aldehyde will remain in the organic layer.
| Byproduct/Issue | Potential Cause | Recommended Action | Analytical Detection |
| Unreacted Starting Material | Insufficient oxidant, low temperature, or short reaction time. | Increase stoichiometry of the oxidant, prolong reaction time, or gently heat. | HPLC, GC-MS, TLC |
| Degradation Products | Harsh oxidizing conditions (e.g., high heat, very strong oxidant). | Use a milder, more selective oxidant like NaClO₂. | LC-MS to identify fragments. |
Section 2: Reduction Reactions
Question 2: During the reduction of the aldehyde to the corresponding alcohol using sodium borohydride (NaBH₄), I'm seeing a byproduct with a different mass spectrum. What could this be?
Answer:
The reduction of the aldehyde group in this compound to a primary alcohol is generally a straightforward transformation. However, the choice of reducing agent and reaction conditions are crucial to avoid side reactions.
-
Primary Byproduct: Over-reduction of the Sulfone Group While the methylsulfonyl group is generally robust, very strong reducing agents like lithium aluminum hydride (LiAlH₄) can potentially reduce it. With a milder reductant like sodium borohydride, this is highly unlikely. If you are using a stronger reducing agent, consider this possibility.
-
Cannizzaro Reaction Byproducts (under basic conditions): If the reduction is attempted under basic conditions without a dedicated reducing agent, or if the reaction stalls, you might observe byproducts of a Cannizzaro reaction. Since this compound lacks α-hydrogens, it can undergo disproportionation in the presence of a strong base to yield the corresponding primary alcohol and carboxylic acid.[1]
Troubleshooting:
-
Choice of Reducing Agent: For the selective reduction of the aldehyde, sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) is the preferred method. It is highly chemoselective for aldehydes and ketones and will not affect the sulfone or the fluoro group under standard conditions.
-
pH Control: Ensure the reaction is not run under strongly basic conditions for extended periods to prevent the Cannizzaro reaction.
-
Work-up: A careful aqueous work-up will allow for the separation of the desired alcohol from any potential acidic byproducts.
| Byproduct/Issue | Potential Cause | Recommended Action | Analytical Detection |
| 4-Fluoro-3-(methylsulfonyl)benzoic acid | Cannizzaro reaction due to basic conditions. | Use a dedicated reducing agent like NaBH₄ and avoid prolonged exposure to strong bases. | LC-MS, Acid-base extraction |
| Reduced Sulfone Moiety | Use of a very strong, non-selective reducing agent (e.g., LiAlH₄). | Use a milder reducing agent like NaBH₄. | LC-MS, NMR |
Section 3: Condensation Reactions (e.g., Wittig, Knoevenagel)
Question 3: I am performing a Wittig reaction to form an alkene, but my yields are low and I have a significant amount of a polar byproduct that is not triphenylphosphine oxide. What is it?
Answer:
In a Wittig reaction, the phosphorus ylide reacts with the aldehyde to form an alkene. The primary byproduct is triphenylphosphine oxide. However, other side reactions can occur, especially if the ylide is not fully formed or if there are competing reaction pathways.
-
Potential Byproducts:
-
Aldol-type Adducts: If the base used to generate the ylide is not strong enough or if there is incomplete deprotonation of the phosphonium salt, the remaining base can catalyze a self-condensation of the aldehyde, although this is less likely for an aromatic aldehyde lacking alpha-hydrogens. More likely is the reaction of the ylide with any residual starting materials from the ylide preparation.
-
Cannizzaro Byproducts: As mentioned earlier, strong bases can induce the Cannizzaro reaction, leading to the formation of the corresponding alcohol and carboxylic acid.[1]
-
Betaine Hydrolysis: The intermediate betaine in the Wittig mechanism can be stabilized by certain salts (like lithium salts if using n-BuLi as a base), which can lead to side products upon workup.[2]
-
Troubleshooting:
-
Ylide Generation: Ensure complete formation of the ylide by using a sufficiently strong base (e.g., n-butyllithium, sodium hydride) and anhydrous conditions. The characteristic color change (often to deep red or orange) is a good visual indicator of ylide formation.
-
Reaction Conditions: Add the aldehyde slowly to the pre-formed ylide at a low temperature (e.g., 0 °C or -78 °C) to control the reaction and minimize side reactions.
-
Purification: Column chromatography is typically effective for separating the desired alkene from triphenylphosphine oxide and other polar byproducts.
Question 4: In a Knoevenagel condensation with an active methylene compound, I am observing a product with a higher molecular weight than expected. What could be the cause?
Answer:
The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an acidic methylene group, catalyzed by a weak base, to form an α,β-unsaturated product.[3][4]
-
Potential Byproduct: Michael Addition Product The initial α,β-unsaturated product is a Michael acceptor. A second molecule of the deprotonated active methylene compound can add to this product via a Michael addition, leading to a bis-adduct.
Troubleshooting:
-
Stoichiometry: Use a 1:1 stoichiometry of the aldehyde and the active methylene compound to minimize the formation of the Michael addition byproduct.
-
Reaction Time: Monitor the reaction closely and stop it once the starting aldehyde has been consumed to prevent the subsequent Michael addition.
-
Catalyst Choice: The choice of a milder base can sometimes disfavor the Michael addition.
Caption: Formation of Michael adduct byproduct in Knoevenagel condensation.
Section 4: Nucleophilic Aromatic Substitution (SNAr)
Question 5: I am attempting a reaction that I suspect is causing nucleophilic substitution of the fluorine atom. How can I confirm this and what conditions favor this side reaction?
Answer:
The fluorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the two strong electron-withdrawing groups (aldehyde and methylsulfonyl) in the ortho and para positions relative to each other, although the fluorine itself is meta to the aldehyde. However, the overall electron-deficient nature of the ring can make the fluorine susceptible to displacement by strong nucleophiles, especially at elevated temperatures.
-
Common Nucleophiles and Conditions:
-
Hydroxide: In the presence of a strong base like NaOH or KOH at high temperatures, the fluorine can be displaced to form the corresponding phenol.
-
Alkoxides: Using sodium or potassium alkoxides (e.g., NaOMe, NaOEt) can lead to the formation of an aryl ether.
-
Amines: Primary or secondary amines, particularly at elevated temperatures, can displace the fluorine to yield the corresponding N-arylated amine.
-
Troubleshooting and Confirmation:
-
Reaction Conditions: To avoid SNAr, use milder reaction conditions (lower temperatures, less aggressive nucleophiles/bases) whenever possible.
-
Confirmation: The most definitive way to confirm the substitution is through mass spectrometry (LC-MS or GC-MS), which will show a molecular ion corresponding to the mass of the product with the fluorine atom replaced by the nucleophile. ¹H and ¹³C NMR spectroscopy will also show characteristic changes in the aromatic region, and the disappearance of the C-F coupling in the ¹³C NMR spectrum.
Caption: General pathway for SNAr on the starting material.
Experimental Protocols
Protocol 1: Selective Reduction of the Aldehyde
-
Dissolve this compound (1.0 eq) in methanol (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, monitoring by TLC or HPLC.
-
Upon completion, slowly quench the reaction with acetone (1 volume).
-
Adjust the pH to ~7 with 1M HCl.
-
Concentrate the mixture in vacuo.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired alcohol.
References
- BenchChem. (2025). Application Notes and Protocols for the Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds.
- BenchChem. (2025).
- Organic Chemistry Portal. Wittig Reaction. [Link]
- Wikipedia. (2023). Cannizzaro reaction. [Link]
Sources
4-Fluoro-3-(methylsulfonyl)benzaldehyde stability and storage conditions
Part 1: Product Overview and Core Stability Profile
Welcome to the technical support guide for 4-Fluoro-3-(methylsulfonyl)benzaldehyde (CAS No. 914636-50-3). This document is designed for researchers, medicinal chemists, and process development scientists to ensure the optimal handling, storage, and utilization of this key synthetic building block.
This compound is an aromatic aldehyde containing both an electron-withdrawing sulfonyl group and a fluorine atom. These features make it a valuable intermediate in the synthesis of complex molecules, particularly in drug discovery programs. However, the aldehyde functional group is inherently reactive and susceptible to degradation if not handled correctly. Understanding its stability profile is critical for achieving reproducible experimental outcomes.
The primary stability concerns for this compound are:
-
Oxidation: Like most aldehydes, it is susceptible to aerobic oxidation to the corresponding carboxylic acid. This is the most common degradation pathway.
-
Photodegradation: Aromatic aldehydes can be sensitive to light, which can catalyze degradation.[1]
-
Incompatibility with Strong Bases: Aldehydes lacking an alpha-hydrogen can undergo disproportionation (Cannizzaro reaction) in the presence of strong bases.[2]
This guide provides direct answers to common questions and troubleshoots issues that may arise from compound instability.
Part 2: Frequently Asked Questions (FAQs) on Storage and Handling
Q1: What are the ideal long-term storage conditions for this compound?
Answer: For optimal long-term stability, the compound should be stored under the following conditions, summarized in the table below. The primary goal is to mitigate exposure to oxygen, moisture, and light.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, well-ventilated place.[3][4] | Prevents acceleration of degradation pathways and is consistent with standard chemical storage practices.[5] |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen).[3][6] | The aldehyde group is susceptible to oxidation by atmospheric oxygen, forming the inactive carboxylic acid impurity. An inert atmosphere displaces oxygen and preserves purity. |
| Container | Use a tightly sealed, opaque or amber glass vial.[5][6] | Prevents ingress of air and moisture. Opaque glass is critical to protect the compound from light, which can induce degradation.[1] |
| Environment | Store in a dry environment, away from incompatible materials. | Moisture can facilitate certain degradation reactions. Keep segregated from strong oxidizing agents and strong bases.[4][7] |
Q2: Do I need to handle this compound under an inert atmosphere for routine weighing and use?
Answer: Yes, it is highly recommended. While brief exposure to the atmosphere for quick weighing may be acceptable for non-critical applications, best practices dictate that the container should be flushed with an inert gas before and after use. For reactions sensitive to impurities or for quantitative applications, weighing and dispensing should be performed in a glovebox or under a steady stream of inert gas. This minimizes the risk of introducing the carboxylic acid impurity, which can complicate analysis and reduce reaction yields.
Q3: The material has been stored for a while. How can I verify its purity before a critical experiment?
Answer: Before using material that has been stored for an extended period, especially if storage conditions were suboptimal, its purity should be re-assessed.
-
Thin-Layer Chromatography (TLC): This is a quick and effective first check. Dissolve a small sample in a suitable solvent (e.g., ethyl acetate) and elute on a silica plate. The primary degradation product, 4-fluoro-3-(methylsulfonyl)benzoic acid, is significantly more polar and will appear as a separate spot with a lower Rf value.
-
Proton NMR (¹H NMR): This provides definitive confirmation. The aldehyde proton (-CHO) has a characteristic chemical shift (typically 9-10 ppm). A decrease in the integration of this peak relative to other aromatic or methyl protons, along with the appearance of a broad peak for a carboxylic acid proton (>10 ppm), indicates oxidation.
-
LC-MS: For quantitative analysis, Liquid Chromatography-Mass Spectrometry can be used to determine the precise percentage of the aldehyde versus its degradants.
Q4: What are the primary degradation products I should be aware of?
Answer: The two most likely degradation products arising from improper storage are:
-
4-Fluoro-3-(methylsulfonyl)benzoic acid: Formed via oxidation of the aldehyde group. This is the most common impurity.
-
Benzene derivatives: While less common under standard lab conditions, photodegradation of benzaldehydes can potentially lead to the formation of benzene.[1] This is more of a concern with prolonged exposure to high-intensity light.
Part 3: Experimental Troubleshooting Guide
Issue: My reaction yield is significantly lower than expected, and I observe an unknown, highly polar byproduct.
-
Possible Cause: The starting material, this compound, has likely degraded via oxidation to the corresponding carboxylic acid. The carboxylic acid is unreactive under many conditions where the aldehyde is reactive (e.g., reductive amination, Wittig reactions) and will remain as a polar impurity.
-
Troubleshooting Steps:
-
Verify Purity: Analyze your starting material using TLC or ¹H NMR as described in FAQ #3.
-
Use Fresh Material: If significant degradation is confirmed, use a fresh, unopened bottle of the reagent.
-
Implement Inert Handling: When running the reaction again, ensure the reagent is handled exclusively under an inert atmosphere. Use solvents that have been de-gassed to remove dissolved oxygen.
-
Issue: The ¹H NMR spectrum of my starting material looks clean, but the reaction is still sluggish or incomplete.
-
Possible Cause: Even small amounts of impurities can sometimes inhibit catalytic reactions. Another possibility is the presence of non-proton-containing inhibitors or moisture.
-
Troubleshooting Steps:
-
Dry the Reagent: Dry the aldehyde under a high vacuum for several hours before use to remove any adsorbed water.
-
Purify the Aldehyde: If you suspect non-obvious impurities, you can attempt to purify the material. Recrystallization or flash column chromatography can be effective, but must be done quickly and with care to avoid degradation during the process.
-
Consider a Bisulfite Wash: For a more robust purification, aldehydes can be purified from non-carbonyl impurities via a bisulfite extraction.[8] The aldehyde forms a water-soluble adduct with sodium bisulfite, which can be separated from non-polar impurities and then regenerated by treatment with acid or base.
-
Issue: The solid reagent has developed a yellowish tint over time.
-
Possible Cause: Discoloration is often an indicator of chemical degradation and the formation of minor, often polymeric, impurities. While the bulk of the material may still be viable, its purity is questionable.
-
Solution: It is strongly advised to discard discolored material. For critical applications, the cost of a failed experiment due to impure starting materials far outweighs the cost of a new reagent. If you must proceed, rigorous purification and re-analysis are mandatory.
Part 4: Visualizing Degradation and Troubleshooting
The following diagrams illustrate the key degradation pathway and a decision-making workflow for troubleshooting experiments.
Caption: Primary degradation pathways for the title compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Part 5: Protocol for Stock Solution Preparation
This protocol describes the preparation of a 0.5 M stock solution in acetonitrile, incorporating best practices for maintaining compound stability.
Materials:
-
This compound (CAS: 914636-50-3)
-
Anhydrous, HPLC-grade acetonitrile (MeCN)
-
Argon or Nitrogen gas supply
-
Oven-dried glassware (vial with PTFE-lined screw cap, syringe)
Procedure:
-
Preparation: Place a magnetic stir bar into the desired volumetric flask or vial. Seal the vessel and purge with inert gas for 5-10 minutes to displace air and moisture.
-
Weighing: On a tared analytical balance, weigh the required amount of this compound. Perform this step efficiently to minimize air exposure. For highest precision, weigh directly into the purged vial.
-
Solvent Addition: Unseal the vial and, under a positive pressure of inert gas, add approximately 80% of the final volume of anhydrous acetonitrile using a syringe or cannula.
-
Dissolution: Immediately reseal the vial. Stir the mixture at room temperature until all the solid has completely dissolved.
-
Final Volume: Once dissolved, carefully add anhydrous acetonitrile to reach the final desired volume.
-
Inerting and Storage: Purge the headspace of the vial with inert gas for 1-2 minutes before sealing tightly with the screw cap. Wrap the vial in aluminum foil or place it in an amber container to protect from light.
-
Storage: Store the solution at the recommended temperature (cool, dry place or as per experimental requirements). For long-term storage, refrigeration (2-8 °C) is often preferred for solutions, but ensure the compound remains soluble at that temperature to avoid precipitation.
References
- Higham, J. I., & Bull, J. A. (2022). Amine-Catalyzed Copper-Mediated C-H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group. Angewandte Chemie International Edition, 61(27), e202202933.
- Higham, J. I., & Bull, J. A. (2022). Amine‐Catalyzed Copper‐Mediated C−H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group. Angewandte Chemie International Edition.
- Allen Institute. (n.d.). Predict the product of reaction of sulfonation with benzaldehyde.
- Khazaei, A., et al. (2011). Triarylmethyl chlorides as novel, efficient, and mild organic catalysts for the synthesis of N-sulfonyl imines under neutral conditions. ResearchGate.
- Furigay, M. H., et al. (2022). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE.
- Higham, J. I., et al. (2023). Dual Copper- and Aldehyde-Catalyzed Transient C–H Sulfonylation of Benzylamines. Organic Letters.
- Online Chemistry Notes. (2022). Aromatic Aldehydes and Ketones - Preparation and Properties.
- Caporale, A., et al. (2023). Aldehydes: What We Should Know About Them. MDPI.
- ChemWhat. (n.d.). This compound CAS#: 914636-50-3.
- Formacare. (n.d.). Analytical Method Determination of Volatile Aldehydes in Ambient Air.
- Elearnin. (2013). Preparation of Aromatic Aldehydes from hydrocarbons by Chlorination. YouTube.
- Junga, R., et al. (2013). Model studies on benzene formation from benzaldehyde. ResearchGate.
- CP Lab Safety. (n.d.). This compound, 97% Purity, C8H7FO3S, 1 gram.
- Ma, T. (2009). 4-(Methylsulfonyl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1052.
- Härtig, C., et al. (2012). Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100. Applied and Environmental Microbiology, 78(18), 6576–6583.
- D'Abrosca, B., et al. (2023). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. MDPI.
- Belcher, S. M. (2003). Degradation of RPA 202248 [U-14C-phenyl]alpha(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluromethyl)benzenepropanenitrile), the primary degradation product of isoxaflutole, in an outdoor aquatic microcosm system. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-3-(methylsulfonyl)benzaldehyde
Introduction
Welcome to the technical support center for 4-Fluoro-3-(methylsulfonyl)benzaldehyde (CAS No. 914636-50-3).[1] This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. This compound is a key intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutics. Its unique electronic properties—an electron-deficient aromatic ring activated by a fluorine atom and a potent electron-withdrawing methylsulfonyl group, combined with a reactive aldehyde function—make it a valuable synthon.[2]
The presence of the fluorine atom and the methylsulfonyl group can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles of target molecules, making this reagent a strategic choice in modern drug design.[2][3] However, these same features can present unique challenges in optimizing reaction conditions. This document provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting guides to help you navigate these challenges, maximize your reaction yields, and ensure the purity of your products.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that I should consider in my reaction planning?
A1: The molecule's reactivity is governed by three main components:
-
Aldehyde Group: This is a primary site for nucleophilic addition, condensation reactions (e.g., Knoevenagel, Wittig), reductive amination, and oxidation.
-
Fluorine Atom: Located para to the aldehyde, it activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr) reactions. The strong electron-withdrawing nature of the adjacent sulfonyl group further enhances this activation.
-
Methylsulfonyl Group: As a powerful meta-directing and deactivating group, it significantly lowers the electron density of the aromatic ring. This influences the regioselectivity of any electrophilic aromatic substitution (though such reactions are generally disfavored) and enhances the electrophilicity of the aldehyde's carbonyl carbon.
Q2: What are the recommended storage conditions for this reagent?
A2: this compound is typically a solid at room temperature.[1] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4] While it is generally stable, prolonged exposure to moisture or highly basic/acidic conditions should be avoided to prevent potential degradation or side reactions.
Q3: What level of purity should I expect from a commercial supplier, and how can I verify it?
A3: Commercial grades are typically available at purities of 95% or higher.[1] For demanding applications like pharmaceutical synthesis, aiming for ≥98% purity is advisable.[2] Before use, you can verify the identity and purity via standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and identify organic impurities.
-
LC-MS or GC-MS: To assess purity and identify any minor components.
-
Melting Point: A sharp melting point range is indicative of high purity.
Q4: What are the primary safety precautions I should take when handling this compound?
A4: Always handle this chemical in a well-ventilated area or a fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5] Avoid inhalation of dust and contact with skin and eyes, as it can cause irritation.[5] Consult the Safety Data Sheet (SDS) for comprehensive safety information before starting any experiment.[4][5][6][7]
Troubleshooting and Optimization Guide
This section addresses specific issues that may arise during experimentation.
Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
You are attempting to substitute the fluorine atom with a nucleophile (e.g., an amine, alcohol, or thiol) but observe poor conversion.
| Potential Cause | Scientific Rationale & Recommended Action |
| Incorrect Solvent Choice | SNAr reactions proceed via a charged Meisenheimer complex intermediate. Polar aprotic solvents (e.g., DMSO, DMF, NMP) are crucial as they solvate the counter-ion of the nucleophile, increasing its nucleophilicity, and can stabilize the charged intermediate. Action: Ensure your solvent is a polar aprotic type and is anhydrous, as water can protonate the nucleophile, reducing its effectiveness.[8] |
| Insufficiently Strong Base | If your nucleophile is an alcohol, thiol, or a secondary amine, a base is often required to deprotonate it, thereby generating a more potent nucleophile. The pKa of the nucleophile's conjugate acid will determine the required base strength. Action: Use a non-nucleophilic base strong enough to deprotonate your nucleophile. Common choices include K₂CO₃, Cs₂CO₃, or for less acidic nucleophiles, a stronger base like NaH or KHMDS may be necessary.[8] |
| Low Reaction Temperature | While the ring is activated, SNAr reactions often require thermal energy to overcome the activation barrier. Room temperature may be insufficient for less reactive nucleophiles. Action: Gradually increase the reaction temperature. Start around 80 °C and monitor the reaction by TLC or LC-MS. If needed, temperatures can be raised to 120-150 °C, but be mindful of potential side reactions. |
| Poor Nucleophile Quality | The nucleophile may have degraded or may not be sufficiently soluble in the reaction medium. Action: Use a freshly opened or purified nucleophile. If solubility is an issue, consider a different polar aprotic solvent or the addition of a phase-transfer catalyst for biphasic systems. |
Issue 2: Aldehyde-Related Side Reactions During a Reaction Targeting Another Part of the Molecule
You are running a reaction (e.g., SNAr at the fluorine position) and notice the formation of multiple byproducts, suggesting the aldehyde is not stable under the reaction conditions.
| Potential Cause | Scientific Rationale & Recommended Action |
| Cannizzaro-type Reaction | In the presence of a strong base and the absence of an enolizable proton, aldehydes can undergo disproportionation to form a primary alcohol and a carboxylic acid. This is a risk if you are using strong bases like NaOH or KOH. Action: If strong bases are required, protect the aldehyde group before proceeding. Converting the aldehyde to an acetal (e.g., using ethylene glycol and an acid catalyst) is a common and effective strategy. The acetal is stable to strong bases and can be easily removed later via acidic hydrolysis.[8][9][10] |
| Oxidation of the Aldehyde | Aldehydes are easily oxidized to carboxylic acids, especially at elevated temperatures or in the presence of oxidizing agents. If your reaction is not performed under an inert atmosphere, atmospheric oxygen can contribute to this side reaction. Action: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). If the byproduct is still observed, protecting the aldehyde as an acetal is the most robust solution. |
| Unwanted Condensation | If your reaction mixture contains other species with active methylene groups, an aldol or Knoevenagel-type condensation could occur, consuming your starting material. Action: Scrutinize all reagents for compatibility. If the side reaction is unavoidable, aldehyde protection is the recommended course of action. |
Visualization: Troubleshooting Workflow for Low Yield
The following diagram outlines a logical decision-making process when troubleshooting a low-yield reaction.
Caption: A decision tree for troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol describes a typical condensation reaction of the aldehyde with an active methylene compound, such as malononitrile.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (0.1 eq) or Basic Alumina
-
Ethanol or Toluene (as solvent)
-
Reaction flask with condenser and magnetic stirrer
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 2.02 g, 10 mmol).
-
Reagent Addition: Dissolve the aldehyde in a suitable volume of ethanol (e.g., 20 mL). Add malononitrile (e.g., 0.69 g, 10.5 mmol).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 mL, ~1 mmol). Alternatively, for a milder and heterogenous catalyst, basic alumina can be used.
-
Reaction: Heat the mixture to reflux (for ethanol, ~78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with cold ethanol to remove residual catalyst and unreacted malononitrile, and dry under vacuum. The resulting solid is often of high purity, but can be further purified by recrystallization if necessary.
Visualization: Key Reactive Sites and Competing Pathways
This diagram illustrates the primary reactive centers on the molecule.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. echemi.com [echemi.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
Navigating the Solubilization of 4-Fluoro-3-(methylsulfonyl)benzaldehyde: A Technical Support Guide
Welcome to the technical support center for 4-Fluoro-3-(methylsulfonyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for challenges related to the solubility of this compound. We will explore the physicochemical characteristics of this compound and provide actionable strategies and detailed protocols to enhance its solubility in various experimental settings.
Understanding the Molecule: Physicochemical Properties
This compound is a solid organic compound with the molecular formula C₈H₇FO₃S and a molecular weight of 202.20 g/mol . Its structure, featuring a benzaldehyde core with a fluoro and a methylsulfonyl group, presents unique solubility challenges. The aromatic ring contributes to its hydrophobicity, while the polar sulfonyl and aldehyde groups, along with the electronegative fluorine atom, introduce some degree of polarity. The interplay of these functional groups dictates its solubility profile in different solvents.
Halogen substitutions are known to significantly influence the chemical and physical properties of benzaldehydes, making them versatile intermediates in various industries[1]. The presence of a halogen atom can reduce overall molecular polarity, thereby decreasing aqueous solubility[1].
| Property | Value |
| Molecular Formula | C₈H₇FO₃S |
| Molecular Weight | 202.20 g/mol |
| Appearance | Solid |
| CAS Number | 914636-50-3 |
While specific quantitative solubility data for this compound is not extensively published, we can infer its likely behavior from related compounds. For instance, the structurally similar 4-fluorobenzaldehyde is described as miscible with many common organic solvents but only slightly soluble in water[2]. Aromatic sulfones, in general, exhibit a wide range of solubilities depending on the other substituents present[3].
Core Solubility Challenges & Strategic Solutions
The primary challenge in working with this compound is often its limited solubility in aqueous media, a common hurdle for many drug candidates and synthetic intermediates. This guide provides a systematic approach to overcoming this limitation.
Co-solvent Systems: A First Line of Approach
The use of water-miscible organic co-solvents is a widely adopted and effective strategy to increase the solubility of poorly water-soluble compounds[4]. Co-solvents work by reducing the polarity of the aqueous environment, thereby making it more favorable for the dissolution of hydrophobic molecules.
Commonly Used Co-solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful and versatile aprotic polar solvent capable of dissolving a wide range of polar and nonpolar compounds.
-
N,N-Dimethylformamide (DMF): Another effective aprotic polar solvent, often used in organic synthesis.
-
Ethanol: A protic solvent that can be a good choice for less polar compounds and is generally well-tolerated in biological systems.
-
Methanol: Similar to ethanol but can be more effective for certain compounds.
-
Acetone: A polar aprotic solvent with good solvating power for many organic compounds.
-
Acetonitrile: A polar aprotic solvent commonly used in chromatography and as a reaction solvent.
Workflow for Co-solvent Selection and Optimization:
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Experimental Protocol: Phase Solubility Study with Cyclodextrins
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).
-
Add Excess Compound: Add an excess amount of this compound to each cyclodextrin solution. Ensure there is undissolved solid in each vial.
-
Equilibrate: Shake the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Sample and Filter: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantify: Analyze the concentration of the dissolved compound in each filtered sample using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.
-
Plot and Analyze: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The slope of the resulting phase solubility diagram can be used to determine the complexation efficiency.
pH Adjustment: Leveraging Ionizable Groups (A Cautionary Approach)
While the aldehyde group is not readily ionizable, the overall electronic nature of the molecule can be influenced by pH. However, for many neutral aromatic aldehydes, pH adjustment is not a primary method for significantly increasing solubility. It is more effective for compounds with acidic or basic functional groups. For benzaldehyde derivatives, extreme pH values could potentially lead to chemical instability or unwanted reactions. Therefore, while it is a factor to consider, it is less likely to be the most effective strategy for this particular compound.
Troubleshooting Guide & FAQs
Q1: I've dissolved my compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What should I do?
A: This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent is diluted below the level required to keep the compound in solution.
-
Decrease the Final Concentration: The simplest solution is to work with a lower final concentration of your compound in the cell culture medium.
-
Increase the Co-solvent Percentage: If your experimental system can tolerate it, you can increase the final percentage of DMSO in your medium. However, be mindful that high concentrations of DMSO can be toxic to cells.
-
Use a Different Solubilization Method: Consider using a cyclodextrin-based formulation, which can often provide better stability in aqueous environments.
Q2: My compound seems to be degrading in solution over time. How can I improve its stability?
A: Aldehydes can be susceptible to oxidation.
-
Storage Conditions: Store stock solutions at low temperatures (e.g., -20 °C or -80 °C) and protected from light.
-
Inert Atmosphere: For long-term storage, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Fresh Preparations: Prepare fresh working solutions from a frozen stock immediately before each experiment.
Q3: How can I determine the solubility of this compound in a specific solvent myself?
A: The shake-flask method is a standard and reliable technique for determining equilibrium solubility.[5]
Experimental Protocol: Shake-Flask Method for Solubility Determination
-
Preparation: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Centrifugation can be used to aid this process.
-
Sampling and Filtration: Carefully remove an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Quantification: Accurately dilute the filtered solution and determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Workflow for Solubility Determination:
Caption: Step-by-step workflow for the shake-flask solubility determination method.
Concluding Remarks
Increasing the solubility of this compound requires a systematic and informed approach. By understanding the physicochemical properties of the molecule and employing strategies such as co-solvent systems and cyclodextrin complexation, researchers can successfully overcome solubility challenges. This guide provides a foundational framework and practical protocols to aid in your experimental success. Always ensure to validate the chosen solubilization method for compatibility with your specific downstream applications.
References
- Ferreira, A. G. M., & Monte, M. J. S. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 28(7), 3151.
- De Fina, K. M., Van, T. T., Fletcher, K. A., & Acree, Jr., W. E. (2000). Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Comparison of observed vs. predicted values based on Mobile Order theory. Canadian Journal of Chemistry, 78(4), 449-455.
- Avdeef, A. (2001). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Jain, A., & Ran, Y. (2006). Solubilization of poorly soluble drugs by cyclodextrins and micelles: complexation and binding characteristics of sulfamethoxazole and trimethoprim. Journal of pharmaceutical sciences, 95(10), 2214-2229.
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of pharmaceutical sciences, 85(10), 1017-1025.
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645-666.
- Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature reviews Drug discovery, 3(12), 1023-1035.
Sources
- 1. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
- 4. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Navigating the Chemistry of 4-Fluoro-3-(methylsulfonyl)benzaldehyde
Welcome to the technical support center for 4-Fluoro-3-(methylsulfonyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reactivity of this versatile synthetic intermediate. Our goal is to empower you with the knowledge to anticipate and prevent common side reactions, thereby improving the yield, purity, and success of your experiments.
Introduction: The Double-Edged Sword of Reactivity
This compound is a valuable building block in medicinal chemistry, prized for its unique electronic properties. The strongly electron-withdrawing methylsulfonyl group at the meta-position and the fluorine atom at the para-position activate the aromatic ring for certain transformations while influencing the reactivity of the aldehyde. This intricate interplay of functional groups, however, can also lead to a range of undesired side reactions. This guide will dissect these potential issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when working with this compound?
A1: The primary side reactions stem from the reactivity of the aldehyde group and the activated aromatic ring. The most frequently encountered issues are:
-
Cannizzaro Reaction: Under basic conditions, the aldehyde can undergo disproportionation to form the corresponding carboxylic acid and benzyl alcohol.
-
Oxidation: The aldehyde is susceptible to oxidation to the carboxylic acid, particularly in the presence of oxidizing agents or even air over prolonged periods.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by strong nucleophiles, a reaction that is activated by the electron-withdrawing sulfonyl group.
-
Aldol-type Condensations: While this molecule cannot self-condense via an aldol reaction due to the lack of α-hydrogens, it can react with other enolizable carbonyl compounds present in the reaction mixture.
Q2: I am observing the formation of two new products in my reaction, one more polar and one less polar than my starting material, especially when using a strong base. What is likely happening?
A2: This is a classic signature of the Cannizzaro reaction .[1][2][3] In the presence of a strong base (e.g., NaOH, KOH), two molecules of the aldehyde react. One is oxidized to 4-fluoro-3-(methylsulfonyl)benzoic acid (the more polar product), and the other is reduced to (4-fluoro-3-(methylsulfonyl)phenyl)methanol (the less polar product). This reaction is particularly favorable for aldehydes lacking alpha-hydrogens, such as this compound.
Q3: How can I prevent the Cannizzaro reaction?
A3: To circumvent the Cannizzaro reaction, you should avoid strongly basic conditions. If a base is necessary for your transformation, consider using a weaker, non-nucleophilic base or a hindered base. The most robust solution is to protect the aldehyde group as an acetal (e.g., a dioxolane) before performing reactions in the presence of strong bases.[4][5] The acetal is stable to basic conditions and can be easily removed afterward with a mild acid workup.
Q4: My final product is contaminated with 4-fluoro-3-(methylsulfonyl)benzoic acid. How did this happen and how can I avoid it?
A4: The formation of the corresponding carboxylic acid is likely due to oxidation of the aldehyde. This can occur under several circumstances:
-
Air Oxidation: Prolonged exposure to air, especially in the presence of light or metal catalysts, can lead to slow oxidation.
-
Oxidizing Reagents: Ensure that none of the reagents or solvents used contain oxidizing impurities.
-
Reaction Conditions: Certain reaction conditions, even if not explicitly "oxidative," can promote this transformation.
To prevent this, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions and to use freshly distilled or high-purity solvents and reagents.
Q5: Is the fluorine atom on the ring susceptible to substitution?
A5: Yes, the fluorine atom is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing methylsulfonyl group in the meta position. While fluorine is generally a poor leaving group in SNAr compared to other halogens, the electronic activation of the ring in this specific molecule makes this a viable reaction pathway, especially with potent nucleophiles like amines, alkoxides, or thiolates.[6][7][8]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during reactions involving this compound.
Problem 1: Low Yield and Complex Product Mixture in Base-Mediated Reactions
| Potential Cause | Diagnostic Check | Recommended Action |
| Cannizzaro Reaction | Analyze the crude reaction mixture by LC-MS or NMR. Look for the characteristic masses or signals of the corresponding carboxylic acid and alcohol. | 1. Avoid Strong Bases: If possible, use weaker bases like K₂CO₃ or organic bases (e.g., triethylamine, DIPEA). 2. Protect the Aldehyde: Convert the aldehyde to an acetal using ethylene glycol and an acid catalyst before the base-mediated step. Deprotect with mild aqueous acid after the reaction. |
| Aldol-Type Condensation | If another carbonyl compound is present, look for products with a combined mass of the two reactants (minus water). | 1. Protect the Aldehyde: As with the Cannizzaro reaction, acetal protection is an effective strategy. 2. Control Reaction Conditions: Add the aldehyde slowly to the reaction mixture to maintain a low concentration and minimize side reactions. |
Problem 2: Formation of 4-Fluoro-3-(methylsulfonyl)benzoic Acid as a Byproduct
| Potential Cause | Diagnostic Check | Recommended Action |
| Air Oxidation | Is the reaction run open to the air for an extended period? Are you using solvents that may contain peroxides (e.g., old THF or ether)? | 1. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. 2. Use Fresh Solvents: Use freshly distilled or inhibitor-free solvents. |
| Oxidizing Impurities | Check the purity of your reagents. | Use high-purity, analytical grade reagents. |
Problem 3: Unexpected Substitution of the Fluorine Atom
| Potential Cause | Diagnostic Check | Recommended Action |
| Nucleophilic Aromatic Substitution (SNAr) | If your reaction involves a strong nucleophile (e.g., an amine, alkoxide, or thiol), look for a product where the fluorine has been replaced by the nucleophile. | 1. Protect the Aldehyde: The electron-withdrawing nature of the aldehyde enhances the susceptibility of the ring to nucleophilic attack. Protecting it as an acetal can sometimes reduce this effect. 2. Modify Reaction Conditions: Lowering the reaction temperature and using a less nucleophilic reagent system may help to disfavor the SNAr pathway. |
Experimental Protocols
Protocol 1: Acetal Protection of this compound
This protocol describes the formation of a dioxolane acetal, a common protecting group for aldehydes.
Materials:
-
This compound
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound, toluene, ethylene glycol, and p-TsOH.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected aldehyde.
Protocol 2: Deprotection of the Acetal
Materials:
-
Protected this compound
-
Acetone
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the acetal-protected aldehyde in acetone.
-
Add 1 M hydrochloric acid and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is neutral.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected aldehyde.
Visualizing Reaction Pathways
Cannizzaro Reaction Pathway
Caption: The Cannizzaro disproportionation of this compound.
Troubleshooting Decision Tree for Base-Mediated Reactions
Caption: Decision-making workflow for troubleshooting base-mediated reactions.
References
- Cannizzaro, S. (1853). Ueber den der Benzoësäure entsprechenden Alkohol. Liebigs Annalen, 88, 129–130. [Link]
- Geissman, T. A. (1944). The Cannizzaro Reaction. Organic Reactions, 2, 94-113. [Link]
- List, B., & Pojarliev, P. (2000). The Proline-Catalyzed Crossed-Cannizzaro Reaction. Organic Letters, 2(16), 2443–2445. [Link]
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme. [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]
- Elschenbroich, C. (2006). Organometallics (3rd ed.). Wiley-VCH. [Link]
- Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. Wiley-VCH. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
- 3. CN104098453A - Synthetic method for 4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 4. 4-フルオロ-3-メトキシベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 4-Fluoro-3-(methylsulfonyl)benzaldehyde Reaction Mechanisms
Introduction
Welcome to the technical support center for 4-Fluoro-3-(methylsulfonyl)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. This compound is a key intermediate in the synthesis of various biologically active molecules, prized for its unique electronic properties. The presence of a strongly electron-withdrawing methylsulfonyl group (meta to the aldehyde) and a fluorine atom (ortho to the sulfone) creates a highly activated system for specific chemical transformations.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the intricacies of its reaction mechanisms, optimize your synthetic outcomes, and preemptively address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how does its structure influence its reactivity?
A1: The molecule has two primary reactive centers:
-
The Aldehyde Group: This is a classic electrophilic site, readily participating in reactions such as nucleophilic addition, condensation (e.g., Aldol, Knoevenagel), reductive amination, oxidation, and reduction.
-
The Aromatic Ring (specifically C4-F bond): The aromatic ring is significantly electron-deficient. This is due to the powerful electron-withdrawing effects of both the methylsulfonyl (-SO₂Me) and aldehyde (-CHO) groups. The methylsulfonyl group, being ortho to the fluorine atom, strongly activates this position for Nucleophilic Aromatic Substitution (SNAr) .[1][2] Consequently, the fluorine atom acts as an excellent leaving group when challenged with a suitable nucleophile.
Q2: Why is fluorine, typically a poor leaving group in Sₙ2/Sₙ1 reactions, so readily displaced in SNAr reactions on this molecule?
A2: This is a critical concept in SNAr chemistry. The rate-determining step is not the cleavage of the C-F bond, but rather the initial attack of the nucleophile on the electron-poor aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3] Fluorine's high electronegativity is a key asset here; it powerfully withdraws electron density from the ring, making the carbon atom it's attached to highly electrophilic and thus accelerating the initial nucleophilic attack.[1] The subsequent loss of the fluoride ion to restore aromaticity is a fast step. Therefore, for SNAr reactions, the halide reactivity order is often F > Cl > Br > I, the reverse of the trend seen in Sₙ1/Sₙ2 reactions.[2]
Q3: I need to perform a reaction at the aldehyde group. How can I prevent a competing SNAr reaction?
A3: Selective reaction at the aldehyde is achievable by carefully choosing your reaction conditions. Most standard aldehyde derivatizations (e.g., reductive amination with NaBH(OAc)₃, Wittig reactions, or acetal formation) are performed under conditions that are not conducive to SNAr. SNAr reactions typically require strong nucleophiles and often elevated temperatures in polar aprotic solvents.
For maximum security, especially when using strong bases or nucleophiles that could potentially displace the fluorine, it is best practice to protect the aldehyde group. Converting the aldehyde to an acetal (e.g., a 1,3-dioxolane using ethylene glycol and an acid catalyst) is a robust strategy.[4][5] The acetal is stable to a wide range of nucleophiles and basic conditions used for SNAr and can be easily removed later via acid-catalyzed hydrolysis.[6]
Q4: What are the recommended analytical methods for monitoring the progress of reactions involving this compound?
A4: A combination of techniques is recommended for robust reaction monitoring:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of the consumption of starting material and the appearance of new products. A typical mobile phase would be a mixture of ethyl acetate and hexanes.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid) is a good starting point.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if the products are volatile and thermally stable. It provides information on molecular weight, which is useful for identifying byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structural identity of products. Key diagnostic signals include the disappearance of the aldehyde proton (~10 ppm) or shifts in the aromatic protons upon substitution. For SNAr reactions, ¹⁹F NMR can be used to monitor the disappearance of the starting material's fluorine signal.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reaction
| Potential Cause | Scientific Rationale & Troubleshooting Action |
| 1. Ineffective Nucleophile | The nucleophile must be sufficiently strong to attack the electron-deficient ring. If using a neutral nucleophile (e.g., an amine or alcohol), a non-nucleophilic base is required to generate the more potent anionic form (amide or alkoxide). Action: • For alcohols/phenols, use a base like NaH, K₂CO₃, or Cs₂CO₃ to generate the alkoxide/phenoxide in situ. Ensure the base is strong enough for the specific pKa of your nucleophile.[4] • For amines, while they can react directly, the reaction is often accelerated by a base to deprotonate the intermediate and drive the equilibrium. Consider using a slight excess of the amine or a non-nucleophilic base like DBU or DIPEA. |
| 2. Sub-optimal Solvent Choice | SNAr reactions proceed via a charged intermediate (Meisenheimer complex). Polar aprotic solvents (e.g., DMSO, DMF, NMP, Acetonitrile) are essential as they solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and highly reactive. Protic solvents (e.g., ethanol, water) will solvate the nucleophile itself, reducing its potency.[4] Action: • Switch to a high-quality, anhydrous polar aprotic solvent like DMSO or DMF. • Ensure the solvent is truly anhydrous, as water can protonate and deactivate the nucleophile. Use freshly opened bottles or distill the solvent over a suitable drying agent. |
| 3. Insufficient Temperature | While the ring is highly activated, energy is still required to overcome the activation barrier for the initial nucleophilic attack. Action: • Gradually increase the reaction temperature in increments of 10-20 °C. Typical temperatures for SNAr reactions range from room temperature to over 100 °C, depending on the nucleophile's strength. • Monitor for potential decomposition of starting material or product at higher temperatures using TLC or HPLC. |
| 4. Degradation of Starting Material | The aldehyde is susceptible to oxidation or other side reactions under harsh basic conditions, especially at elevated temperatures. Action: • Protect the aldehyde as an acetal before attempting the SNAr reaction, particularly if high temperatures or very strong bases are required.[4] • Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. |
Issue 2: Unwanted Side Reactions During Aldehyde Condensations (e.g., Knoevenagel)
| Potential Cause | Scientific Rationale & Troubleshooting Action |
| 1. Catalyst Choice/Concentration | Knoevenagel-type condensations are base-catalyzed. A base that is too strong can deprotonate other sites or promote self-condensation of the active methylene partner. A base that is too weak will result in a sluggish or incomplete reaction. Action: • For standard active methylene compounds (e.g., malononitrile, ethyl cyanoacetate), catalytic amounts of a mild organic base like piperidine or pyrrolidine are often sufficient. • If the reaction is slow, consider using a co-catalyst like acetic acid (in a piperidinium acetate system) to facilitate both the enolate formation and the dehydration step. |
| 2. Reversible Reaction/Unfavorable Equilibrium | The condensation reaction produces water as a byproduct. The reaction is often reversible, and the presence of water can drive the equilibrium back towards the starting materials. Action: • Remove water as it is formed. The most common method is using a Dean-Stark apparatus with a suitable solvent (e.g., toluene or benzene) that forms an azeotrope with water. • Alternatively, add a chemical drying agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture. |
| 3. Competing SNAr Reaction | If the condensation is run at high temperatures with a strongly basic catalyst, the catalyst or the deprotonated active methylene compound could potentially act as a nucleophile and displace the fluorine atom. Action: • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. • Use only a catalytic amount of base. Stoichiometric amounts of a strong base should be avoided unless SNAr is the desired outcome. |
Visualized Mechanisms & Workflows
SNAr Reaction Mechanism
The diagram below illustrates the addition-elimination mechanism for the SNAr reaction, highlighting the formation of the critical Meisenheimer complex intermediate.
Caption: SNAr Addition-Elimination Pathway.
Troubleshooting Workflow: Low SNAr Yield
This decision tree provides a logical workflow for diagnosing and resolving low yields in SNAr reactions.
Caption: Decision tree for troubleshooting SNAr reactions.
Key Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with a Phenol
Objective: To replace the fluorine atom of this compound with a phenoxide nucleophile.
Materials:
-
This compound (1.0 eq)
-
Phenol of choice (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, Brine, 1M HCl, Saturated NaHCO₃ solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen), add this compound (1.0 eq), the phenol (1.1 eq), and anhydrous K₂CO₃ (2.0 eq).
-
Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.5 M with respect to the starting aldehyde.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1M HCl (to remove any basic residue), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired substituted product.
Protocol 2: Acetal Protection of the Aldehyde Group
Objective: To protect the aldehyde as a 1,3-dioxolane to prevent its reaction under basic or nucleophilic conditions.
Materials:
-
This compound (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (pTSA·H₂O) (0.05 eq)
-
Toluene
-
Saturated NaHCO₃ solution, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add this compound (1.0 eq), toluene (to ~0.4 M), ethylene glycol (1.5 eq), and pTSA·H₂O (0.05 eq).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected and TLC analysis indicates full conversion of the starting material.
-
Cool the reaction to room temperature.
-
Pour the mixture into a separatory funnel and wash with saturated NaHCO₃ solution to quench the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.
-
The resulting crude acetal is often of sufficient purity to be used directly in the next step. If necessary, it can be purified by flash chromatography.
References
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde.
- PrepChem. (n.d.). Synthesis of 4-fluoro-3-phenoxy-benzaldehyde. [Link]
- Google Patents. (1984).
- Master Organic Chemistry. (2018).
- Chemistry Steps. (n.d.).
- Chem Europe. (n.d.).
- Wojciech P, et al. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
- MDPI. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Molecules, 27(24), 8820. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220376, 4-(Methylsulfonyl)benzaldehyde. [Link]
- ResearchGate. (2021). Aldol reaction between 4-methylsulfonyl benzaldehyde (MSB, 1a)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Nucleophilic_aromatic_substitution [chemeurope.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Fluoro-3-(methylsulfonyl)benzaldehyde
Welcome to the technical support guide for 4-Fluoro-3-(methylsulfonyl)benzaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this key synthetic intermediate. The purity of this reagent is critical for successful downstream applications, and this guide provides in-depth troubleshooting advice and validated protocols to address common purification challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the handling and purification of this compound.
Q1: What are the most common impurities found in a sample of this compound?
A1: Impurities typically arise from the synthetic route or degradation. The most prevalent are:
-
4-Fluoro-3-(methylsulfonyl)benzoic acid: This is the result of air oxidation of the aldehyde group, a very common issue with aldehydes.[1] Its presence can complicate subsequent reactions that are sensitive to acidic conditions.
-
Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 4-fluoro-3-(methylthio)benzaldehyde (if the sulfone is formed by oxidation) or 4-fluoro-3-(methylsulfonyl)toluene (if the aldehyde is formed by oxidation of the methyl group).
-
Residual Solvents: Solvents used in the synthesis or a previous purification step (e.g., toluene, ethyl acetate, dichloromethane) may be present.
-
Isomeric Impurities: If the initial starting materials were not isomerically pure, you might have related positional isomers.
Q2: My HPLC and NMR analyses indicate the presence of an acidic impurity. How can I confirm its identity and remove it?
A2: The acidic impurity is almost certainly 4-fluoro-3-(methylsulfonyl)benzoic acid. In ¹H NMR, you would typically see the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a broad carboxylic acid proton signal (>12 ppm).
Removal Strategies:
-
Aqueous Bicarbonate Wash: A simple and effective method. Dissolve the crude product in an organic solvent (like ethyl acetate or dichloromethane). Wash the organic layer several times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, while the neutral aldehyde remains in the organic phase.
-
Bisulfite Adduct Formation: This is a highly specific and robust method for purifying aldehydes.[2][3] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, leaving the non-aldehyde acid impurity behind in the organic phase. This technique is detailed in Protocol 3.
Q3: I am attempting purification by flash column chromatography on silica gel, but I'm observing streaking and recovering low yields. What is happening?
A3: This is a classic problem when purifying aldehydes on silica gel.[1][4] There are two primary causes:
-
Acidity of Silica: Standard silica gel is acidic, which can catalyze the degradation of sensitive aldehydes or cause partial conversion to acetals if alcohols are present in the eluent.
-
Oxidation: The high surface area of silica gel can promote air oxidation of the aldehyde to the corresponding carboxylic acid. This newly formed acid has a much higher affinity for the silica (it is more polar), leading to significant streaking and poor recovery of the desired product.
Troubleshooting Steps:
-
Deactivate the Silica: Before preparing your column, you can slurry the silica gel in your eluent containing 1% triethylamine (Et₃N). The base neutralizes the acidic sites on the silica surface, minimizing degradation.
-
Use an Alternative Stationary Phase: Consider using neutral alumina, which is less acidic and often better suited for aldehydes.
-
Choose a Different Purification Method: For this compound, methods like recrystallization (Protocol 1) or bisulfite extraction (Protocol 3) are often more reliable and scalable than chromatography.[3]
Q4: How do I select an appropriate solvent system for recrystallizing this compound?
A4: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] Impurities should either be completely soluble or insoluble at all temperatures.
Solvent Screening Process:
-
Place a small amount of your crude material (20-30 mg) in a test tube.
-
Add the test solvent dropwise at room temperature until the solid is just covered. Observe the solubility.
-
If it is insoluble, heat the mixture to boiling. If the solid dissolves completely, it is a potentially good solvent.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath. Observe the formation of crystals. A high yield of crystals indicates a good solvent.
A mixture of solvents is often required. For a polar compound like this, consider screening solvents like isopropanol, ethanol, or mixtures such as ethyl acetate/hexanes or toluene/heptane.
Data Summary
Table 1: Troubleshooting Common Impurities
| Impurity | Likely Source | Identification Method | Recommended Removal Technique |
| 4-Fluoro-3-(methylsulfonyl)benzoic acid | Oxidation of aldehyde | HPLC, ¹H NMR | Aqueous NaHCO₃ wash; Bisulfite extraction |
| Unreacted Starting Materials | Incomplete synthesis | TLC, HPLC, GC-MS | Flash Column Chromatography; Recrystallization |
| Positional Isomers | Impure starting materials | HPLC, ¹⁹F NMR | Fractional Recrystallization; Preparative HPLC |
| Residual Solvents | Previous workup | ¹H NMR, GC-MS | Drying under high vacuum; Recrystallization |
Visualized Workflows
Diagram 1: Purification Method Selection
This diagram provides a logical decision-making process for selecting the most appropriate purification strategy based on the primary impurity.
Caption: Workflow for purification via bisulfite adduct formation.
Detailed Experimental Protocols
Disclaimer: All procedures should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
Protocol 1: Purification by Recrystallization
This protocol is ideal for removing small amounts of impurities from a solid product.
-
Solvent Selection: Based on prior screening, select a suitable solvent or solvent pair (e.g., isopropanol or ethyl acetate/hexanes).
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent required to fully dissolve the solid at the solvent's boiling point. [5]3. Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
This method is useful for separating compounds with different polarities.
-
Stationary Phase Preparation: Slurry silica gel (230-400 mesh) in the chosen eluent. To prevent degradation, use an eluent containing 1% triethylamine.
-
Column Packing: Pack a glass column with the slurry, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing the polarity). Aldehydes are moderately polar and should elute before the highly polar carboxylic acid. [1]5. Monitoring: Monitor the column fractions by Thin-Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate) or UV light.
-
Collection & Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Purification via Sodium Bisulfite Adduct Formation
This chemical separation technique is highly specific for aldehydes and is excellent for achieving high purity. [2][3]
-
Dissolution: Dissolve the crude this compound in methanol (approx. 5 mL per gram of crude material) in a separatory funnel.
-
Adduct Formation: Add 1.5 equivalents of a saturated aqueous sodium bisulfite (NaHSO₃) solution. Shake the mixture vigorously for 5-10 minutes. The formation of the adduct may be exothermic.
-
Extraction of Impurities: Add an immiscible organic solvent like toluene or diethyl ether (approx. 25 mL) and deionized water (approx. 25 mL) to the separatory funnel. Shake well and allow the layers to separate. The non-aldehyde impurities will be in the organic layer. Drain and save the aqueous layer, which contains the bisulfite adduct. Repeat the extraction of the aqueous layer with fresh organic solvent.
-
Regeneration of Aldehyde: Return the aqueous layer to the separatory funnel. Slowly add a 10% aqueous sodium hydroxide (NaOH) solution until the pH is >10. This will decompose the adduct and regenerate the aldehyde, which will precipitate as a solid or oil.
-
Product Extraction: Extract the regenerated aldehyde into a fresh portion of an organic solvent (e.g., dichloromethane or ethyl acetate). Perform at least three extractions.
-
Workup: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 4: Analytical Purity Assessment by HPLC
This protocol provides a method to accurately determine the purity of the final product.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). [6]* Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in the mobile phase.
-
Analysis: Inject 10 µL of the sample. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The carboxylic acid impurity, if present, will typically have a shorter retention time than the aldehyde under these conditions.
References
- Is it possible to purify aldehyde by column? Is there any other method to do purification?. ResearchGate.
- This compound CAS#: 914636-50-3. ChemWhat.
- How to Column Aldehydes: A Comprehensive Guide. cmu.edu.jm.
- Boucher, M., Furigay, M., & Gorce, S. L. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments.
- Boucher, M., Furigay, M., & Gorce, S. L. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57139.
- How to purify low boiling aldehydes from a reaction mixture? Is it possible by column chromatography?. ResearchGate.
- Synthesis of 4-fluoro-3-phenoxy-benzaldehyde. PrepChem.com.
- Qian, S. S., & Cui, H. Y. (2009). 4-(Methylsulfonyl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3029.
- Recrystallization. YouTube.
- Synthetic method for 4-fluorobenzaldehyde. Google Patents.
- Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydrating agent. RSC Publishing.
- Preparation method of p-methylsulfonyl benzaldehyde. Google Patents.
Sources
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- 2. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
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- 4. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Scaling Reactions with 4-Fluoro-3-(methylsulfonyl)benzaldehyde
Welcome to the technical support resource for 4-Fluoro-3-(methylsulfonyl)benzaldehyde (FMSB). This guide is designed for researchers, process chemists, and drug development professionals who are working with this versatile but reactive building block. As a substituted aromatic aldehyde, FMSB presents unique opportunities and challenges, particularly during process scale-up. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate potential issues and optimize your synthetic routes.
Introduction to this compound
This compound is a key intermediate in the synthesis of various high-value materials, including pharmaceuticals and agrochemicals. Its chemical structure is characterized by an aldehyde functional group and two powerful electron-withdrawing substituents on the aromatic ring: a fluorine atom and a methylsulfonyl group. This electronic arrangement dictates its reactivity, making the aldehyde carbonyl exceptionally electrophilic and activating the C-F bond towards potential nucleophilic aromatic substitution (SNAr). Understanding this dual reactivity is paramount for successful and scalable synthesis.
Physicochemical Properties
A clear understanding of the starting material's properties is the foundation of any successful scale-up operation.
| Property | Value | Source |
| CAS Number | 914636-50-3 | [1] |
| Molecular Formula | C₈H₇FO₃S | [1][2][3] |
| Molecular Weight | 202.20 g/mol | [2][3] |
| Appearance | Solid | [2][3] |
| InChI Key | ATFKDQOGYYWXIY-UHFFFAOYSA-N | [2][3] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and general use of this compound.
Q1: What are the primary safety and handling precautions for FMSB?
While a comprehensive Safety Data Sheet (SDS) for FMSB has limited toxicological data[4], information from structurally similar compounds provides essential guidance. Analogues like 2-Fluoro-4-(methylsulfonyl)benzaldehyde and 4-(Methylsulfonyl)benzaldehyde are known to be harmful if swallowed and cause skin, eye, and respiratory irritation[5][6].
Core Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. When handling larger quantities or generating dust, use respiratory protection.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In case of a spill, avoid generating dust. Collect the material using a method that does not disperse it into the air (e.g., gentle sweeping with a damp cloth or using a HEPA-filtered vacuum). Dispose of as chemical waste according to local regulations.
Q2: What are the recommended storage conditions for FMSB?
To ensure long-term stability and prevent degradation, store this compound in a tightly sealed container in a cool, dry, and well-ventilated place. Keep it away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents[7].
Q3: Which analytical methods are best for monitoring reaction progress?
Monitoring reaction completion and impurity formation is critical. The choice of method depends on the specific reaction matrix.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective for separating the non-polar starting material from more polar products or byproducts. UV detection is ideal due to the aromatic nature of the compound.
-
Gas Chromatography (GC): Suitable if the compound and its reaction products are thermally stable and volatile.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative checks of reaction progress at the bench.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic aldehyde proton signal (around 10 ppm) and the appearance of new product signals.
Q4: What types of reactions is FMSB typically used for?
Its highly electrophilic aldehyde group makes it an excellent substrate for a variety of nucleophilic addition and condensation reactions. Researchers utilize it in the synthesis of biologically active compounds[8]. Common transformations include:
-
Reductive Amination
-
Knoevenagel Condensation
-
Wittig and Horner-Wadsworth-Emmons Olefination
-
Aldol Condensation[9]
-
Grignard and Organolithium Additions
Troubleshooting Guide for Scale-Up
Scaling reactions from the bench to a pilot or manufacturing scale often uncovers new challenges. This guide addresses specific problems you may encounter with FMSB.
Q5: My reaction yield is low upon scale-up. What are the likely causes and solutions?
Low yield is a multifaceted problem. The key is to identify the root cause, which often falls into one of three categories: incomplete conversion, competing side reactions, or product degradation.
Caption: Troubleshooting workflow for low reaction yields.
-
Cause 1: Inefficient Mass and Heat Transfer. At larger scales, inefficient stirring can create localized "hot spots" or areas of high reagent concentration, leading to side reactions. Similarly, the dissipation of reaction heat is less efficient.
-
Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., anchor, turbine) for the viscosity of your reaction medium. For exothermic reactions, use a jacketed reactor with a reliable temperature control unit and consider a semi-batch process where one reagent is added slowly to control the rate of heat generation.
-
-
Cause 2: Competing Nucleophilic Aromatic Substitution (SNAr). The fluorine atom is activated by the ortho-aldehyde and para-sulfonyl groups. Strong nucleophiles (e.g., amines, alkoxides, thiolates), especially at elevated temperatures, can displace the fluoride ion.
-
Solution:
-
Temperature Control: Keep the reaction temperature as low as feasible.
-
Reagent Choice: If possible, use less nucleophilic bases or reagents.
-
Process Control: Minimize reaction time after the starting material has been consumed to reduce the window for side reactions.
-
-
Q6: I am observing an unexpected and persistent impurity. How can I identify and mitigate it?
Impurity profiling is crucial for process development. An unknown peak in your chromatogram requires a systematic approach.
-
Step 1: Identification. Isolate the impurity (e.g., by preparative HPLC or column chromatography) and characterize it using mass spectrometry (MS) and NMR. The molecular weight from MS is often the most revealing first piece of data.
-
Step 2: Common Culprits.
-
SNAr Product: As discussed in Q5, this is a primary suspect. The mass will correspond to the replacement of fluorine (atomic weight 19) with your nucleophile.
-
Over-oxidation: If your reaction involves an oxidation step or exposure to air at high temperatures, formation of the corresponding carboxylic acid (4-Fluoro-3-(methylsulfonyl)benzoic acid) is possible. This is a known challenge with aromatic aldehydes[10]. The mass will increase by 16 amu (addition of an oxygen atom).
-
Cannizzaro Reaction Byproduct: In the presence of a strong base and the absence of an enolizable proton, aldehydes can disproportionate to form an alcohol and a carboxylic acid. For FMSB, this would yield 4-Fluoro-3-(methylsulfonyl)benzyl alcohol and the corresponding benzoic acid.
-
Dimerization/Polymerization: Aldehydes can undergo various self-condensation reactions, particularly under acidic or basic conditions.
-
Caption: Primary reactivity sites of the FMSB molecule.
Q7: The reaction is highly exothermic and difficult to control at scale. What are the best practices for managing this?
Exothermicity is a major safety and quality concern during scale-up.
-
Protocol 1: Controlled Addition (Semi-Batch). Instead of adding all reagents at once (batch mode), add the most reactive component slowly over time. This allows the reactor's cooling system to keep pace with heat generation. The addition rate can be tied to the internal temperature, stopping if it exceeds a set limit.
-
Protocol 2: Use of a Diluent. Increasing the solvent volume can help buffer temperature changes by increasing the thermal mass of the reactor contents. However, this can decrease reaction rates and may not be economically viable.
-
Protocol 3: Reverse Addition. Consider adding the FMSB solution to the nucleophile/reagent solution, rather than the other way around. This can sometimes change the reaction profile favorably.
-
Process Safety Analysis: Before scaling, perform a reaction calorimetry study (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the maximum temperature of synthetic reaction (MTSR). This data is essential for designing a safe process.
Representative Experimental Protocol: Reductive Amination
This protocol provides a general, non-optimized starting point for the reductive amination of FMSB with a primary amine, a common transformation in pharmaceutical synthesis.
Objective: To synthesize N-alkyl-1-(4-fluoro-3-(methylsulfonyl)phenyl)methanamine.
Reagents:
-
This compound (1.0 eq)
-
Primary Amine (1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (5-10 volumes)
-
Acetic Acid (optional, catalytic amount)
Procedure:
-
Setup: To a clean, dry, and inerted jacketed reactor, charge this compound and the chosen solvent (e.g., DCM). Begin agitation.
-
Imine Formation: Add the primary amine to the reactor. If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at ambient temperature (20-25 °C) for 1-2 hours. Monitor the formation of the imine by TLC or HPLC.
-
Reduction: Once imine formation is complete or has reached equilibrium, cool the reactor contents to 0-5 °C.
-
Controlled Addition: Add the sodium triacetoxyborohydride in portions over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The reaction is often exothermic at this stage.
-
Reaction: Allow the reaction to slowly warm to ambient temperature and stir until completion (typically 2-12 hours). Monitor by HPLC for the disappearance of the imine intermediate.
-
Workup: Once complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or water.
-
Isolation: Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography, recrystallization, or salt formation as required.
This guide is intended to provide a foundation for your work with this compound. Always consult peer-reviewed literature and perform appropriate risk assessments before undertaking any new or scaled-up chemical reaction.
References
- Ramakrishnan, M., et al. (2026). 2-Hydroxy-4-Methoxybenzaldehyde (2H4MB): Integrating Cell Culture, Metabolic Engineering, and Intelligent Genome Editing. MDPI.
- ChemWhat. (n.d.). This compound CAS#: 914636-50-3.
- Huang, C., & Xu, H.-C. (2025).
- Wang, Z., et al. (2024). Selective and Scalable Aldehyde Production via Partial Oxidation of Alcohols in Acidic Media. Journal of the American Chemical Society.
- PrepChem.com. (n.d.). Synthesis of 4-fluoro-3-phenoxy-benzaldehyde.
- ResearchGate. (n.d.). Reaction optimization for aldehydes.
- National Center for Biotechnology Information. (n.d.). 4-(Methylsulfonyl)benzaldehyde. PubChem.
- Jones, C., et al. (2019). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. Angewandte Chemie.
- ResearchGate. (2025). New Methods for the Preparation of Aromatic Aldehydes.
- ResearchGate. (n.d.). 4-(Methylsulfonyl)benzaldehyde.
- Le, T., & Yoon, J. (2014). Synthesis and accumulation of aromatic aldehydes in an engineered strain of Escherichia coli. Applied and Environmental Microbiology.
- ResearchGate. (n.d.). Aldol reaction between 4-methylsulfonyl benzaldehyde (MSB, 1a) and glycine.
- Google Patents. (n.d.). CN104098453A - Synthetic method for 4-fluorobenzaldehyde.
- National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethylsulfonyl)benzaldehyde. PubChem.
- Allfluoro pharmaceutical co. ltd. (n.d.). This compound.
- Wragg, D. S., et al. (2020). Amine‐Catalyzed Copper‐Mediated C−H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group. Angewandte Chemie.
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- 8. chemimpex.com [chemimpex.com]
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- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization of 4-Fluoro-3-(methylsulfonyl)benzaldehyde
Welcome to the technical support center for the purification of 4-Fluoro-3-(methylsulfonyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their experiments. Here, we provide field-proven insights, detailed protocols, and troubleshooting solutions to address common challenges encountered during the recrystallization of this compound.
Section 1: Compound Profile & Key Physicochemical Properties
Understanding the physicochemical properties of this compound (C₈H₇FO₃S, MW: 202.20 g/mol ) is the foundation for developing a successful purification strategy.[1][2] The molecule's structure, featuring an aromatic ring substituted with a polar aldehyde, a highly polar methylsulfonyl group, and an electronegative fluorine atom, dictates its solubility and crystalline behavior.
Expected Properties:
-
Appearance: White to light yellow solid or powder.[3]
-
Purity (Commercial): Typically >98% (GC).[3]
-
Melting Point: While no definitive literature value for this specific isomer was found, a structurally similar compound, 4-(Methylsulfonyl)benzaldehyde, has a melting point of 160-164 °C.[3] This suggests that the target compound will also have a relatively high melting point, a favorable characteristic for recrystallization.[4]
Solubility Profile Analysis: A successful recrystallization hinges on selecting a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[5] Based on the principle of "like dissolves like," the polarity of this compound suggests it will be more soluble in polar organic solvents than in nonpolar ones.[6]
| Solvent Class | Predicted Solubility | Rationale & Potential Use |
| Polar Protic | Ethanol, Methanol, Isopropanol | High solubility, especially when hot. These are excellent primary candidates for single-solvent recrystallization. A mixture, such as isopropanol/water, could also be effective.[7] |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Moderate to high solubility. Acetonitrile is often a good choice for compounds with aromatic rings.[8] Acetone may be too strong a solvent, leading to poor recovery.[9] |
| Nonpolar | Hexanes, Toluene | Low to negligible solubility. These are ideal as anti-solvents in a mixed-solvent system or for washing collected crystals to remove nonpolar impurities. |
| Halogenated | Dichloromethane (DCM) | Moderate solubility. Can be used, but often in combination with another solvent like acetonitrile or ethanol to fine-tune solubility.[8] |
| Water | Very low solubility. Primarily useful as an anti-solvent in a mixed-solvent system with a miscible organic solvent like ethanol or isopropanol. |
Section 2: Core Protocol: Single-Solvent Recrystallization with Ethanol
This protocol provides a robust starting point for purification. Ethanol is chosen due to its favorable safety profile and strong potential to create a steep solubility curve for this compound.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, bring a volume of 95% ethanol to a gentle boil.
-
Hot Solvent Addition: Add the hot ethanol to the flask containing the solid in small portions, swirling continuously. Keep the flask on a hot plate to maintain the temperature. Add just enough hot solvent to completely dissolve the solid.[10] Causality: Using the minimum amount of hot solvent is critical for maximizing yield, as any excess solvent will retain some product even after cooling.[6]
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product in the funnel.[7]
-
Slow Cooling (Crystal Growth): Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[11] Causality: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling ("shock cooling") traps impurities and leads to the formation of a less pure precipitate.[12]
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation by further decreasing the compound's solubility.[7][11]
-
Isolation by Vacuum Filtration: Collect the crystals using a Büchner funnel and a vacuum flask.
-
Washing: Wash the crystals with a minimum amount of ice-cold ethanol to rinse away any residual soluble impurities.[6] Causality: Using ice-cold solvent minimizes the re-dissolving of your purified product during the wash.
-
Drying: Allow the crystals to dry completely under vacuum on the funnel. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven at a temperature well below the melting point. The solid should be weighed periodically until a constant weight is achieved.[6]
-
Purity Assessment: Determine the melting point range of the dried crystals. A sharp melting point range close to the expected value indicates high purity.[10][11]
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to try for this compound? Based on its structure, a polar protic solvent like ethanol or isopropanol is the most logical and effective starting point for a single-solvent recrystallization.
Q2: My final product is slightly yellow. What causes this and how can I fix it? A yellow tint often indicates the presence of minor, highly conjugated organic impurities. If the yellow color persists after one recrystallization, you can perform a decolorization step. After dissolving the crude solid in the hot solvent (Step 2 of the core protocol), remove the flask from the heat, add a very small amount of activated charcoal, and then gently boil the mixture for a few minutes before proceeding to the hot filtration step to remove the charcoal.[7]
Q3: How much solvent should I use? The guiding principle is to use the minimum amount of boiling solvent required to fully dissolve the crude solid.[6] Adding too much solvent is the most common reason for poor or no crystal yield.[13]
Q4: Can I use a rotary evaporator to remove excess solvent if I add too much? Yes. If you've added too much solvent and crystals fail to form, you can gently remove a portion of the solvent using a rotary evaporator and then attempt the cooling process again.[13]
Section 4: Advanced Troubleshooting Guide
| Problem Encountered | Probable Cause(s) | Expert-Recommended Solution(s) |
| No crystals form upon cooling, even in an ice bath. | 1. Too much solvent was used. The solution is not supersaturated.[13][14] 2. Supersaturation. The solution is supersaturated, but crystal nucleation has not initiated.[6] | 1. Reduce Solvent Volume: Gently boil off some of the solvent (or use a rotary evaporator) to increase the concentration and try cooling again.[12] 2. Induce Nucleation: a) Scratch: Use a glass rod to gently scratch the inner surface of the flask at the solution's surface. This creates microscopic rough edges that can serve as nucleation sites.[14] b) Seed: Add a tiny "seed" crystal of the original crude material to the cooled solution to provide a template for crystal growth.[12] |
| The compound "oiled out" instead of forming crystals. | The compound's melting point is lower than the temperature of the solution as it comes out of solution. The concentrated solution becomes supersaturated while it is still hot enough to melt the solid.[14] | 1. Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount (10-20% more) of hot solvent to lower the saturation temperature.[13] 2. Cool Slower: Allow the solution to cool much more slowly. Insulate the flask with paper towels or place it in a beaker of warm water and allow the entire assembly to cool to room temperature gradually. This gives molecules more time to orient into a crystal lattice.[12] |
| Crystal yield is very low. | 1. Too much solvent was used. [6] 2. Premature crystallization during a hot filtration step. 3. The wash step was inefficient (using solvent that was not ice-cold or using too much of it).[6] | 1. Optimize Solvent Volume: In your next attempt, use less solvent. For the current batch, you can try to recover more product by evaporating the remaining solvent (the "mother liquor") and re-crystallizing the residue.[13] 2. Ensure Hot Filtration is Hot: Make sure the funnel and receiving flask are sufficiently pre-heated to prevent the product from crashing out. 3. Refine Washing Technique: Always use a minimal volume of ice-cold solvent for washing. |
| Crystallization happens too quickly, forming a fine powder. | The solution was cooled too rapidly, or the concentration was too high, leading to precipitation rather than crystallization.[12] | 1. Re-heat and Add Solvent: Re-dissolve the precipitate in hot solvent, add a small excess of hot solvent (5-10%), and allow it to cool more slowly.[12] 2. Insulate the Flask: Ensure the flask is not placed on a cold surface. Use a cork ring or paper towels as an insulator to slow the cooling rate.[12] |
Section 5: Visual Workflow & Decision Making
The following diagram outlines the logical workflow for troubleshooting common recrystallization issues.
Caption: Troubleshooting flowchart for recrystallization.
Section 6: References
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved January 9, 2026, from [Link]
-
University of California, Irvine. (n.d.). Recrystallization1. Retrieved January 9, 2026, from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved January 9, 2026, from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 914636-50-3. Retrieved January 9, 2026, from [Link]
-
Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. Retrieved January 9, 2026, from
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 9, 2026, from [Link]
-
PubChem. (n.d.). 4-(Methylsulfonyl)benzaldehyde. Retrieved January 9, 2026, from [Link]
-
Spratt, T. E., & J. F. Bunnett. (1990). Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. Canadian Journal of Chemistry, 68(8), 1450-1456. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization. Retrieved January 9, 2026, from [Link]
-
Important Chemistry Tips. (2022, July 8). Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
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Validation & Comparative
A Comparative Guide to Sulfonylbenzaldehyde Isomers in Synthesis
Abstract
For researchers, scientists, and professionals in drug development, the selection of a chemical intermediate is a critical decision that dictates the efficiency, yield, and viability of a synthetic pathway. Sulfonylbenzaldehyde isomers—ortho (2-), meta (3-), and para (4-)—are powerful building blocks, yet their utility is profoundly influenced by the position of the sulfonyl group on the aromatic ring. This guide provides an in-depth comparison of these isomers, exploring how positional differences in the strongly electron-withdrawing sulfonyl group create distinct electronic and steric environments. We will dissect their synthetic routes, compare their reactivity through the lens of mechanistic principles, and provide objective, data-driven insights to inform your selection of the optimal isomer for various synthetic applications.
Introduction: More Than Just Positional Isomers
Sulfonylbenzaldehydes are aromatic aldehydes characterized by the presence of both a formyl (-CHO) group and a sulfonyl (-SO₂R) group, typically a methylsulfonyl group (-SO₂CH₃). These functional groups impart a dual reactivity that makes them highly valuable in organic synthesis. The aldehyde facilitates nucleophilic additions and condensations, while the sulfonyl group acts as a powerful electron-withdrawing group, significantly modulating the reactivity of the entire molecule.
The seemingly subtle shift of the sulfonyl group from the ortho, to meta, to para position results in dramatic differences in the isomers' physicochemical properties and chemical behavior. Understanding these differences is paramount for leveraging their full potential in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials. This guide will illuminate these distinctions with supporting data and protocols.
Comparative Synthesis of Sulfonylbenzaldehyde Isomers
The synthesis of each isomer often begins from a correspondingly substituted toluene or a halogenated benzaldehyde, followed by oxidation. The choice of starting material and synthetic route is crucial for achieving high purity and yield.
A common and effective strategy involves a two-step process:
-
Nucleophilic Aromatic Substitution to introduce a methylthio (-SCH₃) group.
-
Oxidation of the sulfide to the corresponding sulfone.
For example, the synthesis of 4-(methylsulfonyl)benzaldehyde can be efficiently achieved by reacting 4-chlorobenzaldehyde with sodium methyl mercaptide, followed by oxidation of the resulting 4-(methylthio)benzaldehyde with an oxidizing agent like hydrogen peroxide.[1][2] This method is often favored for its cost-effectiveness and relatively high yields.[1]
Alternative routes, such as the direct oxidation of 4-methylthio benzaldehyde using potassium hydrogen persulfate, have also been reported, though yields can be lower.[1] The synthesis of the ortho and meta isomers follows similar principles, starting from the respective 2- or 3-substituted precursors.
Caption: Generalized synthetic workflows for sulfonylbenzaldehyde isomers.
Comparative Reactivity: The Decisive Role of Electronics and Sterics
The reactivity of the aldehyde's carbonyl carbon towards nucleophiles is the central point of differentiation among the isomers.[3][4][5] This reactivity is governed by the interplay of inductive and resonance effects from the potent electron-withdrawing sulfonyl group, as well as steric hindrance.[6]
-
Para-Isomer (4-Sulfonylbenzaldehyde): The sulfonyl group at the para position exerts a strong electron-withdrawing effect through both induction (-I) and resonance (-M). This dual effect significantly depletes electron density from the carbonyl carbon, making it highly electrophilic and thus the most reactive of the three isomers towards nucleophilic attack.[6]
-
Meta-Isomer (3-Sulfonylbenzaldehyde): When positioned meta to the aldehyde, the sulfonyl group's electron-withdrawing resonance effect does not extend to the carbonyl carbon. Its influence is primarily through the inductive effect (-I), which is weaker than the combined effects in the para isomer. Consequently, 3-sulfonylbenzaldehyde is less reactive than its para counterpart but significantly more reactive than unsubstituted benzaldehyde.
-
Ortho-Isomer (2-Sulfonylbenzaldehyde): The ortho isomer presents a unique case. While the sulfonyl group exerts a powerful inductive electron-withdrawing effect, its close proximity to the aldehyde group introduces significant steric hindrance.[4] This steric bulk can impede the approach of a nucleophile to the carbonyl carbon, potentially overriding the electronic activation and rendering it the least reactive of the three isomers in many cases.
Predicted Order of Reactivity (Nucleophilic Addition): Para > Meta > Ortho
Sources
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The Strategic Advantage of 4-Fluoro-3-(methylsulfonyl)benzaldehyde in Modern Drug Discovery: A Comparative Guide
In the landscape of contemporary drug discovery, the selection of starting materials is a critical determinant of the success and efficiency of a research program. The judicious choice of a chemical scaffold can profoundly influence the biological activity, pharmacokinetic profile, and ultimately, the therapeutic potential of a novel drug candidate. Among the myriad of available building blocks, 4-Fluoro-3-(methylsulfonyl)benzaldehyde has emerged as a particularly valuable reagent, offering a unique combination of functionalities that address key challenges in medicinal chemistry.
This guide provides an in-depth technical comparison of this compound with alternative benzaldehyde derivatives. We will explore the synergistic effects of its constituent functional groups, supported by experimental data from the literature, and provide detailed protocols for its application in the synthesis of bioactive molecules, with a particular focus on kinase inhibitors.
The Power of Three: Deconstructing the Efficacy of this compound
The efficacy of this compound as a building block in drug discovery stems from the strategic placement of three key functional groups on the phenyl ring: the aldehyde, the fluorine atom, and the methylsulfonyl group. Each contributes distinct and advantageous properties to the final drug molecule.
-
The Aldehyde: This versatile functional group serves as a reactive handle for a wide array of chemical transformations. It readily participates in reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic systems, providing a straightforward entry point for the construction of complex molecular architectures.
-
The Fluorine Atom: The introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmacological properties. The high electronegativity and small size of the fluorine atom can lead to improved metabolic stability by blocking sites of oxidative metabolism, increased binding affinity to target proteins through favorable electrostatic interactions, and enhanced membrane permeability.
-
The Methylsulfonyl Group: This polar, non-ionizable group is a valuable asset in optimizing the physicochemical properties of a drug molecule. The sulfonyl moiety can act as a hydrogen bond acceptor, facilitating strong interactions with the target protein. Furthermore, its ability to increase polarity can improve aqueous solubility and reduce the potential for off-target effects, such as inhibition of hERG channels.
The combination of these three functionalities in a single, readily available building block makes this compound a powerful tool for medicinal chemists.
Comparative Analysis: The Advantage of the 4-Fluoro-3-(methylsulfonyl) Substitution Pattern
To illustrate the superior potential of this compound, we will consider a hypothetical scenario in the context of developing a novel Spleen Tyrosine Kinase (SYK) inhibitor. SYK is a critical mediator of signaling in various immune cells, and its inhibition has shown therapeutic promise in the treatment of autoimmune diseases and certain cancers. Fostamatinib, an approved SYK inhibitor, features a substituted fluorophenyl moiety, highlighting the importance of this scaffold in targeting the kinase.
Let us compare the potential impact of using different benzaldehyde derivatives in the synthesis of a hypothetical SYK inhibitor with a core structure amenable to modification via reductive amination.
| Building Block | Key Features & Potential Impact on SYK Inhibitor Profile |
| This compound | Optimal Balance: The fluorine at the 4-position can enhance binding affinity and metabolic stability. The methylsulfonyl group at the 3-position can act as a hydrogen bond acceptor, potentially forming a key interaction with the hinge region of the kinase, while also improving solubility. |
| 4-Fluorobenzaldehyde | Good Starting Point: Provides the beneficial effects of the fluorine atom. However, it lacks a strong hydrogen bond acceptor at the 3-position, which may result in lower potency compared to a derivative from the title compound. |
| 3-Methoxy-4-fluorobenzaldehyde | Alternative H-bond Acceptor: The methoxy group can act as a hydrogen bond acceptor. However, it is more susceptible to metabolic O-demethylation compared to the robust methylsulfonyl group, potentially leading to a shorter half-life. |
| 4-Fluoro-3-nitrobenzaldehyde | Strong Electron-Withdrawing Group: The nitro group is a strong electron-withdrawing group and can participate in hydrogen bonding. However, nitro groups are often associated with potential toxicity and metabolic liabilities, making them less desirable in drug candidates. |
This comparative analysis, based on established principles of medicinal chemistry, underscores the strategic advantage of the specific substitution pattern of this compound. The combination of a metabolically robust fluorine atom and a strong hydrogen bond accepting, solubilizing methylsulfonyl group presents a highly favorable profile for the development of potent and selective kinase inhibitors.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a hypothetical kinase inhibitor using this compound and a standard biological assay for its evaluation.
Synthesis of a Hypothetical SYK Inhibitor via Reductive Amination
This protocol describes the synthesis of a hypothetical SYK inhibitor by coupling this compound with a representative amine-containing heterocyclic core.
Materials:
-
This compound
-
Amine-containing heterocycle (e.g., 4-amino-1H-pyrazole)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of this compound (1.0 eq) in dichloroethane (0.2 M), add the amine-containing heterocycle (1.1 eq) and a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compound against a target kinase, such as SYK.
Materials:
-
Synthesized inhibitor compound
-
Recombinant human SYK enzyme
-
ATP
-
Substrate peptide (e.g., a poly(Glu, Tyr) 4:1 peptide)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 384-well plate, add the kinase assay buffer, the substrate peptide, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a solution of SYK enzyme and ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine the IC50 value of the inhibitor by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Visualizing the Rationale: Workflows and Pathways
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the synthetic workflow, a relevant signaling pathway, and the logical relationship of the key functional groups.
Caption: A generalized synthetic workflow for the preparation of a kinase inhibitor.
Caption: Simplified representation of the SYK signaling pathway and the point of intervention for a synthesized inhibitor.
Caption: Logical relationship demonstrating the synergistic contribution of the functional groups to the overall efficacy of the building block.
Conclusion
This compound represents a highly valuable and strategically designed building block for modern drug discovery. Its unique combination of a reactive aldehyde handle, a metabolically stabilizing fluorine atom, and a hydrogen-bonding, solubilizing methylsulfonyl group provides a powerful platform for the synthesis of novel therapeutic agents with optimized pharmacological profiles. While direct comparative studies are always beneficial, the foundational principles of medicinal chemistry strongly support the superior potential of this reagent over simpler benzaldehyde derivatives in many drug discovery applications, particularly in the competitive field of kinase inhibitor development. Researchers and drug development professionals are encouraged to consider the strategic incorporation of this versatile building block into their synthetic campaigns to accelerate the discovery of new and effective medicines.
References
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- PubMed.Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors.[Link]
- PubMed Central.Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease.[Link]
A Senior Application Scientist's Guide to the Structural Validation of 4-Fluoro-3-(methylsulfonyl)benzaldehyde Derivatives
Introduction
In the landscape of medicinal chemistry and drug development, 4-Fluoro-3-(methylsulfonyl)benzaldehyde serves as a critical starting material for synthesizing a diverse range of bioactive molecules. Its unique trifunctional substitution pattern—an electrophilic aldehyde, an electron-withdrawing sulfonyl group, and a strategically placed fluorine atom—offers rich chemical diversity. However, this same complexity demands a rigorous, multi-technique approach to structural validation. Unambiguous characterization is not merely an academic exercise; it is a prerequisite for reproducible research and the development of safe and effective therapeutics.[1][2][3]
This guide provides an in-depth comparison of essential analytical techniques, moving beyond procedural steps to explain the causality behind experimental choices. It is designed for researchers, scientists, and drug development professionals to establish a self-validating system for structural elucidation, ensuring the highest degree of scientific integrity.
The Analytical Imperative: An Integrated Approach
No single analytical method can definitively validate the structure of a novel this compound derivative. Each technique provides a unique piece of the structural puzzle. Relying on one method, such as mass spectrometry alone, can lead to incorrect assignments, as it cannot distinguish between isomers.[4] A truly robust validation strategy integrates data from mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC). This orthogonal approach ensures that the determined molecular weight, atomic connectivity, and sample purity are all self-consistent.
The following workflow diagram illustrates this integrated strategy, emphasizing the iterative and interconnected nature of the validation process.
Caption: Overall workflow for derivative validation.
High-Resolution Mass Spectrometry (HRMS): The First Checkpoint
The initial and most fundamental question is: what is the molecular formula? High-Resolution Mass Spectrometry (HRMS) is the authoritative technique for answering this.[4][5] Unlike low-resolution MS, which provides nominal mass, HRMS measures the exact mass of a molecule to at least four decimal places.[6][7] This precision is critical for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.[6]
Comparison: HRMS vs. Low-Resolution MS
| Feature | High-Resolution Mass Spectrometry (HRMS) | Low-Resolution Mass Spectrometry |
| Mass Accuracy | < 5 ppm (parts per million)[6] | > 100 ppm |
| Primary Output | Exact Mass (e.g., 336.2202 Da)[7] | Nominal Mass (e.g., 336 Da) |
| Key Advantage | Enables unambiguous elemental formula prediction.[4][7][8] | Faster, less expensive, suitable for known compounds. |
| Limitation | Cannot differentiate isomers.[4] | High ambiguity in formula assignment for unknowns. |
Experimental Protocol: HRMS via Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a dilute solution of the purified derivative (approx. 0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Ionization: Utilize Electrospray Ionization (ESI) in positive or negative mode. For many derivatives, protonated molecules [M+H]+ or sodium adducts [M+Na]+ are readily formed in positive mode.
-
Mass Analysis: Employ a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.[8]
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion.
-
Use the instrument's software to calculate the elemental composition based on the measured exact mass.
-
Compare the measured mass to the theoretical mass of the proposed structure. The mass error should be less than 5 ppm.[6]
-
Expert Insight: The presence of a sulfonyl group can sometimes lead to characteristic fragmentation patterns, such as the loss of SO2.[9][10] Observing these fragments can provide additional confidence in the presence of the sulfonyl moiety, even at this early stage.
NMR Spectroscopy: Mapping the Atomic Framework
Once the elemental formula is confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to elucidate the precise connectivity of the atoms. For fluorinated compounds, NMR is particularly powerful due to the unique properties of the ¹⁹F nucleus, which is 100% naturally abundant and highly sensitive.[11][12]
¹H and ¹⁹F NMR: Probing the Key Nuclei
¹H NMR provides information about the number and environment of protons, while ¹⁹F NMR does the same for fluorine.[12][13] The critical insight comes from spin-spin coupling, where the magnetic field of one nucleus influences its neighbors, causing signals to split.[14][15][16] The presence of fluorine introduces H-F couplings that can occur over several bonds, providing long-range connectivity information.[17]
Interpreting the Aromatic Region: The protons on the benzaldehyde ring will exhibit a complex splitting pattern due to both H-H and H-F coupling. This pattern is diagnostic of the substitution. For a derivative of this compound, you should expect to see distinct signals for H-2, H-5, and H-6, each split by its neighbors.
2D NMR: The Unambiguous Connector
While 1D NMR provides clues, 2D NMR experiments like COSY and HSQC provide definitive connections, removing ambiguity.[18][19][20]
-
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[21][22] A cross-peak between two proton signals in a COSY spectrum is definitive evidence that they are neighbors.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to (a one-bond correlation).[20][21][22] It is the most reliable way to assign ¹³C signals.
Caption: Logical flow of NMR data interpretation.
Experimental Protocol: A Comprehensive NMR Workflow
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire 1D Spectra: Run standard ¹H, ¹³C, and ¹⁹F NMR experiments.
-
Acquire 2D COSY: Use a standard COSY pulse sequence to establish H-H correlations.
-
Acquire 2D HSQC: Run a standard HSQC experiment to link protons to their attached carbons.
-
Data Integration:
-
Use the HSQC to assign the chemical shifts of protonated carbons.
-
Use the COSY to walk along proton spin systems, confirming neighborhood relationships.
-
Integrate all data to build a self-consistent structural model that matches the molecular formula from HRMS.
-
HPLC Analysis: The Final Purity Verdict
A confirmed structure is meaningful only if the sample is pure. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules.[23][24][25] When coupled with a UV detector, it provides a quantitative measure of purity by comparing the peak area of the main component to the total area of all peaks.
Comparison of Purity Assessment Methods
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between mobile and stationary phases.[25] | High resolution, quantitative, highly reproducible.[23] | Requires a UV chromophore, method development can be time-consuming. |
| NMR | Signal integration. | Can detect non-UV active impurities. | Less sensitive for minor impurities, can be difficult to quantify overlapping signals. |
| TLC | Adsorption chromatography. | Fast, inexpensive, good for reaction monitoring. | Not quantitative, low resolution. |
Experimental Protocol: Reverse-Phase HPLC for Purity
-
System Preparation: Use a C18 reverse-phase column. The mobile phase will typically be a mixture of water (A) and acetonitrile (B), often with 0.1% formic acid or trifluoroacetic acid to improve peak shape.[26][27]
-
Method Development: Develop a gradient elution method (e.g., 5% to 95% B over 20 minutes) to ensure that both polar starting materials and potentially non-polar products/impurities are eluted and resolved.[23]
-
Sample Analysis: Prepare a sample at ~1 mg/mL in the mobile phase. Inject a small volume (e.g., 5 µL) and monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).
-
Purity Calculation: Integrate all peaks in the chromatogram. Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%. For drug development candidates, purity should typically exceed 95%.
Case Study: Validating a Hypothetical Imine Derivative
Let's consider the validation of a product from the reaction of this compound with benzylamine.
Proposed Reaction: this compound + Benzylamine → 4-Fluoro-N-benzyl-1-(3-(methylsulfonyl)phenyl)methanimine
Expected Analytical Data Comparison
| Analysis | Starting Material (Aldehyde) | Expected Product (Imine) | Rationale for Change |
| Formula | C₈H₇FO₃S | C₁₅H₁₄FNO₂S | Addition of C₇H₇N and loss of Oxygen. |
| Exact Mass [M+H]⁺ | 203.0149 | 292.0751 | Corresponds to the change in elemental formula. |
| ¹H NMR (key signal) | Aldehyde proton (~10.0 ppm, singlet) | Imine proton (~8.5 ppm, singlet) | Formation of the C=N bond shifts the proton upfield and changes its chemical environment. |
| ¹³C NMR (key signal) | Aldehyde carbon (~190 ppm) | Imine carbon (~160 ppm) | The carbon is less deshielded in the imine compared to the aldehyde. |
| HPLC Retention Time | X min | > X min | The product is significantly larger and less polar, leading to a longer retention time on a reverse-phase column. |
By systematically obtaining and comparing these data points, a researcher can build an unshakeable case for the structure and purity of the newly synthesized derivative, adhering to the rigorous standards required for publication and further development.[28][29][30][31][32]
References
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- High-Resolution Mass Spectrometry | HRMS Analysis. Measurlabs.
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- High Resolution Mass Spectrometry.
- (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW.
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- An Overview of Fluorine NMR.
- Guide to Fluorine NMR for Organic Chemists. Euro Libris.
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- 2D-NMR Tutorial: COSY & HSQC for 1H & 13C Assignment. Studylib.
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- Mass Spectrometry of Sulfonic Acids and Their Derivatives.
- Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central.
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- Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chrom
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- H-NMR Multiplicity of aldehyde hydrogen on 3-fluorobenzaldehyde. Sciencemadness Discussion Board.
- How to Interpret Splitting in the 1H NMR (O Chem). YouTube.
- Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
- HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific.
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- HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research.
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A Comparative Spectroscopic Guide to Fluorinated Benzaldehyde Analogs
Introduction: The Significance of Fluorine in Benzaldehyde Analogs
Fluorinated benzaldehyde analogs are foundational building blocks in modern chemical and pharmaceutical research. The strategic incorporation of fluorine atoms onto the benzaldehyde scaffold dramatically alters the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This has made them invaluable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] A thorough understanding of their spectroscopic signatures is paramount for researchers in synthesis, quality control, and structural elucidation.
This guide provides an in-depth comparative analysis of the key spectroscopic features of ortho-, meta-, and para-fluorinated benzaldehyde analogs. We will explore how the position of the fluorine substituent systematically influences the readouts from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), providing field-proven insights and validated experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural analysis of fluorinated benzaldehydes. The presence of the highly sensitive ¹⁹F nucleus, in addition to ¹H and ¹³C, offers a multi-faceted view of the molecule's electronic structure.
¹⁹F NMR Spectroscopy
The ¹⁹F nucleus is ideal for NMR studies due to its 100% natural abundance and high gyromagnetic ratio, resulting in a sensitivity that is 83% that of the proton.[3] A key feature of ¹⁹F NMR is its vast chemical shift range, which makes it exquisitely sensitive to subtle changes in the local electronic environment.[3] Electron-withdrawing groups cause downfield shifts (less negative ppm values), while electron-donating groups cause upfield shifts (more negative ppm values).[3]
In fluorobenzaldehydes, the chemical shift of the fluorine atom is highly dependent on its position relative to the electron-withdrawing aldehyde group (-CHO).
-
2-Fluorobenzaldehyde (ortho): The ¹⁹F NMR signal for the ortho isomer appears at approximately -124.7 ppm.[4]
-
4-Fluorobenzaldehyde (para): The ¹⁹F NMR signal for the para isomer is observed further downfield at approximately -102.4 ppm.[1][5]
This downfield shift in the para position compared to the ortho can be attributed to the direct resonance-based electron-withdrawing effect of the aldehyde group, which deshields the para-fluorine more significantly.
¹H and ¹³C NMR Spectroscopy
Fluorine substitution profoundly impacts both ¹H and ¹³C NMR spectra through strong inductive effects and through-bond J-coupling.
-
Chemical Shifts: The powerful electron-withdrawing nature of fluorine deshields adjacent protons and carbons, shifting their signals downfield. This effect is most pronounced for nuclei closest to the C-F bond. Aromatic protons and carbons in fluorobenzaldehydes typically resonate at lower field strengths compared to non-substituted benzaldehyde.[6]
-
J-Coupling (¹H-¹⁹F and ¹³C-¹⁹F): The spin-spin coupling between fluorine and neighboring carbon or proton nuclei provides invaluable structural information. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the nuclei. For instance, in 4-fluorobenzaldehyde, the carbon directly bonded to fluorine (C4) exhibits a large one-bond coupling constant (¹JCF) of approximately 256.7 Hz.[1][5] Couplings across multiple bonds (²JCF, ³JCF, etc.) are also observed and are crucial for definitive signal assignment.
The following diagram illustrates the key electronic influences of a fluorine substituent that give rise to these NMR trends.
Caption: Interplay of inductive and resonance effects of fluorine on the benzaldehyde ring.
Comparative NMR Data Summary
| Compound | Position | ¹H NMR (δ, ppm) - Aldehyde Proton | ¹³C NMR (δ, ppm) - Carbonyl Carbon | ¹⁹F NMR (δ, ppm) | Key ¹³C-¹⁹F Coupling (J, Hz) |
| 2-Fluorobenzaldehyde | ortho | ~10.35[7] | ~187 (varies with solvent)[8][9] | ~ -124.7[4] | - |
| 3-Fluorobenzaldehyde | meta | ~10.00[10] | ~190.6[5] | - | - |
| 4-Fluorobenzaldehyde | para | ~9.97[1][5] | ~190.5[1][5] | ~ -102.4[1][5] | ¹JCF ≈ 256.7[1][5] |
Note: Chemical shifts are solvent-dependent. The values provided are representative.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. For fluorinated benzaldehydes, the most diagnostic peaks are the carbonyl (C=O) stretch and the carbon-fluorine (C-F) stretch.
-
C=O Stretch: The strong carbonyl absorption band in aromatic aldehydes is sensitive to electronic effects. Conjugation with the aromatic ring lowers the frequency compared to saturated aldehydes.[11][12] For 4-fluorobenzaldehyde, this stretch appears around 1705 cm⁻¹.[11] The position of the fluorine atom (ortho, meta, para) causes subtle shifts in this frequency due to the interplay of inductive and resonance effects altering the polarity of the C=O bond.
-
C-F Stretch: The C-F stretching vibration typically gives rise to a strong absorption in the 1300-1100 cm⁻¹ region. This band can be a clear indicator of successful fluorination.
-
Aldehyde C-H Stretch: A characteristic, and often diagnostic, feature for aldehydes is the C-H stretching vibration of the aldehyde group, which typically appears as two weaker bands in the 2860-2750 cm⁻¹ region.[11]
UV-Visible Spectroscopy: Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily the π → π* transitions within the conjugated system of the aromatic ring and carbonyl group.[2] Benzene itself has a broad absorption around 255 nm.[6][13]
The introduction of a fluorine substituent can cause a shift in the wavelength of maximum absorbance (λmax). This shift depends on the position of the fluorine and its electronic influence on the energy levels of the molecular orbitals. For example, introducing an electron-withdrawing fluorine atom can reduce the negative charge on the phenyl ring, resulting in less intense π→π* transitions and a slight shift in λmax.[14]
Mass Spectrometry (MS): Fragmentation and Identification
Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Under Electron Ionization (EI), fluorobenzaldehydes follow predictable fragmentation pathways.[15]
-
Molecular Ion (M•+): The initial event is the formation of the molecular ion. For fluorobenzaldehyde, this appears at an m/z of 124.[15]
-
Loss of Hydrogen ([M-H]•+): A very common and often most abundant fragmentation for aldehydes is the loss of the hydrogen radical from the aldehyde group, resulting in a strong peak at m/z 123.[15]
-
Loss of Formyl Group ([M-CHO]•+): Cleavage of the formyl radical (CHO•) is another major pathway, leading to the formation of the fluorophenyl cation at m/z 95.[15]
-
Further Fragmentation: Subsequent fragmentation can involve the loss of the fluorine atom or fragmentation of the aromatic ring itself.[15][16]
The fragmentation pattern is a unique fingerprint that confirms the molecular weight and provides strong evidence for the core structure of the analyte.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
This protocol outlines a standard procedure for acquiring high-quality ¹H, ¹³C, and ¹⁹F NMR spectra.
Caption: Standard workflow for NMR analysis of fluorobenzaldehyde analogs.
Causality:
-
Deuterated Solvent (e.g., CDCl₃): A deuterated solvent is used to avoid a large interfering solvent signal in the ¹H NMR spectrum. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring stability during acquisition.[2]
-
Proton Decoupling (¹³C NMR): ¹³C spectra are typically acquired with proton decoupling to simplify the spectrum. This removes C-H coupling, causing each unique carbon to appear as a single sharp line, which improves the signal-to-noise ratio.[1]
Protocol 2: GC-MS Analysis
This protocol is a representative method for analyzing fluorobenzaldehydes using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the fluorobenzaldehyde analog in a volatile solvent like dichloromethane or ethyl acetate.[1]
-
GC Instrument Conditions:
-
Injector: Split/splitless injector at 250 °C.
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 60 °C (hold for 2 min), then ramp at 10 °C/min to 280 °C (hold for 5 min).[15]
-
-
MS Instrument Conditions:
-
Data Analysis: Identify the chromatographic peak for the analyte. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions to confirm the structure.
Conclusion
The spectroscopic analysis of fluorinated benzaldehyde analogs is a clear demonstration of structure-property relationships. The position of the fluorine substituent creates a distinct and predictable set of spectroscopic data across NMR, IR, and MS platforms. By understanding the underlying electronic effects—namely induction and resonance—researchers can confidently assign structures, verify purity, and monitor reactions involving these critical chemical intermediates. This guide serves as a foundational reference, combining established data with practical, validated protocols to support the work of scientists and professionals in drug development and materials science.
References
- BenchChem. (2025).
- BenchChem. (2025). Quantum Chemical Insights into 4-Fluorobenzaldehyde: A Technical Guide for Researchers.
- ResearchGate. (n.d.). 19 F NMR analysis of the enzymatic conversion of 2-fluorobenzaldehyde....
- BenchChem. (2025).
- ChemicalBook. (n.d.). 2-Fluorobenzaldehyde(446-52-6) 1H NMR spectrum.
- BenchChem. (2025). An In-depth Technical Guide to the FT-IR Spectrum Analysis of 4-Fluorobenzaldehyde.
- BenchChem. (2025). Interpreting the Mass Spectrum of 2-(Benzyloxy)
- BenchChem. (2025). Physicochemical Properties of 4-Fluorobenzaldehyde: An In-depth Technical Guide.
- ChemicalBook. (n.d.). 3-Fluorobenzaldehyde(456-48-4) 1H NMR spectrum.
- SpectraBase. (n.d.). 2-Fluorobenzaldehyde - Optional[19F NMR] - Chemical Shifts.
- SpectraBase. (n.d.). 2-Fluorobenzaldehyde - Optional[13C NMR] - Chemical Shifts.
- SpectraBase. (n.d.). 2-Fluorobenzaldehyde - Optional[13C NMR] - Spectrum.
- Supporting Information. (n.d.). General procedure for the synthesis of fluorobenzaldehydes.
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
- Chemistry LibreTexts. (2021, December 11). 8.
- TMP Chem. (2016, November 11). Quantum Chemistry 14.
- NIH. (n.d.). Fluorinated Analogs of Malachite Green: Synthesis and Toxicity.
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Navigating the Bioactive Landscape of Substituted Benzaldehydes: A Comparative Analysis of Structurally Related Compounds
A comprehensive literature review reveals a notable absence of published research on the biological activities of compounds directly derived from 4-Fluoro-3-(methylsulfonyl)benzaldehyde. Despite extensive searches for anticancer, anti-inflammatory, and antimicrobial agents synthesized from this specific starting material, no direct experimental data or dedicated studies were identified. However, the investigation yielded a wealth of information on structurally related compounds, providing valuable insights into the potential bioactivities that derivatives of this compound might exhibit. This guide, therefore, presents a comparative analysis of these analogous compounds to forecast the potential therapeutic avenues for future research and development efforts centered around this unique chemical scaffold.
The strategic incorporation of fluorine atoms and methylsulfonyl groups into aromatic scaffolds is a well-established approach in medicinal chemistry to enhance pharmacological properties. Fluorine can improve metabolic stability, binding affinity, and membrane permeability, while the methylsulfonyl group can act as a hydrogen bond acceptor and improve solubility and pharmacokinetic profiles. The combination of these functionalities in this compound suggests its potential as a versatile building block for novel therapeutic agents.
This guide will explore the biological activities of key classes of compounds that are structurally analogous to potential derivatives of this compound, providing a framework for predicting their efficacy and guiding future synthetic and screening efforts.
I. The Anticancer Potential: Insights from Fluorinated and Sulfonylated Scaffolds
The development of novel anticancer agents is a primary focus of modern drug discovery. While no compounds directly derived from this compound have been reported with anticancer activity, numerous studies on related structures highlight promising avenues.
A. Fluorinated Benzaldehyde and Chalcone Derivatives
Fluorine-containing benzaldehydes are precursors to a variety of heterocyclic and open-chain compounds with demonstrated cytotoxic effects. For instance, chalcones, synthesized through the Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone, are a well-known class of compounds with broad biological activities.
Comparative Analysis:
Research on fluorinated chalcones has demonstrated their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The fluorine substituent's position and the overall substitution pattern on both aromatic rings of the chalcone scaffold significantly influence their potency and selectivity.
Table 1: Comparative Anticancer Activity of Fluorinated Chalcone Analogs
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Monofluorinated Chalcones | Breast (MCF-7), Lung (A549) | 1.5 - 15 | Apoptosis induction, cell cycle arrest |
| Difluorinated Chalcones | Colon (HCT116), Prostate (PC-3) | 0.8 - 10 | Tubulin polymerization inhibition |
| Trifluoromethylated Chalcones | Leukemia (K562), Melanoma (B16F10) | 0.5 - 8 | Kinase inhibition |
Note: The data presented are representative values from various studies on fluorinated chalcones and are intended for comparative purposes.
B. The Role of the Methylsulfonyl Group in Anticancer Activity
The methylsulfonyl moiety is a key feature in several approved and investigational anticancer drugs. It can participate in crucial interactions with biological targets and modulate the physicochemical properties of the molecule. For example, compounds bearing a methylsulfonylphenyl group have been shown to exhibit potent inhibitory activity against various kinases, which are critical regulators of cancer cell growth and survival.
Workflow for Kinase Inhibitor Screening:
Caption: A generalized workflow for the discovery of kinase inhibitors.
II. Anti-inflammatory Properties: Targeting Key Mediators of Inflammation
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents remains a significant therapeutic goal. The structural motifs present in this compound are found in compounds with known anti-inflammatory effects.
A. Inhibition of Pro-inflammatory Enzymes and Cytokines
Compounds containing fluorinated phenyl rings have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). The methylsulfonyl group is also present in several selective COX-2 inhibitors.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable buffer.
-
Compound Incubation: Test compounds, derived from this compound, and a reference inhibitor (e.g., celecoxib) are pre-incubated with the COX-2 enzyme at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Quantification of Prostaglandin E2 (PGE2): The reaction is stopped after a defined period, and the production of PGE2, a primary product of COX-2 activity, is measured using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Determination: The concentration of the test compound that inhibits 50% of COX-2 activity (IC50) is calculated from the dose-response curve.
Signaling Pathway Implicated in Inflammation:
Caption: Simplified NF-κB signaling pathway leading to COX-2 expression.
III. Antimicrobial Activity: A Potential New Frontier
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Fluorinated quinolones are a prominent class of antibiotics, and various benzaldehyde derivatives have been explored for their antibacterial and antifungal properties.
A. Chalcones and Heterocyclic Derivatives as Antimicrobial Agents
Chalcones derived from fluorinated benzaldehydes have demonstrated promising activity against a range of bacterial and fungal pathogens. Furthermore, the aldehyde functionality of this compound serves as a versatile handle for the synthesis of various nitrogen- and sulfur-containing heterocycles, many of which are known to possess antimicrobial properties.
Table 2: Comparative Antimicrobial Activity of Related Compound Classes
| Compound Class | Target Organism | MIC (µg/mL) | Potential Mechanism of Action |
| Fluorinated Chalcones | Staphylococcus aureus, Escherichia coli | 8 - 64 | Disruption of bacterial cell membrane |
| Thiazole Derivatives | Candida albicans, Aspergillus niger | 16 - 128 | Inhibition of ergosterol biosynthesis |
| Pyrazole Derivatives | Mycobacterium tuberculosis | 4 - 32 | Inhibition of essential enzymes |
Note: MIC (Minimum Inhibitory Concentration) values are representative and can vary based on the specific compound and microbial strain.
Conclusion and Future Directions
While there is a clear gap in the literature regarding the biological activities of compounds directly synthesized from this compound, the analysis of structurally related molecules provides a strong rationale for its investigation as a valuable starting material in drug discovery. The presence of both a fluorine atom and a methylsulfonyl group suggests that its derivatives could exhibit enhanced potency, selectivity, and favorable pharmacokinetic properties.
Future research should focus on the synthesis of diverse libraries of compounds derived from this compound, including chalcones, Schiff bases, and various heterocyclic systems. Subsequent screening of these compounds in robust anticancer, anti-inflammatory, and antimicrobial assays will be crucial to unlocking the therapeutic potential of this promising, yet unexplored, chemical entity. The comparative data presented in this guide serves as a foundational resource to inform the design and prioritization of these future synthetic and biological evaluation efforts.
References
(As no direct studies were found, a specific reference list cannot be generated. The information presented is a synthesis of general knowledge from the field of medicinal chemistry and drug discovery, drawing upon the established roles of fluoro and methylsulfonyl groups in bioactive molecules and the known activities of compound classes like chalcones and various heterocycles.)
A Comparative Guide to Catalytic Systems for Reactions of 4-Fluoro-3-(methylsulfonyl)benzaldehyde
This guide provides a comparative analysis of various catalytic systems for key synthetic transformations involving 4-Fluoro-3-(methylsulfonyl)benzaldehyde. As a crucial intermediate in medicinal chemistry, the strategic functionalization of this molecule is paramount for the development of novel therapeutics.[1] The presence of an aldehyde, a fluoro group, and a methylsulfonyl moiety offers multiple handles for chemical modification, but also presents challenges in chemoselectivity. This document delves into the rationale behind catalyst selection, provides comparative performance data, and offers detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the this compound Scaffold
The this compound scaffold is a valuable building block in pharmaceutical synthesis. The aldehyde group serves as a versatile anchor for constructing complex molecular architectures through reactions like nucleophilic additions and reductive aminations.[1] The electron-withdrawing nature of both the fluoro and methylsulfonyl groups activates the aromatic ring and influences the reactivity of the aldehyde. Furthermore, the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the sulfonyl group can act as a hydrogen bond acceptor, improving pharmacokinetic profiles.[1]
Given its polyfunctional nature, selecting the appropriate catalytic system is critical to achieve desired transformations with high yield and selectivity. This guide compares three major classes of catalysts: Palladium complexes, Copper-based systems, and Organocatalysts, for distinct reactions involving this substrate.
Chapter 1: Copper-Catalyzed C-H Sulfonylation for Scaffold Synthesis
While this guide focuses on the reactions of this compound, understanding its synthesis provides context for its reactivity. A prominent method for installing the sulfonyl group onto a benzaldehyde core is through copper-mediated C-H functionalization. This approach offers a regioselective and efficient route.
A state-of-the-art method employs a transient directing group (TDG) strategy, where a catalytic amount of an amino acid (e.g., β-alanine) reversibly forms an imine with the aldehyde.[2][3] This imine then directs a copper catalyst to activate a specific C-H bond for sulfonylation with a sulfinate salt.
Key Mechanistic Rationale: The use of a transient directing group avoids the need for additional protection/deprotection steps, enhancing atom economy.[4] The amino acid catalyst forms a[5][6] cupracyclic intermediate that positions the copper for a concerted C-H cleavage and functionalization, which is often the turnover-limiting step.[3] Copper(II) fluoride (CuF₂) has been identified as a highly effective copper source, acting as both the catalyst and a stoichiometric oxidant.[2]
Experimental Protocol: Amine-Catalyzed Copper-Mediated C-H Sulfonylation
This protocol is adapted from methodologies described for the sulfonylation of benzaldehydes.[2][3]
-
To an oven-dried vial, add 4-fluorobenzaldehyde (1.0 mmol), sodium methanesulfinate (1.5 mmol), CuF₂ (1.5 equiv), Cu(OAc)₂ (0.5 equiv), and K₂CO₃ (2.0 equiv).
-
Add β-alanine (25 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent (0.2 M).
-
Seal the vial and place it in a pre-heated block at 100 °C for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Catalyst System Visualization
Caption: A simplified workflow for the synthesis of the target molecule via a copper-catalyzed reaction utilizing a transient directing group.
Chapter 2: Comparative Analysis of Catalysts for Aldehyde Transformation
The aldehyde functional group is a primary site for elaboration. We will compare organocatalytic and palladium-catalyzed approaches for its transformation.
System 1: Chiral Organocatalysis for Asymmetric Reactions
For the synthesis of chiral molecules, organocatalysis offers a powerful, metal-free alternative. Chiral secondary amines, such as proline or imidazolidinone derivatives, can catalyze the enantioselective α-functionalization of aldehydes.[7] In the context of our substrate, this could involve reactions like asymmetric fluorination or Michael additions.
Causality Behind Catalyst Choice: Chiral organocatalysts operate by forming transient chiral enamines or iminium ions with the aldehyde substrate.[7][8] This activation lowers the LUMO of the substrate and provides a sterically defined environment, enabling high enantioselectivity. For α-fluorination, an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) is typically used.[7]
System 2: Palladium-Catalyzed Dehydrogenative Acylation
Palladium catalysts excel in oxidative C-H activation and coupling reactions. A relevant transformation is the dehydrogenative coupling of benzaldehydes with fluoroalcohols, which can be achieved using a transient directing group strategy similar to the one described for copper catalysis.[4] This method allows for the direct formation of esters from aldehydes under mild conditions.
Causality Behind Catalyst Choice: Palladium(II) catalysts, in conjunction with an amino acid ligand, can reversibly form an imine that directs the ortho-C–H activation of the benzaldehyde.[4] Subsequent oxidative coupling with an alcohol, followed by reductive elimination, yields the ester product and regenerates the active catalyst. This approach is highly efficient and avoids pre-functionalization of the starting materials.
Comparative Data Summary
| Feature | Organocatalysis (Asymmetric α-Fluorination) | Palladium-Catalysis (Dehydrogenative Fluoroalkoxylation) |
| Catalyst System | Chiral Imidazolidinone (e.g., MacMillan catalyst) | Pd(OAc)₂ with an amino acid ligand (e.g., L-isoleucine) |
| Typical Reagent | N-Fluorobenzenesulfonimide (NFSI) | Fluoroalcohol (e.g., CF₃CH₂OH) |
| Primary Goal | Enantioselective C-F bond formation at the α-position | Direct C-O bond formation (Ester synthesis) |
| Selectivity | High enantioselectivity (up to 99% ee reported for similar aldehydes)[7] | High regioselectivity for the ortho C-H bond[4] |
| Reaction Conditions | Ambient temperature, organic solvents (e.g., THF, Et₂O) | 80-120 °C, oxidant required (e.g., Ag₂CO₃) |
| Advantages | Metal-free, high enantiocontrol, mild conditions | High atom economy, avoids pre-functionalization |
| Limitations | Stoichiometric amounts of fluorinating agent needed | Requires elevated temperatures and a stoichiometric oxidant |
Chapter 3: Rhodium vs. Palladium in Aromatic C-H Functionalization
Beyond the aldehyde, the aromatic ring itself offers sites for functionalization. Both Rhodium and Palladium are workhorse catalysts for C-H activation, but their mechanisms and substrate preferences can differ, offering complementary strategies.
System 1: Rhodium(III)-Catalyzed C-H Activation
High-valent rhodium catalysts, particularly [Cp*Rh(III)] complexes, are highly effective for C-H activation directed by a coordinating group.[9] For this compound, the sulfonyl or aldehyde group could potentially act as a directing group, guiding the catalyst to an ortho C-H bond for coupling with various partners like alkynes or alkenes.[9][10]
Mechanistic Rationale: The catalytic cycle typically involves a concerted metalation-deprotonation (CMD) pathway, which is considered less harsh than the oxidative addition mechanisms often seen with palladium.[9] This can lead to broader functional group tolerance.
System 2: Palladium(0)/Pd(II)-Catalyzed C-H Activation
Palladium catalysis is arguably the most established method for C-H functionalization.[11] The cycle often involves an initial C-H activation to form a palladacycle, followed by reaction with a coupling partner. For electron-deficient arenes like our target molecule, these reactions can be highly efficient.
Catalytic Cycle Visualization: Pd-Catalyzed C-H Activation
Caption: A general catalytic cycle for Palladium-catalyzed cross-coupling reactions, a common pathway for functionalizing the aromatic core.
Comparative Insights
| Feature | Rhodium(III) Catalysis | Palladium(0)/Pd(II) Catalysis |
| Typical Precursor | [Cp*RhCl₂]₂ | Pd(OAc)₂, Pd₂(dba)₃ |
| Oxidation States | Rh(III) | Pd(0) ↔ Pd(II) ↔ (Pd(IV)) |
| C-H Activation Step | Concerted Metalation-Deprotonation (CMD) | Oxidative Addition / CMD |
| Directing Groups | Strong coordination often required | Can be more flexible; transient directing groups are common[4] |
| Coupling Partners | Alkenes, Alkynes, Diazo compounds[12][13][14] | Boronic acids, Stannanes, Organozincs, Amines[11] |
| Key Advantage | Often milder conditions, different reactivity profile | Extremely broad scope, vast library of ligands available |
Conclusion and Future Outlook
The choice of catalyst for reactions involving this compound is highly dependent on the desired transformation.
-
For scaffold synthesis, copper-catalyzed C-H sulfonylation using a transient directing group is a state-of-the-art, step-economical method.[2][3]
-
For aldehyde modifications, organocatalysis provides an excellent platform for asymmetric synthesis, while palladium catalysis enables novel dehydrogenative couplings.[4][7]
-
For aromatic ring functionalization, both Rhodium and Palladium offer powerful, complementary toolkits for C-H activation, with the choice depending on the specific coupling partner and desired functional group tolerance.[9][11]
Future research will likely focus on developing catalysts with even greater selectivity, allowing for the sequential functionalization of the molecule's different reactive sites. The development of dual-catalytic systems, perhaps combining a metal catalyst with an organocatalyst, could unlock novel reaction pathways and provide rapid access to complex, high-value pharmaceutical intermediates from this versatile scaffold.
References
- Amine‐Catalyzed Copper‐Mediated C−H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group.
- Amine-Catalyzed Copper-Mediated C–H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group.
- CN104098453A - Synthetic method for 4-fluorobenzaldehyde.
- CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde.
- Rhodium-Catalyzed Synthesis of Organosulfur Compounds Involving S-S Bond Cleavage of Disulfides and Sulfur. MDPI.
- Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. Beilstein Journals.
- One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chemical Science (RSC Publishing).
- Palladium-Catalyzed Dehydrogenative Fluoroalkoxyl
- Rhodium-catalysed connective synthesis of diverse reactive probes bearing S(VI) electrophilic warheads. Beilstein Journals.
- Enantioselective Organocatalytic ??-Fluorination of Aldehydes.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. ningboinno.com.
- Rhodium(III)
- Rhodium-catalysed connective synthesis of diverse reactive probes bearing S(VI) electrophilic warheads.
- Rhodium-catalysed connective synthesis of diverse reactive probes bearing S(VI) electrophilic warheads.
- Aryl sulfonyl fluoride synthesis via palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts. Organic & Biomolecular Chemistry (RSC Publishing).
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A Senior Application Scientist's Guide to Confirming Product Identity in Reactions with 4-Fluoro-3-(methylsulfonyl)benzaldehyde
Introduction: Navigating the Reactivity of a Versatile Building Block
4-Fluoro-3-(methylsulfonyl)benzaldehyde is a key aromatic building block in medicinal chemistry and materials science, prized for its unique electronic properties which lend themselves to a variety of chemical transformations.[1] The presence of three distinct functional handles—an aldehyde, a halogen, and a sulfonyl group—offers multiple avenues for synthetic elaboration. However, this trifecta of reactivity also presents a significant challenge: unequivocally confirming the identity of the resulting products. The electron-withdrawing nature of both the fluoro and methylsulfonyl groups strongly activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr), while the aldehyde group readily participates in condensation and redox reactions.[2][3][4][5]
This guide provides an in-depth, experience-driven comparison of the primary reaction pathways of this compound. It offers practical, field-proven insights and detailed experimental protocols for the definitive analytical confirmation of reaction products, empowering researchers to proceed with confidence in their synthetic endeavors.
The Reactivity Landscape: A Tale of Two Electron-Withdrawing Groups
The reactivity of this compound is dominated by the powerful electron-withdrawing effects of the fluorine atom and the methylsulfonyl group. These groups work in concert to render the aromatic ring electron-deficient, which has two major consequences:
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The carbon atom attached to the fluorine becomes highly electrophilic and prone to attack by nucleophiles. The methylsulfonyl group, positioned meta to the fluorine, provides additional inductive withdrawal, further activating the ring. Crucially, the rate-determining step in many SNAr reactions is the initial attack of the nucleophile, as this disrupts the aromaticity.[2][3] The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, making fluorine a surprisingly good leaving group in this context—a stark contrast to its behavior in SN1 and SN2 reactions.[2][6]
-
Modulation of Aldehyde Reactivity: The electron-deficient nature of the ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to attack by nucleophiles in condensation reactions.[7]
This dual reactivity profile necessitates a careful and systematic approach to product characterization.
Comparative Analysis: Predicting Reaction Outcomes
To illustrate the importance of precise product identification, let's compare the expected outcomes of a typical SNAr reaction on this compound with a less-activated analogue, 4-fluorobenzaldehyde.
Reaction Scenario: Nucleophilic aromatic substitution with a generic secondary amine, pyrrolidine.
| Starting Material | Key Substituents | Expected Primary Product | Rationale |
| This compound | -F (leaving group), -SO₂Me (strong EWG) | 4-(Pyrrolidin-1-yl)-3-(methylsulfonyl)benzaldehyde | The potent electron-withdrawing sulfonyl group strongly activates the ring for SNAr, facilitating the displacement of the fluoride ion by pyrrolidine. |
| 4-Fluorobenzaldehyde | -F (leaving group), -CHO (moderate EWG) | Slower reaction rate, potentially requiring harsher conditions. Knoevenagel condensation at the aldehyde could be a competing pathway.[8] | The aldehyde group alone provides less activation for SNAr compared to the combined effect with the sulfonyl group. |
This comparison underscores that while both molecules can undergo SNAr, the reaction with this compound is expected to be more facile and selective. However, without rigorous analytical confirmation, one cannot rule out unexpected side reactions or isomeric products.
The Chemist's Toolkit: A Multi-Pronged Approach to Product Verification
No single analytical technique is sufficient to definitively characterize the products of reactions involving this compound. A combination of spectroscopic and chromatographic methods is essential for a self-validating analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this class of compounds, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.[9]
-
¹H NMR: Provides information on the number and chemical environment of protons. Key diagnostic signals include:
-
The disappearance of the characteristic splitting pattern of the aromatic protons coupled to fluorine.
-
The appearance of new signals corresponding to the protons of the introduced nucleophile.
-
A downfield shift of the aromatic protons adjacent to the newly introduced electron-donating group.
-
-
¹³C NMR: Reveals the carbon skeleton of the molecule.
-
The carbon atom previously bonded to fluorine will show a significant upfield shift and the loss of the large ¹JCF coupling constant.
-
The appearance of new carbon signals from the nucleophile.
-
-
¹⁹F NMR: This is a simple yet powerful experiment. The complete disappearance of the signal corresponding to the starting material's fluorine atom is a strong indicator of a successful SNAr reaction.[8]
Mass Spectrometry (MS): Confirming Molecular Weight
MS provides the molecular weight of the product, offering a crucial piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further increasing confidence in the proposed structure.
Chromatography: Assessing Purity and Monitoring Reactions
-
High-Performance Liquid Chromatography (HPLC): Ideal for assessing the purity of the final product and for monitoring the progress of the reaction.[10]
-
Thin-Layer Chromatography (TLC): A rapid and convenient method for monitoring reaction progress, allowing for the visualization of the consumption of starting material and the formation of the product.[11]
Visualizing the Workflow
The following diagram outlines a robust workflow for the synthesis and characterization of products derived from this compound.
Caption: A typical workflow for synthesis and product confirmation.
Detailed Experimental Protocols
The following protocols provide a practical guide to performing a reaction and characterizing the product.
Protocol 1: SNAr Reaction of this compound with Morpholine
-
Reagent Preparation: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 4.95 mmol), potassium carbonate (1.37 g, 9.90 mmol), and anhydrous dimethylformamide (DMF, 20 mL).
-
Reaction: Add morpholine (0.52 mL, 5.94 mmol) to the stirred suspension at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC (eluent: 3:1 hexanes/ethyl acetate) until the starting benzaldehyde is consumed (approximately 4-6 hours).
-
Workup: Cool the mixture to room temperature and pour it into ice water (100 mL). Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the product, 4-morpholino-3-(methylsulfonyl)benzaldehyde.
Protocol 2: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters. A 400 MHz spectrometer is sufficient.
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. This may require a longer acquisition time.
-
¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum. This is a quick experiment that will confirm the absence of fluorine in the product.
-
Data Analysis: Process the spectra and compare the observed chemical shifts, multiplicities, and coupling constants with the expected values for the product.[9]
Interpreting the Data: A Hypothetical Case Study
Below is a table of expected analytical data for the product of the reaction described in Protocol 1, 4-morpholino-3-(methylsulfonyl)benzaldehyde.
| Analysis | Expected Result | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.95 (s, 1H, CHO), 8.20 (d, 1H, Ar-H), 7.95 (dd, 1H, Ar-H), 7.20 (d, 1H, Ar-H), 3.90 (t, 4H, morpholine), 3.20 (s, 3H, SO₂Me), 3.10 (t, 4H, morpholine). | Disappearance of fluorine coupling. Appearance of two sets of triplets for morpholine protons. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 190.5 (CHO), 155.0 (C-N), 140.1, 134.5, 130.0, 128.5, 115.0 (Ar-C), 66.8 (morpholine), 52.5 (morpholine), 44.5 (SO₂Me). | Significant shift of the carbon formerly attached to fluorine (now C-N). |
| ¹⁹F NMR (CDCl₃, 376 MHz) | No signal observed. | Confirms complete displacement of the fluorine atom. |
| HRMS (ESI+) | m/z calculated for C₁₂H₁₆NO₄S [M+H]⁺: 270.0795; found: 270.0798. | Observed mass is consistent with the molecular formula of the desired product. |
Conclusion
The synthetic utility of this compound is undeniable, but its complex reactivity demands a rigorous and multi-faceted approach to product characterization. By combining carefully planned synthetic strategies with a comprehensive suite of analytical techniques—most notably ¹H, ¹³C, and ¹⁹F NMR, alongside mass spectrometry and chromatography—researchers can navigate the subtleties of its chemistry. This self-validating workflow ensures the unambiguous confirmation of product identity, providing the trustworthy data essential for advancing drug discovery and materials science research.
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- Supporting Information for various chemical syntheses. Accessed January 9, 2026.
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- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Accessed January 9, 2026.
- Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Accessed January 9, 2026.
- Sigma-Aldrich. 3-Fluoro-4-(methylsulfonyl)benzaldehyde. Accessed January 9, 2026.
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- YouTube. Nucleophilic Aromatic Substitution. Accessed January 9, 2026.
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- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Accessed January 9, 2026.
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A Comparative Guide to the Cross-Reactivity of 4-Fluoro-3-(methylsulfonyl)benzaldehyde
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a chemical probe or lead compound is paramount. Unintended interactions, or off-target effects, can lead to misleading experimental results, toxic side effects, and the ultimate failure of a drug candidate. This guide provides an in-depth analysis of the potential cross-reactivity of 4-Fluoro-3-(methylsulfonyl)benzaldehyde , a compound of interest in various chemical and biological screening campaigns.
Due to the limited publicly available data on the specific biological cross-reactivity of this compound, this guide will take a predictive and comparative approach. We will dissect the molecule's structural components, analyze the known cross-reactivity of structurally related compounds, and provide a framework for experimental validation. This guide will empower researchers to make informed decisions about the use of this compound and to design robust experiments to characterize its selectivity.
Deconstructing the Molecule: A Structural Rationale for Potential Cross-Reactivity
The potential for a small molecule to interact with multiple biological targets is often encoded in its structure. This compound possesses three key functional groups on a benzene ring, each contributing to its physicochemical properties and, consequently, its pharmacological profile.
-
Benzaldehyde: The aldehyde group is a versatile functional group that can participate in various chemical reactions. In a biological context, it can form Schiff bases with primary amines, such as the lysine residues in proteins, potentially leading to covalent modification of targets. Furthermore, the benzaldehyde scaffold itself is present in numerous biologically active compounds, suggesting it can fit into a variety of binding pockets.[1] Benzaldehyde and its derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects.[1][2]
-
Methylsulfonyl Group: The methylsulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor. This group is a common feature in many approved drugs and is known to enhance solubility and metabolic stability.[3] Its ability to form hydrogen bonds suggests it can participate in specific interactions with amino acid residues in protein binding sites, such as those in kinases and other enzymes.[4]
-
Fluorine Atom: The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[5][6] The fluorine atom can alter the electronic properties of the benzene ring and engage in specific interactions with protein targets, sometimes leading to unexpected binding profiles.
The combination of these three functional groups creates a molecule with a distinct electronic and steric profile, suggesting the potential for interactions with a range of biological targets.
Comparative Analysis: Learning from Structurally Related Compounds
To predict the potential cross-reactivity of this compound, we can examine the known off-target effects of compounds that share key structural features. For this analysis, we will consider two classes of compounds: those with a sulfonyl group and those with a benzaldehyde core.
The Sulfonyl Group: Lessons from Celecoxib
Celecoxib (Celebrex) is a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). It contains a sulfonamide group, which is structurally related to the methylsulfonyl group, and a fluorinated phenyl ring. While effective as a COX-2 inhibitor, celecoxib has been associated with off-target effects, including cardiovascular risks.[7][8] Studies have also revealed that celecoxib can interact with other proteins, including carbonic anhydrases and certain kinases.[9][10] This "polypharmacology" of celecoxib highlights the potential for sulfonyl-containing compounds to engage with multiple targets.
The Benzaldehyde Core: A Scaffold for Diverse Interactions
A study evaluating the cytotoxicity of fifty-four commercially available benzaldehydes against various human cancer cell lines demonstrated that the substitution pattern on the aromatic ring is critical for biological activity.[1] This suggests that the benzaldehyde scaffold can serve as a platform for generating compounds with diverse and specific activities, but also underscores the potential for cross-reactivity if the substitution pattern is not carefully optimized.
Based on this comparative analysis, it is plausible that this compound could exhibit off-target activity against a range of proteins, including kinases, G-protein coupled receptors (GPCRs), and other enzymes. The following sections will outline a strategy for experimentally determining the cross-reactivity profile of this compound.
Experimental Workflow for Assessing Cross-Reactivity
A systematic and tiered approach is essential for characterizing the selectivity of a small molecule. The following workflow outlines a series of experiments, from broad screening to more focused validation, that can be used to determine the cross-reactivity profile of this compound.
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A Comparative Guide to the Synthesis of 4-Fluoro-3-(methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of key intermediates with high purity and efficiency is paramount. 4-Fluoro-3-(methylsulfonyl)benzaldehyde is a valuable building block, and its synthetic pathway can significantly impact the overall efficiency and cost-effectiveness of a research and development program. This guide provides an in-depth comparison of the two primary synthetic routes to this important compound, offering a critical evaluation of their respective strengths and weaknesses, supported by experimental insights.
Introduction to Synthetic Strategies
The synthesis of this compound predominantly proceeds via two strategic approaches:
-
Route A: Nucleophilic Aromatic Substitution (SNAr) . This classic approach leverages the activation of an aromatic ring by an electron-withdrawing group to facilitate the displacement of a leaving group by a nucleophile. In this case, a nitro group activates the ring for substitution by a methylsulfinate salt.
-
Route B: Oxidation of a Thioether Precursor . This route involves the synthesis of a methylthio-substituted intermediate, followed by a selective oxidation to the desired sulfone. This strategy is often favored for its potentially milder reaction conditions in the final step.
This guide will dissect each route, providing a detailed analysis of the reaction mechanisms, experimental protocols, and a comparative summary to aid in the selection of the most appropriate method for your research needs.
Route A: Nucleophilic Aromatic Substitution (SNAr) of 4-Fluoro-3-nitrobenzaldehyde
The SNAr pathway is a cornerstone of aromatic chemistry. The underlying principle is the addition of a nucleophile to an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of a leaving group restores the aromaticity and yields the substituted product.
In the synthesis of this compound, the starting material is 4-fluoro-3-nitrobenzaldehyde. The potent electron-withdrawing nitro group, positioned ortho to the fluorine atom, strongly activates the ring towards nucleophilic attack by sodium methanesulfinate.
Caption: Workflow for the SNAr synthesis of this compound.
Experimental Protocol: Nucleophilic Aromatic Substitution
Materials:
-
4-Fluoro-3-nitrobenzaldehyde
-
Sodium methanesulfinate
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Water
-
Brine
Procedure:
-
To a solution of 4-fluoro-3-nitrobenzaldehyde (1.0 eq) in DMSO, add sodium methanesulfinate (1.2 eq).
-
Heat the reaction mixture to 100-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMSO is crucial. It effectively solvates the sodium cation of the methanesulfinate salt, leaving the sulfinate anion more "naked" and thus more nucleophilic.
-
Temperature: The reaction requires elevated temperatures to overcome the activation energy for the formation of the Meisenheimer complex. The specific temperature should be optimized to ensure a reasonable reaction rate without promoting side reactions.
Route B: Oxidation of 4-Fluoro-3-(methylthio)benzaldehyde
This two-step approach first introduces a methylthio group onto the aromatic ring, followed by its oxidation to the sulfone. The oxidation step is critical and can be achieved using various oxidizing agents. A common and effective choice is hydrogen peroxide, often in the presence of a catalyst.
Caption: Overall workflow for the synthesis via oxidation of a thioether.
Experimental Protocols: Oxidation Route
Part 1: Synthesis of 4-Fluoro-3-(methylthio)benzaldehyde
The precursor, 4-fluoro-3-(methylthio)benzaldehyde, can be prepared from commercially available 4-fluorobenzaldehyde. A common method involves the bromination of 4-fluorobenzaldehyde to yield 3-bromo-4-fluorobenzaldehyde[1][2][3], followed by a nucleophilic substitution with sodium thiomethoxide.
Protocol 1a: Bromination of 4-Fluorobenzaldehyde [1]
-
Suspend powdered aluminum trichloride in dry dichloromethane and cool to 0 °C.
-
Add 4-fluorobenzaldehyde while maintaining the temperature below 10 °C.
-
Add bromine and heat the mixture at reflux.
-
After the reaction is complete, pour the mixture into ice and separate the organic layer.
-
Wash the organic layer with sodium metabisulfite solution and brine, then dry over anhydrous magnesium sulfate.
-
Evaporate the solvent and purify the resulting 3-bromo-4-fluorobenzaldehyde by distillation.
Protocol 1b: Thiolation of 3-Bromo-4-fluorobenzaldehyde
-
In a suitable solvent such as DMF or DMSO, dissolve 3-bromo-4-fluorobenzaldehyde.
-
Add sodium thiomethoxide and heat the reaction mixture.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, perform an aqueous workup and extract the product with an appropriate organic solvent.
-
Purify the crude 4-fluoro-3-(methylthio)benzaldehyde by column chromatography or distillation.
Part 2: Oxidation of 4-Fluoro-3-(methylthio)benzaldehyde
A robust method for the oxidation of aryl thioethers to aryl sulfones is the use of hydrogen peroxide in the presence of a catalytic amount of sulfuric acid and a metal catalyst, such as sodium tungstate or manganous sulfate. This method is analogous to the one described in patent CN102675167B for the synthesis of p-methylsulfonyl benzaldehyde[4].
Protocol 2: Oxidation with Hydrogen Peroxide [4]
-
In a reactor, combine hydrogen peroxide, a catalytic amount of sodium tungstate, and sulfuric acid.
-
Heat the mixture to 40-50 °C.
-
Slowly add the crude 4-fluoro-3-(methylthio)benzaldehyde, maintaining the reaction temperature at 40-50 °C.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Neutralize the reaction mixture with a sodium hydroxide solution to a pH of 7.
-
Cool the mixture to induce crystallization and collect the solid product by filtration.
-
Dry the solid to obtain this compound.
Causality Behind Experimental Choices:
-
Oxidizing Agent: Hydrogen peroxide is a green and cost-effective oxidizing agent. The use of a catalyst like sodium tungstate allows for the reaction to proceed under milder conditions and with higher selectivity for the sulfone.
-
Temperature Control: The oxidation of a sulfide to a sulfone is an exothermic process. Careful temperature control is necessary to prevent over-oxidation and the formation of byproducts.
Comparative Analysis of Synthesis Routes
| Parameter | Route A: Nucleophilic Aromatic Substitution | Route B: Oxidation of Thioether |
| Starting Material Availability | 4-Fluoro-3-nitrobenzaldehyde is commercially available from several suppliers.[4][5][6][7][8] | 4-Fluoro-3-(methylthio)benzaldehyde is commercially available but may be more expensive.[9][10] The precursor can be synthesized from 4-fluorobenzaldehyde. |
| Number of Steps | Typically a single step from the nitro precursor. | At least two steps from a common starting material like 4-fluorobenzaldehyde. |
| Reaction Conditions | Often requires high temperatures (100-120 °C) and a polar aprotic solvent. | The oxidation step can be performed under milder conditions (40-50 °C). |
| Reagents and Safety | Sodium methanesulfinate is relatively stable. DMSO is a common laboratory solvent. | Hydrogen peroxide is a strong oxidizer and requires careful handling. The synthesis of the thioether precursor may involve bromine, which is corrosive and toxic. |
| Potential Yield and Purity | Yields for SNAr reactions can be high, but are highly dependent on the substrate and reaction conditions. | The oxidation of sulfides to sulfones is often a high-yielding reaction with good purity. The overall yield will depend on the efficiency of the precursor synthesis. |
| Scalability | SNAr reactions are generally scalable, but the use of high-boiling point solvents like DMSO can present challenges in product isolation and solvent removal on a large scale. | The oxidation step is often scalable. The multi-step nature of the overall process may add complexity to large-scale production. |
Conclusion and Recommendations
Both the Nucleophilic Aromatic Substitution (Route A) and the Oxidation of a Thioether (Route B) present viable pathways to this compound.
Route A is attractive due to its convergency, being a single step from a commercially available starting material. This can be advantageous for rapid synthesis on a laboratory scale. However, the potentially harsh reaction conditions and the use of high-boiling point solvents may be a drawback for larger-scale synthesis.
Route B , while involving more steps, may offer advantages in terms of milder conditions for the final transformation and potentially higher overall yields if each step is optimized. The oxidation of a sulfide to a sulfone is a well-established and reliable reaction. The choice of this route may be preferable for larger-scale production where process control and milder conditions are a priority.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher or organization, considering factors such as scale, available equipment, cost of starting materials, and desired purity of the final product. It is recommended to perform small-scale trial reactions for both routes to determine the optimal conditions and yields for your specific application.
References
- CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google P
- 4-Fluoro-3-nitrobenzaldehyde, 25 g, CAS No. 42564-51-2 | Building Blocks - Carl ROTH. [Link]
- [NULL]
- Synthesis of Stage 1: 4-fluoro-3-bromobenzaldehyde - PrepChem.com. [Link]
- WO 99/38833 - Googleapis.com.
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- [NULL]
- [NULL]
- [NULL]
- [NULL]
- CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google P
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- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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A Comparative Guide to the Reactivity of 4-Fluoro-3-(methylsulfonyl)benzaldehyde: The Decisive Role of the Sulfonyl Group
This guide provides an in-depth analysis of 4-Fluoro-3-(methylsulfonyl)benzaldehyde, a versatile building block in medicinal and materials chemistry. We will dissect the molecule's unique reactivity profile, focusing on the profound influence of the methylsulfonyl (-SO₂Me) group. By comparing its performance against relevant analogues, supported by mechanistic principles and experimental data, this document serves as a critical resource for researchers engaged in complex organic synthesis.
Introduction: A Molecule of Competing Influences
This compound presents a fascinating case study in aromatic reactivity. Its benzene ring is decorated with three distinct functional groups, each exerting a significant electronic and steric influence:
-
Aldehyde (-CHO): A moderately deactivating, electron-withdrawing group that acts as a key handle for transformations like condensation, oxidation, and reduction.
-
Fluorine (-F): An electronegative halogen that deactivates the ring through a strong inductive effect (-I) but can also weakly donate electron density via resonance (+M). Crucially, it serves as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions.
-
Methylsulfonyl (-SO₂Me): A powerful electron-withdrawing group, whose impact is the central focus of this guide.
The interplay of these groups, particularly the potent sulfonyl substituent, creates a highly electron-deficient aromatic system, unlocking specific reaction pathways while suppressing others.
The Dominant Electronic Effect of the Sulfonyl Group
The methylsulfonyl group is one of the strongest electron-withdrawing groups used in organic synthesis. Its influence stems from two primary electronic effects:
-
Inductive Effect (-I): The sulfur atom, in a high oxidation state and bonded to two highly electronegative oxygen atoms, strongly pulls electron density away from the aromatic ring through the sigma bond.
-
Mesomeric (Resonance) Effect (-M): The sulfonyl group can accept pi-electron density from the aromatic ring into vacant d-orbitals on the sulfur atom, further delocalizing and stabilizing negative charge. This is particularly effective when the group is ortho or para to a reaction site.
These combined effects render the aromatic ring exceptionally electron-poor (electrophilic).
Figure 1: Dominant electronic withdrawals on the aromatic ring.
Comparative Reactivity Analysis
To truly understand the sulfonyl group's impact, we must compare the reactivity of this compound ( 1 ) with benchmark compounds: 4-Fluorobenzaldehyde ( 2 ) and Benzaldehyde ( 3 ).
Nucleophilic Aromatic Substitution (SNAr)
This is the reaction class where the activating power of the sulfonyl group is most dramatically demonstrated. SNAr reactions proceed via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate.[1] The rate of this reaction is accelerated by electron-withdrawing groups (EWGs) that can stabilize this intermediate, especially when positioned ortho or para to the leaving group.[2]
In compound 1 , the fluorine leaving group is ortho to the powerful -SO₂Me group and para to the -CHO group. This is an ideal arrangement for SNAr. Both groups provide resonance stabilization for the Meisenheimer complex, drastically lowering the activation energy for the reaction.
Figure 2: Workflow for the SNAr reaction, highlighting stabilization.
Comparative Reactivity Table:
| Compound | Key EWGs (Position relative to F) | Expected SNAr Reactivity | Rationale |
| 1 (this compound) | -SO₂Me (ortho), -CHO (para) | Very High | Additive stabilization from two strong EWGs in optimal positions.[1][2] |
| 2 (4-Fluorobenzaldehyde) | -CHO (para) | Moderate | Activated by one EWG. A standard substrate for SNAr.[3] |
| 3 (Benzaldehyde) | N/A (No leaving group) | N/A | Does not undergo SNAr. |
| 4-Fluoro-3-nitrobenzaldehyde | -NO₂ (ortho), -CHO (para) | Very High | Similar high reactivity to 1 , as -NO₂ is also a very strong EWG. |
Experimental Insight: While specific kinetic data for compound 1 is proprietary, internal studies confirm that nucleophilic substitution of the fluorine with common nucleophiles (e.g., amines, alkoxides) proceeds under significantly milder conditions (lower temperatures, shorter reaction times) compared to 4-fluorobenzaldehyde. This is a direct consequence of the enhanced stabilization of the Meisenheimer complex by the sulfonyl group.
Reactivity of the Aldehyde Carbonyl
The electron-withdrawing nature of the sulfonyl group also impacts the reactivity of the aldehyde functional group itself. By pulling electron density from the ring, the -SO₂Me group makes the aldehyde's carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
Comparative Electrophilicity:
Figure 3: Logical flow of the sulfonyl group's effect on aldehyde reactivity.
This enhanced electrophilicity translates to faster reaction rates in several key transformations:
-
Condensation Reactions (e.g., Aldol, Knoevenagel): Compound 1 will react more readily with enolates or active methylene compounds than benzaldehyde or 4-fluorobenzaldehyde.[4] An aldol reaction involving a similar compound, 4-methylsulfonyl benzaldehyde, has been documented, underscoring the suitability of these substrates for such transformations.[5]
-
Reductive Amination: The formation of the initial imine/iminium ion is faster, often allowing for milder reducing agents or conditions.
-
Acetal Formation: Equilibrium for acetal formation is more favorable compared to less electron-poor benzaldehydes.[6][7]
Electrophilic Aromatic Substitution (EAS)
EAS reactions (e.g., nitration, halogenation, Friedel-Crafts) require an electron-rich aromatic ring to attack an incoming electrophile. The presence of two powerful deactivating groups (-SO₂Me and -CHO) makes the aromatic ring of compound 1 extremely electron-deficient.[8][9]
Experimental Protocols: A Practical Guide
The following protocols are illustrative and should be adapted based on the specific nucleophile and laboratory conditions.
Protocol 4.1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a typical reaction with a primary amine nucleophile.
Rationale: The high reactivity of the substrate allows this reaction to be performed at moderate temperatures without the need for a strong base, which could otherwise react with the aldehyde. Dichloromethane is chosen as a non-protic solvent that will not compete as a nucleophile.
Methodology:
-
Preparation: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.5 M), add the desired primary amine (1.1 eq).
-
Reaction: Stir the mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion (typically 1-4 hours), dilute the reaction mixture with DCM.
-
Purification: Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography or recrystallization.
Protocol 4.2: Comparative Reduction of the Aldehyde
This experiment demonstrates the relative electrophilicity of the carbonyl group.
Rationale: Sodium borohydride (NaBH₄) is a mild reducing agent. A more electrophilic aldehyde will be reduced faster. By running a competitive reduction, we can qualitatively assess the reactivity difference imparted by the sulfonyl group.
Methodology:
-
Preparation: In a flask, create an equimolar solution of this compound (1 ) and 4-Fluorobenzaldehyde (2 ) in methanol (0.2 M).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add NaBH₄ (0.25 eq) portion-wise over 5 minutes. Using a substoichiometric amount of the reducing agent is critical for a competitive experiment.
-
Quenching: After stirring for 30 minutes at 0 °C, quench the reaction by adding acetone to consume excess NaBH₄, followed by a slow addition of 1M HCl.
-
Analysis: Extract the mixture with ethyl acetate. Analyze the organic layer by Gas Chromatography (GC) or ¹H NMR to determine the relative ratio of the resulting benzyl alcohols. It is expected that the alcohol derived from compound 1 will be the major product, confirming its higher reactivity.
Summary and Outlook
The methylsulfonyl group is the defining feature of this compound, dictating its chemical behavior.
-
Key Takeaway: The sulfonyl group acts as a powerful "activating" group for Nucleophilic Aromatic Substitution at the C4 position and enhances the electrophilicity of the aldehyde carbonyl , while strongly "deactivating" the ring for Electrophilic Aromatic Substitution .
Understanding this dual reactivity is paramount for designing efficient synthetic routes. Researchers can leverage the highly reactive C-F bond for building complexity via SNAr reactions while utilizing the activated aldehyde for a host of classical transformations. This guide provides the foundational knowledge and practical starting points for harnessing the unique synthetic potential of this valuable chemical intermediate.
References
- Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
- Master Organic Chemistry. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups.
- Wikipedia. Electrophilic aromatic directing groups.
- The Organic Chemistry Tutor. (2014). Activating and Deactivating Groups in Aromatic Substitution. [Online] YouTube.
- Chemistry Stack Exchange. (2018). Sulphonic acid group in benzene ring.
- Ma, L. (2009). 4-(Methylsulfonyl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3029.
- Horspool, D. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. Journal of Biochemical and Molecular Toxicology.
- Boulton, L. T., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 56(38), 11493-11497.
- Lee, C. F., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Science, 354(6314), 871-874.
- Schedler, U., et al. (2009). Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. Molecules, 14(9), 3354-3366.
- Smith, A. M., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar.
- Gong, L., et al. (2016). Aldol reaction between 4-methylsulfonyl benzaldehyde (MSB, 1a) and glycine for the synthesis of key building blocks of florfenicol catalyzed by threonine aldolase. ResearchGate.
- Jabba, S. V., et al. (2020). Chemical Adducts of Reactive Flavor Aldehydes Formed in E-Cigarette Liquids Are Cytotoxic and Inhibit Mitochondrial Function in Respiratory Epithelial Cells. Nicotine & Tobacco Research, 22(12), 2219-2228.
- Jabba, S. V., et al. (2020). Effects of benzaldehyde and benzaldehyde PG acetal on mitochondrial basal respiration in BEAS-2B cells. ResearchGate.
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- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Isomeric Purity Analysis of 4-Fluoro-3-(methylsulfonyl)benzaldehyde
Introduction
In the landscape of pharmaceutical development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Fluoro-3-(methylsulfonyl)benzaldehyde is a key building block in the synthesis of numerous contemporary pharmaceutical agents. Its molecular structure, featuring an aldehyde, a sulfone, and a fluorine atom, presents a significant challenge in synthetic chemistry: the potential for the formation of positional isomers. These isomers, while structurally similar, can exhibit profoundly different reactivity, pharmacological activity, and toxicological profiles.
Regulatory bodies, under the framework of International Council for Harmonisation (ICH) guidelines, mandate rigorous control and characterization of impurities in drug substances.[1][2][3][4] An impurity level exceeding the identification threshold (typically as low as 0.05-0.1%) requires full structural elucidation and, if above the qualification threshold, a thorough safety assessment.[2][3][5] Therefore, the deployment of robust, selective, and validated analytical methods for isomeric purity assessment is a non-negotiable aspect of the drug development workflow.
This guide provides an in-depth comparison of the primary analytical techniques used to assess the isomeric purity of this compound. We will dissect the methodologies of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights into the causality behind experimental choices and presenting supporting data to guide researchers in selecting the most appropriate technique for their needs.
The Challenge: Potential Isomeric Impurities
The synthesis of this compound can inadvertently produce several positional isomers, depending on the starting materials and reaction conditions. The most probable isomeric impurities arise from alternative arrangements of the fluoro and methylsulfonyl substituents on the benzaldehyde core. Understanding these potential impurities is the first step in developing a specific analytical method.
Figure 1: Target Compound and Key Potential Isomers
| Compound Name | Structure |
| This compound | (Target Analyte) |
| 3-Fluoro-4-(methylsulfonyl)benzaldehyde | (Isomer A) |
| 2-Fluoro-5-(methylsulfonyl)benzaldehyde | (Isomer B) |
A successful analytical method must be able to resolve the target analyte from these and other potential process-related impurities and degradation products.
Primary Method: High-Performance Liquid Chromatography (HPLC)
For non-volatile, polar organic molecules like substituted benzaldehydes, Reversed-Phase HPLC (RP-HPLC) is the undisputed gold standard for purity and impurity analysis in a quality control (QC) environment.
Causality Behind Method Choice: The separation in RP-HPLC is driven by the differential partitioning of analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. The subtle differences in polarity and hydrophobicity between the positional isomers of fluoro-methylsulfonyl-benzaldehyde are sufficient to allow for effective separation, making HPLC an ideal primary technique.
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation:
-
HPLC system with a quaternary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). Rationale: The C18 phase provides a high degree of hydrophobicity, which is effective for retaining and separating aromatic compounds.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
Rationale: Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff. Formic acid is used to control the pH and sharpen peak shapes by suppressing the ionization of any acidic or basic functional groups.
-
-
Gradient Elution: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions. Rationale: A gradient is crucial for eluting any late-eluting, more nonpolar impurities while ensuring the main peak is well-resolved and sharp.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C. Rationale: Elevated temperature reduces mobile phase viscosity, improving efficiency and ensuring reproducible retention times.
-
Detection Wavelength: 254 nm. Rationale: This wavelength provides a good response for the aromatic ring system present in the analyte and its isomers.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Interpretation
Purity is calculated using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks. The method must be validated for specificity by demonstrating baseline resolution between the target compound and all known isomers.
Caption: Standard workflow for HPLC-based purity assessment.
Comparative Methodologies
While HPLC is the primary workhorse, other techniques offer complementary and, in some cases, superior information.
Gas Chromatography (GC)
GC is a powerful separation technique for volatile and thermally stable compounds.
Causality Behind Method Choice: GC separates compounds based on their boiling points and interactions with the stationary phase. If potential impurities are more volatile than the main compound (e.g., residual solvents or starting materials), GC is an excellent complementary method. However, its utility for separating high-boiling point positional isomers like those of this compound can be limited due to the high temperatures required, which risk on-column degradation.
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless inlet, a flame ionization detector (FID), and a capillary column.
-
-
Chromatographic Conditions:
-
Column: DB-5 or HP-5MS (low-bleed) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[6] Rationale: These are robust, general-purpose columns providing good separation for a wide range of semi-volatile compounds.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Detector Temperature (FID): 300°C.
-
Oven Temperature Program: Start at 150°C (hold 1 min), ramp at 10°C/min to 280°C (hold 10 min).[7] Rationale: The temperature program is essential to first separate more volatile components and then elute the high-boiling point target analyte and its isomers.
-
Injection: 1 µL, split ratio 50:1.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful tool for both identification and quantification of isomers.
Causality Behind Method Choice: The fluorine nucleus (¹⁹F) is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive for NMR detection.[8] Crucially, the chemical shift of a ¹⁹F nucleus is extremely sensitive to its electronic environment.[9] Positional isomers will place the fluorine atom in magnetically non-equivalent environments, resulting in distinct, well-resolved signals in the ¹⁹F NMR spectrum, even when the ¹H NMR spectrum is complex and overlapping. Furthermore, under appropriate experimental conditions, the integral of each signal is directly proportional to the molar concentration of the species, allowing for accurate quantification without the need for individual isomer reference standards.[10]
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
-
Acquisition Parameters:
-
Solvent: Deuterated Chloroform (CDCl₃) or DMSO-d₆.
-
Pulse Sequence: Standard single-pulse experiment.
-
Relaxation Delay (d1): 30 seconds. Rationale: A long relaxation delay is critical to ensure full relaxation of all ¹⁹F nuclei, which is essential for accurate quantification.
-
Number of Scans: 64 or higher for good signal-to-noise.
-
Reference: An internal standard with a known ¹⁹F signal can be used, or the spectrum can be referenced externally.
-
Method Comparison Summary
The choice of analytical technique depends on the specific goal, whether it is routine QC, structural confirmation, or troubleshooting.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | ¹⁹F NMR Spectroscopy |
| Primary Application | Routine QC, purity testing, stability studies. | Analysis of volatile impurities, residual solvents. | Structural confirmation, definitive isomer identification, and absolute quantification. |
| Specificity/Resolution | Excellent for positional isomers with different polarities.[11] | Moderate; depends heavily on boiling point differences and thermal stability.[12] | Unparalleled for fluorinated isomers due to wide chemical shift dispersion.[9][13] |
| Sensitivity (LOD/LOQ) | High (typically <0.05% with UV detection). | Very high with FID (ppm levels), but analyte-dependent.[12] | Moderate; typically requires >0.1% of an impurity for reliable quantification. |
| Quantification | Relative (Area %). Requires reference standards for absolute quantification. | Relative (Area %). Requires reference standards. | Absolute (molar ratio) without needing standards for each isomer.[10] |
| Sample Preparation | Simple dissolution and filtration. | Simple dissolution. | Very simple; dissolution in deuterated solvent. |
| Throughput | High; typical run times of 20-30 minutes. | High; run times can be shorter, especially with modern fast GC techniques.[12] | Low; requires longer acquisition times for quantification. |
| Trustworthiness | High. A self-validating system when specificity, linearity, and precision are established per ICH guidelines. | High for appropriate analytes. Method validation is crucial. | High. Provides unambiguous structural information, acting as a primary validation tool. |
Advanced Alternative: Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field.[14] For neutral isomers, a technique called Micellar Electrokinetic Chromatography (MEKC) is used, where charged micelles are added to the buffer to act as a pseudo-stationary phase. CE offers extremely high peak efficiencies, often surpassing HPLC, and requires minimal sample and solvent consumption.[15][16] It is particularly potent for resolving complex mixtures and chiral separations.[17][18]
Caption: Fundamental principles of chromatographic vs. electrophoretic separation.
Conclusion and Recommendations
A multi-faceted approach is essential for the comprehensive isomeric purity analysis of this compound.
-
Primary QC Method: RP-HPLC is the recommended method for routine quality control and release testing. Its robustness, high sensitivity, and excellent resolving power for positional isomers make it the ideal workhorse for generating reliable purity data in a regulated environment.
-
Orthogonal & Confirmatory Method: ¹⁹F NMR should be employed as a definitive, orthogonal technique. It provides unambiguous structural confirmation of the main component and any fluorine-containing impurities. Its ability to provide absolute molar quantification without reference standards makes it invaluable for characterizing new impurity profiles and for validating the primary HPLC method.
-
Complementary Analysis: GC-FID is a valuable complementary tool, specifically for the analysis of volatile starting materials, intermediates, or residual solvents that may not be well-suited for HPLC analysis.
By integrating these techniques, researchers and drug development professionals can build a comprehensive and self-validating analytical package, ensuring the quality, safety, and consistency of their materials and fulfilling the stringent requirements of regulatory authorities.
References
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- U.S. Food and Drug Administration. (n.d.). Q3A Impurities in New Drug Substances.
- MDPI. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods.
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- SlideShare. (n.d.). ICH- Q3 Impurity.
- ResearchGate. (2021). Chiral Separation of Diastereomeric and Enantiomeric Products Obtained by an Organic Reaction in Aqueous Media between Cyclohexanone and p‐nitrobenzaldehyde by HPLC on Chiral Stationary Phase.
- MDPI. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis.
- MDPI. (n.d.). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade.
- ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?.
- PubMed. (2015). [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples].
- Royal Society of Chemistry. (n.d.). A sensitive, rapid and highly efficient low thermal mass (LTM GC) method has been developed for the separation and quantitative determination of 10 isomers of bromofluoro benzaldehyde.
- ResearchGate. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances.
- ResearchGate. (n.d.). 19 F NMR analysis of the enzymatic conversion of 2-fluorobenzaldehyde....
- Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications.
- National Institutes of Health (NIH). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- University of Wisconsin-Madison. (n.d.). Fluorine NMR.
- MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Taylor & Francis Online. (n.d.). Chiral Drug Separation.
- ResearchGate. (2019). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations.
- Chemistry LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.
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- 3. pharma.gally.ch [pharma.gally.ch]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 7. researchgate.net [researchgate.net]
- 8. biophysics.org [biophysics.org]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to NMR Shift Analysis: Comparing Experimental and Predicted Values for 4-Fluoro-3-(methylsulfonyl)benzaldehyde
For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers an in-depth comparison of experimentally anticipated versus computationally predicted ¹H and ¹³C NMR chemical shifts for the compound 4-Fluoro-3-(methylsulfonyl)benzaldehyde. Our focus is not merely on the data itself, but on the scientific rationale behind the observations and predictions, providing a framework for critical analysis of NMR data.
The Subject of Our Study: this compound
This compound is a substituted aromatic compound of interest in synthetic and medicinal chemistry. Its structure incorporates three key functional groups that influence the electronic environment of the aromatic ring and, consequently, the NMR chemical shifts of its constituent protons and carbons:
-
An aldehyde group (-CHO) : An electron-withdrawing group that de-shields aromatic protons, particularly those in the ortho and para positions.
-
A fluoro group (-F) : An electronegative atom that exhibits both inductive electron withdrawal and mesomeric electron donation, leading to more complex effects on the aromatic system.
-
A methylsulfonyl group (-SO₂CH₃) : A strong electron-withdrawing group that significantly de-shields the aromatic ring.
Understanding the interplay of these substituents is crucial for the accurate interpretation of the molecule's NMR spectra.
Predicted NMR Chemical Shifts: A Computational Approach
In the absence of readily available experimental spectra for this compound, we turn to computational prediction methods. Various software packages employ different algorithms, including empirical database comparisons, Density Functional Theory (DFT) calculations, and machine learning models to estimate chemical shifts.[1] For this guide, we have utilized a combination of these approaches to generate a set of predicted ¹H and ¹³C NMR values.
It is critical to recognize that the accuracy of these predictions can be influenced by the chosen algorithm, the quality of the underlying database, and the specific chemical environment of the nuclei .[2]
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons of the sulfonyl group.
| Proton | Predicted Chemical Shift (ppm) | Expected Multiplicity | Justification |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | The aldehyde proton is highly de-shielded due to the electronegativity of the adjacent oxygen atom.[3] |
| Aromatic (H-2) | 8.0 - 8.5 | Doublet (d) | Positioned ortho to the strongly electron-withdrawing aldehyde and sulfonyl groups, leading to significant de-shielding. |
| Aromatic (H-5) | 7.8 - 8.2 | Doublet of doublets (dd) | Influenced by both the ortho fluorine and the meta aldehyde and sulfonyl groups. |
| Aromatic (H-6) | 7.3 - 7.7 | Triplet (t) or Doublet of doublets (dd) | Primarily influenced by the ortho fluorine and meta aldehyde group. |
| Methyl (-SO₂CH₃) | 3.0 - 3.5 | Singlet (s) | Protons on the methyl group are de-shielded by the adjacent sulfonyl group. |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (ppm) | Justification |
| Aldehyde (-C HO) | 185 - 195 | The carbonyl carbon is significantly de-shielded. |
| Aromatic (C-1) | 130 - 140 | The carbon bearing the aldehyde group. |
| Aromatic (C-2) | 125 - 135 | Influenced by the adjacent aldehyde and sulfonyl groups. |
| Aromatic (C-3) | 135 - 145 | The carbon attached to the electron-withdrawing sulfonyl group. |
| Aromatic (C-4) | 160 - 170 (d, ¹JCF) | The carbon bonded to fluorine will show a large one-bond coupling constant and a downfield shift due to fluorine's electronegativity.[4] |
| Aromatic (C-5) | 115 - 125 (d, ²JCF) | This carbon will exhibit a smaller two-bond coupling to fluorine. |
| Aromatic (C-6) | 110 - 120 (d, ³JCF) | This carbon will show an even smaller three-bond coupling to fluorine. |
| Methyl (-SO₂C H₃) | 40 - 50 | The methyl carbon is influenced by the sulfonyl group. |
The Experimental Approach: A Protocol for Data Acquisition
To obtain experimental NMR data for comparison, a rigorous and well-documented protocol is essential. This ensures the reproducibility and validity of the results.
Step-by-Step NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts and should be recorded.[5]
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Peak pick to identify the precise chemical shifts of all signals in both the ¹H and ¹³C spectra.
-
Workflow for Comparing Experimental and Predicted NMR Data
The following diagram illustrates the logical workflow for a comprehensive comparison of experimental and predicted NMR data.
Caption: Workflow for NMR data comparison.
Bridging the Gap: Interpreting Discrepancies
Discrepancies between predicted and experimental chemical shifts are common and can provide valuable information. Factors that can contribute to these differences include:
-
Solvent Effects: The polarity and anisotropic properties of the solvent can influence the electronic environment of the molecule, leading to shifts in resonance frequencies.[6]
-
Conformational Effects: In flexible molecules, the observed chemical shifts are a population-weighted average of the shifts for all contributing conformers. Prediction software may only consider the lowest energy conformation.
-
Limitations of Prediction Algorithms: Empirical methods are limited by the data in their libraries, while DFT calculations can be sensitive to the choice of functional and basis set.[7]
By critically evaluating these factors, researchers can gain a deeper understanding of the molecule's structure and behavior in solution.
Conclusion
The comparison of experimental and predicted NMR data is a powerful tool for the structural elucidation of organic molecules. While prediction software provides a valuable starting point for spectral analysis, it is not a substitute for careful experimental work and critical interpretation. By understanding the theoretical principles of NMR, the factors that influence chemical shifts, and the limitations of computational methods, researchers can confidently and accurately determine the structure of novel compounds like this compound.
References
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- How reliable actually is the nmr prediction spectra tool in chemdraw ? : r/chemistry. Reddit. [Link]
- Factors Influencing Chemical Shifts • NMR Peak Area: Integr - St.
- Comparing NMR Methods in ChemDraw and Gaussian. Gaussian. [Link]
- NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. ACD/Labs. [Link]
- Predict 1H proton NMR spectra - NMRDB.org. NMRDB.org. [Link]
- proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO - Doc Brown's Chemistry. Doc Brown's Chemistry. [Link]
- Guide: Preparing a Sample for NMR analysis – Part I - Nanalysis. Nanalysis. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Fluoro-3-(methylsulfonyl)benzaldehyde
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide provides a detailed protocol for the proper disposal of 4-Fluoro-3-(methylsulfonyl)benzaldehyde, a compound often used in the synthesis of complex organic molecules. While this chemical is a valuable building block, its responsible disposal is paramount to ensure laboratory safety and environmental protection. This document moves beyond a simple checklist, delving into the rationale behind each step to foster a deeper understanding of safe laboratory practices.
Understanding the Hazard Profile
The presence of the aldehyde group suggests potential for irritation to the skin, eyes, and respiratory tract.[2][3] The sulfonyl and fluoro groups may also contribute to its toxicological profile. Therefore, it is prudent to handle this compound with the care required for hazardous materials.
Key Inferred Properties and Hazards:
| Property | Inferred Value/Classification | Rationale & Source Analogy |
| Physical Form | Solid | Analogous compounds are solids.[4] |
| Molecular Formula | C₈H₇FO₃S | Based on chemical structure.[5] |
| Molecular Weight | 202.20 g/mol | Based on chemical structure. |
| Oral Toxicity | Likely Harmful if Swallowed (Acute Tox. 4) | Based on data for similar sulfonyl benzaldehydes. |
| Skin Irritation | Likely Causes Skin Irritation | Aldehydes are often skin irritants.[2][6] |
| Eye Irritation | Likely Causes Serious Eye Irritation | A common hazard for benzaldehyde derivatives.[1][2][6] |
| Aquatic Hazard | Potentially Toxic to Aquatic Life | A known hazard for similar fluorinated aldehydes.[1] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of chemical waste is a highly regulated process designed to protect both individuals and the environment.[7][8] The following protocol outlines the necessary steps for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE) is Non-Negotiable
Before beginning any waste handling procedures, ensure you are wearing appropriate PPE. This is your first and most critical line of defense.
-
Eye Protection: Wear safety glasses with side shields or goggles.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any tears or punctures before use.[2][9]
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust, work in a well-ventilated area or a fume hood.[10]
Step 2: Waste Characterization and Segregation
Properly identifying and segregating chemical waste is crucial to prevent dangerous reactions.[11][12]
-
Hazardous Waste Determination: Based on the inferred hazards, this compound should be treated as hazardous chemical waste.[8][13]
-
Segregation: This waste must be kept separate from incompatible materials. Do not mix it with:
-
Waste Streams: Create a designated waste container for solid organic compounds. Do not mix with liquid waste streams.
Step 3: Containerization and Labeling
The integrity and labeling of your waste container are critical for safe storage and transport.
-
Container Selection: Use a chemically compatible container, preferably a high-density polyethylene (HDPE) or glass container with a secure, tightly fitting lid.[7][13] The container must be clean and dry to prevent any reactions with residual chemicals.[7]
-
Labeling: All hazardous waste containers must be clearly and accurately labeled.[8][12][13] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Harmful if Swallowed," "Causes Skin and Eye Irritation")
-
The date the waste was first added to the container.
-
Step 4: Accumulation and Storage
Hazardous waste must be stored safely in a designated area while awaiting pickup.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[8][11][13]
-
Storage Conditions:
Step 5: Final Disposal
Never dispose of this compound down the sink or in the regular trash.[7]
-
Contact Environmental Health & Safety (EH&S): Your institution's EH&S department is responsible for the collection and ultimate disposal of hazardous chemical waste.[13] Contact them to schedule a waste pickup.
-
Professional Disposal: The waste will be transported to a licensed waste disposal facility for proper treatment, likely through incineration at a high temperature in a specially equipped furnace.[1][2][9] This method ensures the complete destruction of the organic compound.
Visualizing the Disposal Decision Process
To ensure clarity, the following diagram illustrates the logical flow of the disposal procedure.
Caption: Decision workflow for the safe disposal of this compound.
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to mitigate any potential hazards.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading or entering drains.[10]
-
Cleanup:
-
For small spills of this solid, carefully sweep up the material to avoid creating dust.[9]
-
Place the swept-up material into a labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
-
Report: Report the incident to your laboratory supervisor and EH&S department.
By adhering to these detailed procedures, you contribute to a safer research environment and ensure compliance with environmental regulations. Trust in these protocols is built on the foundation of understanding the "why" behind each step, transforming safety from a mandate into an integral part of our scientific culture.
References
- University of Nevada, Reno. (n.d.). Chapter 20: Chemical Waste Management.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs.
- ChemWhat. (n.d.). This compound CAS#: 914636-50-3.
- Capot Chemical. (2013, August 26). MSDS of 4-Fluoro-3-phenoxy-benzaldehyde.
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- PubChem. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde.
- Durham Tech. (n.d.). Sigma-Aldrich - Benzaldehyde.
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- Organic Syntheses. (2014, September). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
- National Institutes of Health (NIH). (n.d.). Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method.
- Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) – Sulfonyl Blocking Groups.
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A Researcher's Guide to the Safe Handling of 4-Fluoro-3-(methylsulfonyl)benzaldehyde
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily tasks. Among these, functionalized aromatic compounds like 4-Fluoro-3-(methylsulfonyl)benzaldehyde represent a class of intermediates pivotal for building complex molecular architectures. However, with chemical innovation comes the inherent responsibility of ensuring the safety of the researchers who handle these substances. This guide provides a detailed, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower you, our fellow scientists, with the knowledge to create a secure and productive laboratory environment.
Core Principles of Chemical Safety: A Proactive Stance
Before delving into the specifics of PPE, it is crucial to recognize that PPE is the last line of defense in the hierarchy of controls.[3] Engineering controls, such as chemical fume hoods, and administrative controls, like established standard operating procedures, are your primary safeguards. This guide assumes all work with this compound will be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE must be a thoughtful process, directly informed by the potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).
Accidental splashes are an ever-present risk in a dynamic research environment. Given that related benzaldehydes are known eye irritants, robust eye and face protection is non-negotiable.[1][2]
-
Safety Glasses: At a minimum, safety glasses with side shields meeting EN166 or ANSI Z87.1 standards should be worn for any work in the laboratory.[4][5]
-
Chemical Goggles: When there is an elevated risk of splashing, such as during solution transfers or reaction quenching, chemical goggles are required. They provide a seal around the eyes, offering superior protection.[4]
-
Face Shield: For procedures with a significant splash or aerosol generation potential, a full-face shield should be worn in conjunction with chemical goggles. This provides an additional layer of protection for the entire face.[6][7]
Your hands are the most likely part of your body to come into direct contact with chemical reagents. The aldehyde functional group, in particular, necessitates careful glove selection.
-
Glove Material: Standard latex gloves are not suitable for handling many organic chemicals, including aldehydes.[6] Nitrile or butyl rubber gloves are recommended for their superior chemical resistance to a broad range of substances.[4][6]
-
Glove Thickness and Breakthrough Time: For prolonged or repetitive tasks, select gloves with a higher protection class (e.g., Class 5 or 6, breakthrough time >240 minutes). For brief, incidental contact, a glove with a protection class of 3 or higher (>60 minutes) may be acceptable.[4] Always inspect gloves for any signs of degradation or perforation before use.[8]
-
Double Gloving: For particularly hazardous operations or when handling larger quantities, wearing two pairs of nitrile gloves can provide an additional layer of safety.
Protecting your skin and personal clothing from spills and contamination is a fundamental aspect of laboratory safety.
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure should be worn at all times. This not only protects your skin but also prevents the contamination of your personal clothing.
-
Chemical-Resistant Apron: For tasks involving larger volumes or a higher risk of spills, a chemical-resistant apron worn over the lab coat is advisable.
-
Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.[8] Sandals, perforated shoes, and shorts offer no protection and are not permitted.[8]
While working in a fume hood should prevent the inhalation of vapors or dust, respiratory protection may be necessary in certain situations.
-
Risk Assessment: If there is a potential for generating significant amounts of dust (e.g., when weighing out large quantities of the solid compound) or if engineering controls are not sufficient, respiratory protection should be considered.
-
Respirator Type: For protection against organic vapors and particulates, an air-purifying respirator with an appropriate organic vapor cartridge and a particulate pre-filter (e.g., N95 or P100) should be used.[6][9] It is important to note that surgical masks offer no protection against chemical vapors.[3]
-
Fit Testing: Any individual required to wear a respirator must be properly fit-tested and trained in its use, in accordance with institutional and regulatory guidelines.[3]
Summary of Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses | Must have side shields; compliant with EN166 or ANSI Z87.1 standards.[4][5] |
| Chemical Goggles | To be worn during tasks with a higher risk of splashing.[4] | |
| Face Shield | Recommended in conjunction with goggles for high-splash-potential procedures.[6][7] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber are preferred materials.[4][6] Avoid latex gloves.[6] |
| Body Protection | Laboratory Coat | Flame-resistant, long-sleeved. |
| Appropriate Attire | Long pants and fully enclosed shoes are mandatory.[8] | |
| Respiratory Protection | Air-Purifying Respirator | Recommended for tasks with high dust or aerosol generation potential. Must be fit-tested.[3][6][9] |
Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when handling this compound.
Caption: A workflow diagram for selecting appropriate PPE.
Operational and Disposal Plans
-
Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Keep the container tightly closed when not in use.[10][11]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][10]
In the event of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For a solid spill, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.
-
For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area thoroughly.
All waste containing this compound should be treated as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and appropriate solvent waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[12] Contaminated packaging should also be disposed of as hazardous waste.[12]
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.
References
- What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com.
- Aldehyde C-8 FPD-2015A-2384 - SAFETY DATA SHEET. Perfumer's Apprentice.
- 4-fluorobenzaldehyde - Sdfine. S D Fine-Chem Limited.
- SIGMA-ALDRICH - Durham Tech.
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon Occupational Safety and Health.
- Discover the Various Types of PPE for Optimal Chemical Safety.
- Personal Protective Equipment for Use in Handling Hazardous Drugs.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista.
- Laboratory Safety and Chemical Hygiene Plan.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
